molecular formula C15H30 B3257923 Bisabolane CAS No. 29799-19-7

Bisabolane

Katalognummer: B3257923
CAS-Nummer: 29799-19-7
Molekulargewicht: 210.4 g/mol
InChI-Schlüssel: NOWQRWPUNHMSAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisabolane is a sesquiterpene hydrocarbon that serves as a fundamental structural scaffold for a wide range of biologically active natural products known as this compound-type sesquiterpenoids . These compounds are produced by various plants and fungi, and are gaining significant importance in multiple fields of research . In pharmaceutical research, this compound derivatives are investigated for their potent antimicrobial and antifungal properties. Recent studies have isolated highly oxygenated this compound sesquiterpenes that demonstrate anti-chlamydial activity against Chlamydia abortus . Furthermore, novel phenolic this compound sesquiterpenoids from marine fungi have shown promising additive effects when used in combination with established antifungal drugs like amphotericin B and fluconazole against pathogenic Cryptococcus species, suggesting a potential role in overcoming drug resistance . The this compound skeleton is also a key intermediate in the biosynthesis of other important compounds. In biofuel research, its precursor, bisabolene, has been identified as a biologically producible precursor to this compound, a potential diesel fuel alternative and cold-weather additive . This product is intended for research purposes only, specifically for use in natural product chemistry, drug discovery, antimicrobial mechanism of action studies, and biofuel development. It is strictly for laboratory use and is not for diagnostic or therapeutic purposes, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-4-(6-methylheptan-2-yl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWQRWPUNHMSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337485
Record name 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29799-19-7
Record name 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enduring Allure of Bisabolane Sesquiterpenoids: A Technical Guide to Their History, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 17, 2025

This technical guide provides a comprehensive overview of the history, discovery, and burgeoning therapeutic interest in bisabolane sesquiterpenoids. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical diversity, biological activities, and underlying mechanisms of action of this prominent class of natural products. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols for key methodologies are provided, and crucial signaling pathways are visualized to illuminate the intricate molecular interactions of these compounds.

A Journey Through Time: The History and Discovery of this compound Sesquiterpenoids

This compound sesquiterpenoids, a class of 15-carbon isoprenoids characterized by a monocyclic hexatomic ring core, have a rich history rooted in traditional medicine, long before their chemical structures were elucidated.[1] One of the earliest and most well-known sources of these compounds is the ginger family (Zingiberaceae), with plants like turmeric (Curcuma longa) and ginger (Zingiber officinale) being used for centuries in various cultures for their anti-inflammatory and medicinal properties.[2][3] The first written records mentioning ginger date back to the Warring States period in China (475–221 BCE).[2]

The scientific exploration of this compound sesquiterpenoids began with the isolation and characterization of compounds from essential oils. For instance, (+)-α-curcumene was identified as a constituent of the essential oil from Curcuma aromatica.[3] Another significant early discovery was xanthorrhizol from Curcuma xanthorrhiza, a plant used in traditional Indonesian medicine.[3]

The latter half of the 20th century and the early 21st century have witnessed an explosion in the discovery of new this compound sesquiterpenoids from a diverse array of natural sources. Beyond terrestrial plants, these compounds have been isolated from marine organisms, including sponges, soft corals, and algae, as well as from various fungi.[4] This expansion of sources has unveiled a remarkable structural diversity, with modifications such as halogenation, dimerization, and the incorporation of nitrogen-containing functional groups, leading to a wide spectrum of biological activities.[4] To date, hundreds of this compound sesquiterpenoids have been identified, highlighting their significance as a prolific source of natural products with therapeutic potential.[1]

Quantitative Bioactivity of this compound Sesquiterpenoids

The broad therapeutic potential of this compound sesquiterpenoids is underscored by their diverse and potent biological activities. Quantitative data from numerous studies highlight their efficacy in cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibitory assays. The following tables summarize key quantitative findings for a selection of this compound sesquiterpenoids.

Cytotoxic Activity

This compound sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are a standard measure of cytotoxic potency.

Compound/DerivativeCell Line(s)IC50 (µM)Reference
Aspertenol AK56216.6[5]
Aspertenol AA54943.5[5]
Aspertenol CK56225.8[5]
Known Compound 4 (from A. tennesseensis)K56272.7[5]
Known Compound 4 (from A. tennesseensis)A54970.2[5]
Known Compound 9 (from A. tennesseensis)K56235.4[5]
Known Compound 9 (from A. tennesseensis)A54961.1[5]
Altaicalarin AA549, MCF-7, KB, KBVIN3.4, 0.8, 1.0, 0.9 (µg/mL)[6]
Altaicalarin CMCF-7, KB, KBVIN10.8, 11.8, 15.9 (µg/mL)[6]
Altaicalarin DMCF-7, KB, KBVIN7.7, 10.4, 7.6 (µg/mL)[6]
Inonotic acid CMCF-77.7
Phenolic this compound-diphenyl ether adduct (14)A549, HL-601.9, 5.4[7]
Phenolic this compound-diphenyl ether adduct (13)HL-6015.7[7]
Sulfur-containing bisabolanes (42, 43)MKN-45, HepG219.8 - 30.1 (µg/mL)[3]
Dimeric bisabolanes (58, 60)HepG-2, Caski2.91 - 12.40 (µg/mL)[3]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound sesquiterpenoids are well-documented, with many compounds showing potent inhibition of inflammatory mediators like nitric oxide (NO).

Compound/DerivativeAssayIC50 (µM)Reference
Dicyclic this compound (141) from Curcuma longaNO production in LPS-activated cells25.5[4]
Clausemargic A and analogues (1-7)NO production in LPS-activated RAW 264.7 cellsComparable to hydrocortisone[8]
Penicibisabolanes G (7) and analogue (13)NO production in LPS-stimulated RAW264.7 cells>50% inhibition at 20 µM[9]
Antimicrobial Activity

The antimicrobial activity of this compound sesquiterpenoids is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
Halogenated bisabolanes (65, 66)Microsporum gypseum4, 8[7]
Halogenated bisabolanes (65, 66)Staphylococcus aureus26.8, 15.4[7]
Dimer (62) and northis compound (64)Edwardsiella tarda, Vibrio harveyi8.0, 4.0[7]
Aromatic bisabolene-type sesquiterpenoids (1, 2, 5)Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi1.0 - 8.0[10]
Compound 61Micrococcus luteus, Vibrio alginolyticus1.0, 2.0[7]
Compounds 33-35E. coli, E. tarda, V. harveyi, V. parahaemolyticus≤ 8.0[7]
Compound/DerivativeMicroorganism(s)MIC (µM)Reference
Aspergiterpenoid A and analogues (1-5)Various bacterial strains1.25 - 20.0[1]
Compound 30Staphylococcus albus, Micrococcus tetragenus5.00, 1.25[7]
Compound 32S. albus, Bacillus subtilis5.00, 2.50[7]
Enzyme Inhibitory Activity

Certain this compound sesquiterpenoids have shown potent inhibitory effects against various enzymes, indicating their potential in treating a range of diseases.

Compound/DerivativeEnzymeIC50 (µM)Reference
Polychiral this compound (41)Acetylcholinesterase (AChE)2.2[7]
Phenolic bisabolanes (54, 56)α-glucosidase4.5, 3.1[7]
Aromatic bisabolanes (182, 183)α-glucosidase14.9, 19.4[4]

Experimental Protocols

The isolation and synthesis of this compound sesquiterpenoids are crucial for their study and potential therapeutic application. This section details common experimental protocols for these processes.

Isolation from Natural Sources

This protocol outlines three common methods for extracting (E)-γ-bisabolene from plant sources.

a) Steam Distillation

  • Apparatus: Steam distillation setup (boiling flask, still head, condenser, receiving flask).

  • Procedure:

    • Fresh or dried plant material is placed in the still.

    • Steam is passed through the plant material, vaporizing the volatile oils.

    • The steam and oil vapor mixture is condensed.

    • The essential oil, containing (E)-γ-bisabolene, is separated from the aqueous layer (hydrosol).

    • The collected oil is dried over anhydrous sodium sulfate.

b) Solvent Extraction (Maceration)

  • Materials: Ground plant material, organic solvent (e.g., ethanol, hexane, or ethyl acetate), sealed glass container, orbital shaker or magnetic stirrer, filter paper, rotary evaporator.

  • Procedure:

    • The plant material is submerged in the chosen solvent in a sealed container.

    • The mixture is agitated at room temperature for 24-48 hours.

    • The mixture is filtered to separate the plant debris.

    • The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.

c) Supercritical Fluid Extraction (SFE)

  • Apparatus: Supercritical fluid extractor.

  • Materials: Ground plant material, supercritical fluid (typically CO₂).

  • Procedure:

    • The plant material is placed in the extraction vessel.

    • Supercritical CO₂ is passed through the material, dissolving the this compound sesquiterpenoids.

    • The pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extract.

  • Procedure:

    • The fungal strain (e.g., Aspergillus sp.) is cultured on a suitable medium (e.g., potato dextrose agar) for a specified period.

    • The culture is then used to inoculate a larger liquid or solid-state fermentation.

    • After an incubation period, the fermentation broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate).

    • The solvent is evaporated to yield a crude extract, which is then subjected to chromatographic separation to isolate the this compound sesquiterpenoids.

Chemical Synthesis

The total synthesis of this compound sesquiterpenoids allows for the production of these compounds in larger quantities and the creation of novel analogues.

This facile synthesis utilizes bromobenzene derivatives as starting materials.[11]

  • Key Steps:

    • Halogen-lithium exchange: The starting bromobenzene derivative is treated with a lithium reagent to form an organolithium compound.

    • Addition to isoprenylacetone: The organolithium reagent is reacted with isoprenylacetone to form a tertiary alcohol.

    • Reduction of the carbinol: The resulting alcohol is reduced to yield the final this compound sesquiterpenoid.

This method employs a biogenetic-type enantioselective cyclization.[12]

  • Key Steps:

    • Preparation of a chiral farnesyl ether derivative: A farnesyl derivative is reacted with a chiral auxiliary.

    • Enantioselective cyclization: The chiral ether is treated with an organoaluminum reagent, which acts as a Lewis acid to promote the formation of an allylic cation. The chiral auxiliary directs the subsequent intramolecular cyclization to produce the this compound skeleton with high enantioselectivity.

Signaling Pathways and Mechanisms of Action

This compound sesquiterpenoids exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and survival. The NF-κB, MAPK, and PI3K/Akt pathways are prominent targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13] this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB_p p-IκBα IkB->IkB_p NFkB_p65_nuc NF-κB (p65) (Nuclear Translocation) NFkB_p65->NFkB_p65_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome Gene Pro-inflammatory Gene Expression NFkB_p65_nuc->Gene induces This compound This compound Sesquiterpenoids This compound->IKK inhibits MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK activates MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 phosphorylates MAPK_p38 p38 MAPK MAPKK_p38->MAPK_p38 phosphorylates MAPK_p38_p p-p38 MAPK MAPK_p38->MAPK_p38_p Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_p38_p->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response regulates This compound This compound Sesquiterpenoids This compound->MAPK_p38_p inhibits phosphorylation PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates Akt_p p-Akt Akt->Akt_p Downstream Downstream Effectors (e.g., mTOR, Bad) Akt_p->Downstream activates/inhibits Cell_Response Cell Survival & Proliferation Downstream->Cell_Response promotes This compound This compound Sesquiterpenoids This compound->PI3K modulates

References

A Comprehensive Technical Guide to the Physicochemical Properties of Bisabolane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of bisabolane and its derivatives, their significant biological activities, and their potential applications in research and drug development. This compound-type sesquiterpenoids, a class of monocyclic sesquiterpenoids, are widely distributed in nature and are recognized for their diverse pharmacological potential.[1] This document details their chemical and physical characteristics, outlines key experimental protocols for their study, and illustrates the signaling pathways they modulate.

Core Physicochemical Properties

This compound (1-methyl-4-(6-methylheptan-2-yl)cyclohexane) is the saturated parent structure for a wide range of naturally occurring sesquiterpenes and sesquiterpenoids.[2] Its unsaturated counterparts, the bisabolenes, are often the subject of research due to their biological activities. Understanding the fundamental properties of these compounds is crucial for their application in experimental settings.

Physicochemical Data of this compound

The following table summarizes the key computed and experimental properties of the parent compound, this compound.

PropertyValueSource
IUPAC Name 1-methyl-4-(6-methylheptan-2-yl)cyclohexane[2]
Molecular Formula C₁₅H₃₀[2]
Molecular Weight 210.40 g/mol [2][3]
CAS Number 29799-19-7[2]
Appearance Colorless liquid (estimated)
Boiling Point Data not readily available
Density Data available via SpringerMaterials[2]
Solubility Expected to be insoluble in water, soluble in nonpolar organic solvents
LogP (Octanol/Water) High (estimated, due to nonpolar structure)
Physicochemical Data of Common Bisabolene Isomers

Bisabolenes, the unsaturated derivatives of this compound, are more commonly studied for their bioactivities. The properties of two common isomers, β-bisabolene and γ-bisabolene, are detailed below.

Propertyβ-Bisaboleneγ-BisaboleneSource
IUPAC Name 1-methyl-4-(5-methyl-1-methylene-4-hexenyl)cyclohexene1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene[4][5]
Molecular Formula C₁₅H₂₄C₁₅H₂₄[4][5]
Molecular Weight 204.35 g/mol 204.35 g/mol [4][5]
CAS Number 495-61-4495-62-5[4][5]
Appearance Colorless clear liquidLight yellow oily liquid[6][7]
Boiling Point 129-130 °C @ 10.5 mmHg; 274-275 °C @ 760 mmHg110-112 °C @ 540 Pa; 260-262 °C @ 760 mmHg[6][7][8]
Density 0.879 - 0.885 g/cm³ @ 25 °C0.850 - 0.858 g/cm³[5][6]
Refractive Index 1.489 - 1.495 @ 20 °C1.493 - 1.497[5][6]
Water Solubility Insoluble (0.008994 mg/L @ 25°C, est.)Insoluble[9][10]
LogP (Octanol/Water) 6.439 (est.)6.70[6][9]

Research Applications and Biological Activities

This compound-type sesquiterpenoids are a rich source of natural products with significant potential for drug development.[1] They exhibit a wide array of pharmacological properties, making them attractive candidates for therapeutic research.[11][12][13]

  • Anti-inflammatory Activity : Many this compound sesquiterpenoids demonstrate potent anti-inflammatory effects.[1][11] Their mechanisms often involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the suppression of key signaling pathways such as NF-κB and PI3K/AKT.[11]

  • Cytotoxic Activity : Certain this compound derivatives have shown promising cytotoxic effects against various cancer cell lines.[12][13] This has spurred research into their potential as anti-cancer agents.

  • Enzyme Inhibitory Activity : These compounds have been identified as inhibitors of various enzymes. For instance, some show inhibitory activity against acetylcholinesterase (AChE), relevant for Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes.[11]

  • Antimicrobial Activity : Bisabolanes have also been reported to possess a broad range of antimicrobial activities, including antibacterial and antifungal effects.[1][12][13]

Key Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound sesquiterpenoids stems from their ability to modulate critical cellular signaling pathways.[11] The following diagrams illustrate these interactions and a general workflow for their investigation.

G cluster_workflow Drug Discovery Workflow A Isolation/Synthesis of Bisabolanes B Physicochemical Characterization A->B Purity & Identity C In Vitro Bioactivity Screening (e.g., MTT, ELISA) B->C Dose Formulation D Mechanism of Action (Signaling Pathway Analysis) C->D Identify Hits E In Vivo Studies (Animal Models) D->E Validate Target F Lead Optimization & Preclinical Development E->F Efficacy & Safety

General workflow for developing drug leads from this compound sesquiterpenoids.

cluster_1 Nuclear Events stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (Active) IkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) This compound This compound Sesquiterpenoids This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.[11]

GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts to AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates CellResponse Cell Survival, Growth, Proliferation mTOR->CellResponse Promotes This compound This compound Sesquiterpenoids This compound->PI3K Inhibits

Inhibition of the PI3K/AKT signaling pathway by this compound sesquiterpenoids.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to synthesize bisabolanes and evaluate their biological activity.

Protocol: Synthesis of β-Bisabolene via Asymmetric Cyclization

This method utilizes a chiral auxiliary to induce enantioselectivity during the ring-forming step.[14]

Objective: To synthesize (-)-β-bisabolene from a farnesyl derivative with high enantioselectivity.

Materials:

  • (R)-(+)-1,1'-bi-2-naphthol (BINOL)

  • Sodium hydride (NaH)

  • Dry N,N-Dimethylformamide (DMF)

  • (Z,Z)-farnesyl bromide

  • Anhydrous toluene

  • Diethylaluminum chloride

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Preparation of Chiral Farnesyl Ether:

    • To a solution of (R)-(+)-BINOL in dry DMF under an inert atmosphere, add one equivalent of NaH at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add one equivalent of (Z,Z)-farnesyl bromide and stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral farnesyl ether.[14]

  • Enantioselective Cyclization:

    • Dissolve the purified farnesyl ether in anhydrous toluene under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in toluene.

    • Stir the reaction mixture at -78 °C for 1 hour.[14]

    • Slowly warm the reaction to -20 °C and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield (-)-β-bisabolene.[14]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

Objective: To determine the concentration-dependent cytotoxic effect of a this compound sesquiterpenoid on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound sesquiterpenoid

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Prepare serial dilutions of the compound in a serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with DMSO) and a negative control (medium only).[11]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol: ELISA for Cytokine Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the effect of bisabolanes on the production of inflammatory cytokines.

Objective: To quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in cell culture supernatants after treatment with a this compound sesquiterpenoid.

Materials:

  • Cell line capable of producing cytokines (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • This compound sesquiterpenoid

  • Commercially available ELISA kit for the target cytokine (e.g., TNF-α)

  • 96-well plate

  • Microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

    • Incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants for analysis.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol provided with the specific kit.[11] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate to prevent non-specific binding.

      • Adding cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Conclusion

The this compound family of sesquiterpenoids represents a structurally diverse class of natural products with compelling pharmacological activities. Their anti-inflammatory, cytotoxic, and enzyme-inhibitory properties make them valuable lead compounds for drug discovery. A thorough understanding of their physicochemical properties is fundamental to designing and executing meaningful biological assays. The protocols and pathway analyses provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of these promising molecules.

References

A Technical Guide to the Natural Sources and Distribution of Bisabolane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of bisabolane isomers. Bisabolanes are a class of monocyclic sesquiterpenoids (C15) with significant potential in pharmaceuticals, biofuels, and fragrance industries. Understanding their natural origins and the pathways that produce them is critical for their exploration and exploitation. This document details quantitative data, experimental protocols for isolation and characterization, and the underlying biochemical pathways.

Introduction to this compound Isomers

Bisabolanes are a group of closely related sesquiterpenes, with the three primary isomers—α-, β-, and γ-bisabolene—differing in the position of their double bonds within the molecular structure.[1] These compounds are intermediates in the biosynthesis of many other natural products and are known for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] Their hydrogenated form, this compound, is also being explored as a potential D2 diesel alternative.[3][4]

Natural Sources and Distribution

This compound-type sesquiterpenoids are widely distributed in nature and have been identified in terrestrial plants, fungi, and marine organisms.[2][5][6]

Terrestrial Plants

Plants are the most well-documented source of this compound isomers, where they occur as components of essential oils. The Asteraceae (Compositae) and Zingiberaceae families are particularly rich sources.[2][6]

  • German Chamomile (Matricaria chamomilla L.) : The essential oil of German chamomile is a significant source of this compound derivatives, primarily α-bisabolol and its oxides, which are derived from bisabolene precursors.[7] The composition can vary significantly based on geographic origin and cultivar, with some chemotypes being rich in (E)- and (Z)-γ-bisabolene.[8] For instance, one chemotype from "Sarableh" was found to contain 42.76% (E)-γ-bisabolene and 40.08% (Z)-γ-bisabolene.[8] Other studies have reported β-bisabolene content at 8.37%.[7]

  • Sandalwood (Santalum album L.) : The heartwood of Indian Sandalwood contains various this compound-type sesquiterpenoids.[9] While α- and β-santalol are the main components, trace amounts (<0.1%) of (Z)-γ-bisabolene, (E)-γ-bisabolene, and (E)-α-bisabolene have been identified in its essential oil.[4][10] β-Bisabolene has also been reported as a constituent.[4]

  • Ginger (Zingiber officinale) : Ginger is a known source of sesquiterpenes, including (S)-β-bisabolene.[11][12] It is also a source for the cloning of (S)-β-bisabolene synthase genes.[2]

  • Other Plant Sources : Bisabolene isomers are found in a wide variety of other plants, including lemon (Citrus limon), oregano (Origanum vulgare), cubeb (Piper cubeba), and grand fir (Abies grandis), which is a known source of α-bisabolene synthase.[1][13][14] (E)-γ-Bisabolene has been identified in Molopospermum peloponnesiacum and Ayapana amygdalina.[15]

Fungi and Marine Organisms

Marine environments, including marine-derived fungi and algae, represent a rich and unique source of this compound sesquiterpenoids, often with novel structures.[5]

  • Marine-Derived Fungi : Endophytic fungi, such as Trichoderma asperellum and Penicillium chrysogenum, isolated from marine algae and sponges, have been shown to produce novel this compound derivatives.[8][16] A review noted that over 400 bisabolanes and their derivatives have been discovered, with an increasing number being excavated from marine-derived fungi of the genera Aspergillus, Trichoderma, and Penicillium.[6]

  • Marine Algae : Red algae of the genus Laurencia are known to produce a variety of halogenated this compound sesquiterpenes.[5][17] For example, Laurencia composita yields highly halogenated monocyclic bisabolanes.[5]

  • Other Marine Invertebrates : Sponges and soft corals are also sources of this compound-type compounds.[5]

Quantitative Data of this compound Isomers in Natural Sources

The concentration of this compound isomers varies significantly depending on the species, geographical location, cultivation conditions, and extraction method. The following tables summarize reported quantitative data from various sources.

Table 1: Quantitative Data for Bisabolene Isomers in German Chamomile (Matricaria chamomilla) Essential Oil

IsomerPlant PartConcentration (%)Analytical MethodReference
(E)-γ-BisaboleneFlower42.76GC/MS, GC/FID[8]
(Z)-γ-BisaboleneFlower40.08GC/MS, GC/FID[8]
β-BisaboleneFlower8.37Not Specified[7]
α-BisabololFlower17.51 - 56.9GC/MS[7][8]
Bisabolol Oxides A/BFlower21.2 - 81.0GC/MS[18][19]
Bisabolone Oxide A*Flower11.71 - 65.41GC/MS[8][20]
Note: Bisabolol and its oxides are oxygenated derivatives of bisabolene and are often the most abundant related compounds in chamomile oil.

Table 2: Quantitative Data for Bisabolene Isomers in Other Plant Essential Oils

Plant SpeciesIsomerConcentration (%)Analytical MethodReference
Santalum album(E)-α-Bisabolene< 0.1GC/MS[10]
Santalum album(E)-γ-Bisabolene< 0.1GC/MS[10]
Santalum album(Z)-γ-Bisabolene< 0.1GC/MS[10]
Santalum albumβ-BisaboleneNot specifiedNot specified[4][21]
Commiphora myrrha(Z)-α-Bisabolene0.03 ± 0.00GC-MS[22]

Biosynthesis of this compound Isomers

Bisabolene isomers, like all sesquiterpenes, are synthesized from the C15 precursor farnesyl pyrophosphate (FPP). FPP itself is derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][9][15]

The final cyclization of FPP into a specific bisabolene isomer is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically bisabolene synthases (BS).[2] The structural diversity of the isomers arises from different bisabolene synthases that guide the cyclization cascade of the farnesyl cation intermediate through distinct conformational pathways.[23]

  • (E)-α-Bisabolene Synthase (EC 4.2.3.38) : Catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (E)-α-bisabolene.[13] This enzyme was notably characterized from the grand fir, Abies grandis.[13][23]

  • (S)-β-Bisabolene Synthase (EC 4.2.3.55) : Catalyzes the formation of (S)-β-bisabolene from FPP.[11][24] A gene encoding this enzyme has been cloned from ginger, Zingiber officinale.[11]

  • (R)-β-Bisabolene Synthase : A high-fidelity synthase catalyzing the formation of (R)-β-bisabolene has been identified in Colquhounia coccinea.[25]

  • (Z)-γ-Bisabolene Synthase (EC 4.2.3.40) : Converts FPP to (Z)-γ-bisabolene and is found in plants like Arabidopsis thaliana.[26][27]

  • (E)-γ-Bisabolene Synthase (EC 4.2.3.59) : Converts FPP to (E)-γ-bisabolene and has been characterized from Douglas-fir, Pseudotsuga menziesii.[16]

Bisabolene Biosynthesis Pathway cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_mep Methylerythritol Phosphate (MEP) Pathway (Plastid) acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mva_ipp IPP mevalonate->mva_ipp ipp Isopentenyl Pyrophosphate (IPP) mva_ipp->ipp pyruvate Pyruvate dxp DXP pyruvate->dxp gap G3P gap->dxp mep MEP dxp->mep mep_ipp_dmapp IPP & DMAPP mep->mep_ipp_dmapp mep_ipp_dmapp->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mep_ipp_dmapp->dmapp ipp->dmapp IPP Isomerase fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPP Synthase dmapp->fpp FPP Synthase alpha_bs α-Bisabolene Synthase fpp->alpha_bs beta_bs β-Bisabolene Synthase fpp->beta_bs gamma_bs γ-Bisabolene Synthase fpp->gamma_bs alpha_b α-Bisabolene alpha_bs->alpha_b beta_b β-Bisabolene beta_bs->beta_b gamma_b γ-Bisabolene gamma_bs->gamma_b Experimental Workflow start Natural Source Material (e.g., Plant, Fungus, Algae) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (Steam Distillation, UAE, MAE, Solvent) prep->extraction crude Crude Extract extraction->crude fractionation Fractionation / Purification (Column Chromatography, HPLC) crude->fractionation fractions Isolated Fractions / Pure Compounds fractionation->fractions identification Structural Identification & Quantification fractions->identification gcms GC-MS Analysis identification->gcms nmr NMR Spectroscopy identification->nmr result Identified this compound Isomer (Structure, Purity, Quantity) identification->result gcms->result nmr->result

References

Spectroscopic Data Interpretation for Bisabolane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core spectroscopic techniques used for the structural elucidation and analysis of bisabolane derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated spectral data for easy comparison, and visualizations of key concepts and workflows.

Introduction to this compound Derivatives

This compound-type sesquiterpenoids are a diverse class of natural products characterized by a C15 backbone. They are widely distributed in the plant kingdom and have garnered significant interest due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate structural determination is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of these valuable compounds.

Spectroscopic Data of this compound Derivatives

The following tables summarize key spectroscopic data for a selection of this compound derivatives, providing a comparative reference for researchers.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected this compound Derivatives

Compound/Position(E)-α-Bisabolene(Z)-α-Bisabolene(±)-Curcumene(±)-XanthorrhizolCurbisabolanone A
Solvent CDCl₃CDCl₃CDCl₃CDCl₃acetone-d₆
1 1.59 (s)1.58 (s)1.22 (d, 7.1)1.20 (d, 7.2)-
2 5.12 (t, 7.0)5.11 (t, 7.0)1.50-1.65 (m)1.50–1.63 (m)5.74 (s)
3 1.98-2.05 (m)1.97-2.04 (m)1.70-1.85 (m)1.92–1.95 (m)-
4 1.98-2.05 (m)1.97-2.04 (m)2.60-2.70 (m)2.94 (m)2.37 (m)
5 5.38 (br s)5.37 (br s)7.08 (d, 8.0)6.56 (br, 1H)2.37 (m)
6 2.68 (t, 7.5)2.67 (t, 7.5)7.08 (d, 8.0)6.71(br, 1H)2.68 (m)
7 ---7.02 (d, 7.9)5.38 (t, 7.2)
8 1.98-2.05 (m)1.97-2.04 (m)2.29 (s)2.17 (s)2.22 (m)
9 1.50-1.60 (m)1.50-1.60 (m)---
10 1.50-1.60 (m)1.50-1.60 (m)--2.70 (m)
11 1.67 (s)1.66 (s)---
12 1.59 (s)1.58 (s)--1.14 (s)
13 ----1.14 (s)
14 --1.22 (d, 7.1)1.20 (d, 7.2)1.76 (s)
15 1.59 (s)1.58 (s)2.29 (s)1.53 (s)1.83 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected this compound Derivatives

Compound/Position(E)-α-Bisabolene(Z)-α-Bisabolene(±)-Curcumene(±)-XanthorrhizolCurbisabolanone A
Solvent CDCl₃CDCl₃CDCl₃CDCl₃acetone-d₆
1 131.4131.339.037.4198.6
2 124.4124.530.931.5127.3
3 25.725.722.426.0161.7
4 31.131.1145.7146.735.8
5 120.8120.7129.0113.524.5
6 40.040.0126.8118.045.9
7 134.9134.8135.2131.8123.6
8 26.826.820.921.148.9
9 22.622.6--211.3
10 124.9124.8--50.8
11 17.617.6--70.0
12 23.423.4--29.7
13 ----29.7
14 17.617.621.515.417.3
15 25.725.721.517.722.0
Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Table 3: Key Mass Spectral Data (m/z) for Selected this compound Derivatives

CompoundMolecular Formula[M]⁺ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
(E)-α-Bisabolene C₁₅H₂₄204161, 133, 119, 109, 93, 69
(±)-Curcumene C₁₅H₂₂202132, 119, 105, 91
(±)-Xanthorrhizol C₁₅H₂₂O218203, 175, 147, 135, 121
Curbisabolanone A C₁₅H₂₄O₃252 ([M+Na]⁺ 275)234, 219, 191, 163, 135
FT-IR and UV-Vis Spectroscopic Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about conjugated systems.

Table 4: FT-IR and UV-Vis Spectroscopic Data for Selected this compound Derivatives

CompoundFT-IR (cm⁻¹)UV-Vis λmax (nm)
(±)-Xanthorrhizol 3370 (O-H), 2960 (C-H), 1615, 1510 (C=C, aromatic)275
Curbisabolanone A 3295 (O-H), 1703 (C=O), 1665 (C=O, α,β-unsaturated)231[1]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural elucidation.

Materials:

  • This compound derivative sample (1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in approximately 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Provides correlations between J-coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile this compound derivatives and to determine their molecular weight and fragmentation patterns.

Materials:

  • This compound derivative sample

  • Volatile solvent (e.g., ethyl acetate, hexane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent.

  • Instrument Setup:

    • Injector: Set to a temperature of 250 °C with an appropriate split ratio (e.g., 20:1).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60 °C), ramps up to a high temperature (e.g., 280 °C) at a rate of 5-10 °C/min, and holds for a few minutes.

    • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 500.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, paying attention to the molecular ion and the fragmentation pattern. Compare the obtained mass spectra with spectral libraries (e.g., NIST) for identification.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Materials:

  • This compound derivative sample

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

  • Potassium bromide (KBr), IR grade (for pellet method)

  • Solvent (e.g., chloroform, methanol) for cleaning

Procedure (ATR method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C=O, C=C).

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax), which is indicative of conjugated systems.

Materials:

  • This compound derivative sample

  • UV-transparent solvent (e.g., methanol, ethanol, hexane)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at λmax.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Workflows and Pathways

Experimental and Interpretive Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel this compound derivative.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Elucidation Isolation Isolation & Purification NMR NMR (1D & 2D) Isolation->NMR MS Mass Spectrometry Isolation->MS IR FT-IR Isolation->IR UV UV-Vis Isolation->UV NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Data Conjugated Systems UV->UV_Data Structure Proposed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure UV_Data->Structure

General workflow for spectroscopic analysis.
Signaling Pathways Modulated by this compound Derivatives

Certain this compound derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and PI3K/Akt pathways.

The NF-κB pathway is a central regulator of inflammation. Some this compound derivatives can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB This compound This compound Derivative This compound->IKK Inhibition NFkB_active NF-κB (Active) IkB->NFkB_active Release NFkB_inactive NF-κB/IκBα Complex (Inactive) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Activation

Inhibition of the NF-κB pathway by bisabolanes.

The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. Modulation of this pathway by this compound derivatives can contribute to their therapeutic effects.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 This compound This compound Derivative This compound->PI3K Modulation PIP2 PIP2 PIP2->PIP3 Akt Akt Activation PIP3->Akt Downstream Downstream Effects (Cell Survival, Proliferation, Inflammation) Akt->Downstream

Modulation of the PI3K/Akt pathway.

Conclusion

The structural characterization of this compound derivatives is a critical step in the exploration of their therapeutic potential. A combination of modern spectroscopic techniques, including NMR, MS, FT-IR, and UV-Vis, provides the necessary information for unambiguous structure elucidation. This guide offers a foundational resource for researchers, presenting key spectral data, detailed experimental protocols, and conceptual visualizations to aid in the systematic analysis of this important class of natural products.

References

An In-depth Technical Guide to the Biosynthesis of Bisabolane in Plants and Microbes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane and its precursor, bisabolene, are sesquiterpenes (C15 isoprenoids) of significant industrial interest.[1][2] Found naturally in various plants, these compounds are valued for their use in fragrances, cosmetics, and pharmaceuticals.[2][3] Furthermore, hydrogenated bisabolene, known as this compound, has emerged as a promising "drop-in" advanced biofuel, exhibiting properties comparable to D2 diesel fuel.[4][5][6][7] However, the low abundance of bisabolene in plant sources makes extraction economically challenging and unsustainable for large-scale production.[3][8][9] This has driven extensive research into understanding and engineering its biosynthetic pathways in microbial hosts, which offer a more sustainable and economically competitive alternative.[2][8]

This technical guide provides a comprehensive overview of the native biosynthetic pathways of bisabolene in plants and the engineered pathways in various microbes. It details metabolic engineering strategies, summarizes key production data, outlines relevant experimental protocols, and visualizes the core biochemical routes.

Biosynthesis of Bisabolene in Plants

In plants, the biosynthesis of all terpenoids, including bisabolene, originates from the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[10] Plants utilize two distinct pathways to produce these precursors in different cellular compartments.[10][11] The production of sesquiterpenes like bisabolene primarily relies on the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8][10]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[8][9] A series of enzymatic reactions then converts this initial product into IPP and DMAPP.[8][9] These C5 units are subsequently used to build larger isoprenoid structures. For sesquiterpene synthesis, two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl diphosphate (FPP).[12] The final, and often rate-limiting, step is the cyclization of FPP, catalyzed by a specific terpene synthase, in this case, a bisabolene synthase (BS), to yield the various isomers of bisabolene (α, β, and γ).[7][8]

plant_mep_pathway cluster_pathway Plant MEP Pathway for Bisabolene Synthesis Pyr Pyruvate DXP DXP Pyr->DXP DXS G3P Glyceraldehyde-3-Phosphate G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CMS CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK MECDP MEcDP CDP_MEP->MECDP MCS HMBPP HMBPP MECDP->HMBPP HDS branch_point HMBPP->branch_point HDR IPP IPP DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP FPPS DMAPP->GPP GPPS GPP->FPP FPPS Bisabolene α-, β-, γ-Bisabolene FPP->Bisabolene Bisabolene Synthase (BS) branch_point->IPP branch_point->DMAPP

Caption: Plant MEP pathway for bisabolene synthesis.

Biosynthesis of Bisabolene in Microbes

While plants are the natural source of bisabolene, its production in engineered microbes like Escherichia coli and Saccharomyces cerevisiae has become a highly promising alternative.[8] These microbes do not naturally produce bisabolene but possess native pathways that can be harnessed and modified to supply the necessary FPP precursor.

Most commonly, the cytosolic mevalonate (MVA) pathway is exploited for this purpose.[1][11] The MVA pathway starts with acetyl-CoA, a central metabolite derived from sugar metabolism.[5][9] Through a series of enzymatic steps, acetyl-CoA is converted to IPP and DMAPP, which are then used to generate FPP.[9][12]

To achieve bisabolene production, a heterologous bisabolene synthase gene, typically sourced from a plant like Abies grandis (grand fir), is introduced and expressed in the microbial host.[3][4][8] This enzyme then converts the endogenously produced FPP into bisabolene.[5][12]

microbial_mva_pathway cluster_pathway Engineered Microbial MVA Pathway for Bisabolene Synthesis Glucose Glucose / Sugars AcCoA Acetyl-CoA Glucose->AcCoA Glycolysis AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA atoB / ERG10 HMGCoA HMG-CoA AcAcCoA->HMGCoA HMGS MVA Mevalonate HMGCoA->MVA tHMGR MVAP Mevalonate-P MVA->MVAP MK MVAPP Mevalonate-PP MVAP->MVAPP PMK IPP IPP MVAPP->IPP PMD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP FPPS / ispA DMAPP->GPP GPPS GPP->FPP FPPS / ispA Bisabolene Bisabolene FPP->Bisabolene Heterologous Bisabolene Synthase (BS)

Caption: Engineered microbial MVA pathway for bisabolene synthesis.

Metabolic Engineering for Enhanced Production

Achieving high titers of bisabolene in microbes requires extensive metabolic engineering to optimize the flow of carbon towards the target molecule.[8] Key strategies include:

  • Overexpression of Pathway Genes: Increasing the expression levels of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMGR) and FPP synthase (FPPS), can significantly boost the supply of the FPP precursor.[12][13]

  • Downregulation of Competing Pathways: Carbon flux can be diverted away from competing pathways, such as sterol biosynthesis (by downregulating squalene synthase, ERG9) or fatty acid synthesis, to maximize the pool of acetyl-CoA and FPP available for bisabolene production.[7]

  • Codon Optimization: Optimizing the codon usage of the heterologous bisabolene synthase gene for the specific microbial host can enhance its translation and soluble expression, leading to higher enzymatic activity.[12]

  • Pathway Compartmentalization: Relocating parts of the biosynthetic pathway to specific organelles, like the peroxisome in yeast, can isolate it from competing pathways and provide a more favorable environment with a high concentration of precursors like acetyl-CoA.[7][14]

  • Host Selection: Different microbial hosts, including E. coli, S. cerevisiae, and the oleaginous yeast Yarrowia lipolytica, offer unique advantages. For instance, Y. lipolytica has a large native acetyl-CoA pool, making it an attractive platform for producing acetyl-CoA-derived compounds.[8]

Quantitative Data on Bisabolene Production

Metabolic engineering efforts have led to a dramatic increase in bisabolene production titers. The tables below summarize reported yields for different bisabolene isomers in various engineered microbial hosts.

Table 1: α-Bisabolene Production in Engineered Microbes

Host Organism Key Genetic Modifications Titer (mg/L) Reference
Escherichia coli Heterologous MVA pathway, codon-optimized AgBIS >900 [7][12]
Saccharomyces cerevisiae Overexpression of MVA pathway genes, AgBIS >900 [12]
Yarrowia lipolytica Overexpression of MVA pathway genes, AgBIS 973.1 [8]
Yarrowia lipolytica Peroxisome engineering, systems metabolic engineering 15,500 (15.5 g/L) [14]
Methanosarcina acetivorans Codon-optimized AgBIS 10.6 [3]

| Pichia pastoris | Optimized peroxisomal pathway | 1,100 (1.1 g/L) |[13] |

Table 2: β- and γ-Bisabolene Production in Engineered Microbes

Isomer Host Organism Key Genetic Modifications Titer (mg/L) Reference
β-Bisabolene Yarrowia lipolytica Overexpression of MVA pathway, β-BS from Z. officinale 68.2 [8]
β-Bisabolene Escherichia coli Exogenous MVA pathway, CcTPS1 17 [15]
γ-Bisabolene Yarrowia lipolytica Overexpression of MVA pathway, γ-BS from H. annuus 20.2 [8]

| γ-Bisabolene | Saccharomyces cerevisiae | Dual cytoplasmic-peroxisomal engineering, AcTPS5 | 2,690 (2.69 g/L) |[7] |

Key Experimental Protocols

This section details common methodologies used in the research and development of bisabolene production.

Protocol: Quantification of Bisabolene from Microbial Culture

Objective: To extract and quantify the amount of bisabolene produced in a microbial fermentation.

Methodology:

  • Solvent Overlay: During fermentation, an immiscible organic solvent layer (e.g., n-dodecane or isopropyl myristate) is typically added to the culture medium (e.g., 10% v/v).[5] Bisabolene is hydrophobic and will be sequestered into this layer, preventing its evaporation and potential toxicity to the cells.[16]

  • Sample Collection: At desired time points, a known volume of the organic layer is carefully removed from the culture.

  • Internal Standard: An internal standard (e.g., caryophyllene or another hydrocarbon not produced by the microbe) of a known concentration is added to the collected organic sample. This helps to correct for variations in injection volume and detector response.

  • GC-MS Analysis: The sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Gas Chromatography (GC): The GC separates the different compounds in the sample based on their boiling points and interactions with the column stationary phase.

    • Mass Spectrometry (MS): The MS fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification by comparing the fragmentation pattern to a known standard or library.

  • Quantification: The concentration of bisabolene is determined by comparing the peak area of bisabolene to the peak area of the internal standard and referencing a standard curve created with known concentrations of purified bisabolene.

Protocol: In Vitro Assay for Bisabolene Synthase Activity

Objective: To determine the enzymatic activity and product profile of a purified bisabolene synthase.

Methodology:

  • Protein Expression and Purification: The gene for the bisabolene synthase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Reaction Setup: The enzyme assay is performed in a reaction buffer (e.g., Tris-HCl or HEPES buffer) containing the substrate, farnesyl diphosphate (FPP), and essential cofactors, primarily the divalent cation Mg²⁺.[17]

  • Incubation: The purified enzyme is added to the reaction mixture, which is then incubated at an optimal temperature (e.g., 30-37°C) for a specific period.

  • Reaction Quenching and Extraction: The reaction is stopped, often by adding a strong base or EDTA. The terpene products are then extracted from the aqueous reaction mixture using an organic solvent like hexane or pentane.

  • Product Analysis: The organic extract is concentrated and analyzed by GC-MS to identify the specific bisabolene isomers produced and to detect any side products. Quantification can be performed if a standard is available.

experimental_workflow cluster_workflow Typical Metabolic Engineering Workflow for Bisabolene Production gene_selection 1. Gene Selection (e.g., Plant Bisabolene Synthase) cloning 2. Codon Optimization & Plasmid Construction gene_selection->cloning transformation 3. Host Transformation (e.g., E. coli, S. cerevisiae) cloning->transformation fermentation 4. Fermentation & Solvent Overlay Extraction transformation->fermentation analysis 5. GC-MS Analysis (Quantification & Identification) fermentation->analysis optimization 6. Strain Optimization (Metabolic Engineering) analysis->optimization Iterative Improvement scale_up 7. Scale-Up & Bioprocess Development analysis->scale_up optimization->transformation

Caption: A typical metabolic engineering workflow.

Conclusion and Future Perspectives

The biosynthesis of this compound precursors in plants and microbes represents a fascinating intersection of biochemistry and metabolic engineering. While plants provide the genetic blueprint for bisabolene synthases, microbial systems offer a robust and scalable platform for its production.[8] Significant progress has been made in engineering E. coli and various yeasts, with production titers reaching the g/L scale, bringing commercial viability within reach.[7][14]

Future work will likely focus on further optimizing microbial hosts through systems biology approaches, exploring novel and more efficient bisabolene synthase enzymes, and developing cost-effective fermentation processes using renewable, non-food feedstocks like lignocellulosic biomass or waste oils.[5][8] These advancements will continue to pave the way for the sustainable production of bisabolene and this compound for high-value applications in the chemical, pharmaceutical, and biofuel industries.

References

A Technical Guide to the Quantum Chemical Calculation of Bisabolane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a comprehensive computational workflow for the conformational analysis of bisabolane, a naturally occurring sesquiterpene. While specific experimental data on the complete conformational landscape of this compound is not extensively documented in publicly available literature, this guide synthesizes established quantum chemical methodologies applied to analogous molecular scaffolds, particularly substituted cyclohexanes. The protocols and data presented herein provide a robust framework for researchers to investigate the three-dimensional structure of this compound and related sesquiterpenes, which is crucial for understanding their biological activity and for applications in drug design and development.

Introduction to this compound and the Importance of Conformational Analysis

This compound is a sesquiterpene characterized by a 1-methyl-4-(6-methylheptan-2-yl)cyclohexane core structure. The conformational flexibility of the cyclohexane ring and the rotatable bonds in the alkyl side chain give rise to a complex potential energy surface with numerous possible conformers. The specific three-dimensional arrangement of atoms in a molecule, its conformation, dictates its interactions with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the low-energy conformations of this compound is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents based on its scaffold.

Quantum chemical calculations offer a powerful in silico approach to explore the conformational space of molecules, providing insights into the relative stabilities and geometric parameters of different conformers.[1] This guide details a multi-level computational strategy, beginning with a broad search for conformers using computationally efficient molecular mechanics methods, followed by high-accuracy quantum mechanical calculations to refine the energies and geometries of the most stable structures.

Methodologies for Conformational Analysis

A rigorous conformational analysis of this compound involves a hierarchical computational approach. This ensures a comprehensive exploration of the potential energy surface while maintaining computational feasibility.

Initial Conformational Search: Molecular Mechanics

The initial step aims to generate a large and diverse set of possible conformations. Due to the large number of rotatable bonds in this compound, an exhaustive systematic search is often impractical. Therefore, a stochastic or heuristic search method using a molecular mechanics (MM) force field is recommended.

Experimental Protocol:

  • Structure Preparation: A 2D or 3D structure of the desired this compound stereoisomer is generated using a molecular editor.

  • Force Field Selection: A suitable molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF), is chosen. These force fields are parameterized for a wide range of organic molecules and provide a good balance of speed and accuracy for initial conformational sampling.[2]

  • Conformational Search Algorithm: A Monte Carlo or a low-mode conformational search algorithm is employed.[2]

    • Monte Carlo Search: This method involves randomly rotating dihedral angles of the rotatable bonds and subsequently minimizing the energy of the generated structure. This process is repeated for a large number of steps (e.g., 10,000-100,000 steps) to ensure a thorough sampling of the conformational space.[3]

  • Energy Minimization: Each generated conformer is subjected to energy minimization using the selected force field to locate the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are filtered based on a predefined energy window (e.g., 10 kcal/mol) above the global minimum and clustered based on root-mean-square deviation (RMSD) to remove redundant structures.

Geometry Optimization and Energy Refinement: Quantum Mechanics (DFT)

The unique conformers identified in the molecular mechanics search are then subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies. Density Functional Theory (DFT) is a widely used method that provides a good compromise between accuracy and computational cost for molecules of this size.[4][5]

Experimental Protocol:

  • Selection of Low-Energy Conformers: A subset of the lowest-energy conformers from the MM search (e.g., all unique conformers within 5 kcal/mol of the global minimum) is selected for DFT calculations.

  • Level of Theory and Basis Set Selection:

    • Initial Optimization: An initial geometry optimization is performed using a moderate level of theory and basis set, such as the B3LYP functional with the 6-31G(d) basis set.[6]

    • Final Energy Calculation: For higher accuracy, single-point energy calculations or full geometry re-optimizations are performed on the initially optimized structures using a larger basis set and a more modern functional, such as ωB97X-D or M06-2X with a triple-zeta basis set (e.g., 6-311+G(d,p)). These functionals are recommended as they account for dispersion interactions, which can be important for non-covalent interactions within the molecule.[5]

  • Solvation Effects: To model the behavior of this compound in a biological environment, solvent effects can be included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies indicates a true minimum.[7] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are used to calculate the Gibbs free energy of each conformer.

Quantitative Data Presentation

The results of the quantum chemical calculations are summarized to provide a clear comparison of the different conformers. The relative Gibbs free energies are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), which reflects their relative abundance at equilibrium.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of Low-Energy this compound Conformers

Conformer IDCyclohexane Ring ConformationSubstituent Positions (Methyl, Side Chain)Relative Gibbs Free Energy (kcal/mol)Dihedral Angle 1 (C1-C2-C3-C4) (°)Dihedral Angle 2 (C3-C4-C7-C8) (°)Boltzmann Population (%) at 298.15 K
Bisa-1 ChairEquatorial, Equatorial0.00-55.2175.873.1
Bisa-2 ChairEquatorial, Axial1.85-54.965.14.5
Bisa-3 ChairAxial, Equatorial2.1054.5-176.22.9
Bisa-4 Twist-Boat-5.5035.1-98.7< 0.1
Bisa-5 ChairAxial, Axial6.2055.3-68.3< 0.1

Note: This data is hypothetical and for illustrative purposes. The relative energies are based on the principles of conformational analysis of substituted cyclohexanes, where equatorial positions for bulky substituents are generally favored to minimize steric strain from 1,3-diaxial interactions.[8][9] The dihedral angles are representative values that define the ring pucker and the orientation of the side chain.

Visualization of Workflows and Relationships

Computational Workflow for this compound Conformational Analysis

The following diagram illustrates the logical flow of the computational protocol for determining the low-energy conformers of this compound.

This compound Conformational Analysis Workflow cluster_input Input cluster_mm Molecular Mechanics cluster_dft Quantum Mechanics (DFT) cluster_analysis Analysis start 2D Structure of this compound mm_search Conformational Search (e.g., Monte Carlo with MMFF94) start->mm_search mm_min Energy Minimization of all Conformers mm_search->mm_min mm_filter Filter and Cluster Conformers (Energy Window & RMSD) mm_min->mm_filter dft_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_filter->dft_opt Unique low-energy conformers dft_freq Frequency Calculation (Confirm Minima & ZPVE) dft_opt->dft_freq dft_energy Single-Point Energy Refinement (e.g., wB97X-D/6-311+G(d,p)) dft_freq->dft_energy analysis Calculate Relative Gibbs Free Energies and Boltzmann Populations dft_energy->analysis results Identify Low-Energy Conformers analysis->results

Caption: Computational workflow for this compound conformational analysis.

Hierarchy of Computational Methods

The accuracy and computational cost of the methods used in conformational analysis are inversely related. The following diagram illustrates the hierarchical relationship between the different levels of theory.

Hierarchy of Computational Methods cluster_hierarchy Increasing Accuracy and Computational Cost mm Molecular Mechanics (MM) (e.g., MMFF94) - Fast, for initial search dft_small DFT with smaller basis set (e.g., B3LYP/6-31G(d)) - Moderate accuracy, for optimization mm->dft_small Broad screening dft_large DFT with larger basis set (e.g., wB97X-D/6-311+G(d,p)) - High accuracy, for final energies dft_small->dft_large Refinement

Caption: Hierarchy of computational methods in conformational analysis.

Conclusion

This technical guide provides a detailed and robust framework for the quantum chemical calculation of this compound conformations. By employing a multi-level computational strategy, researchers can efficiently explore the conformational landscape of this important sesquiterpene. The outlined protocols, from the initial molecular mechanics search to the final high-level DFT energy calculations, represent the current best practices in the field of computational natural product chemistry. The provided hypothetical data and visualizations serve as a practical guide for the presentation and interpretation of the results. A thorough conformational analysis, as detailed in this guide, is an indispensable tool for understanding the structure-activity relationships of this compound and for the development of new pharmaceuticals based on its molecular scaffold.

References

A Technical Guide to the Thermal and Oxidative Stability of Bisabolane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

Bisabolane, a C15 saturated sesquiterpene, has garnered significant interest as a potential "drop-in" biofuel alternative to conventional diesel fuel.[1][2] Its branched and cyclic chemical structure confers advantageous fuel properties, including a low freezing point and cloud point.[2] The precursor to this compound, bisabolene, can be sustainably produced through microbial fermentation platforms, such as engineered Escherichia coli and Saccharomyces cerevisiae, and subsequently hydrogenated to yield this compound.[1][3][4]

Despite its promise as a biofuel, a comprehensive understanding of the thermal and oxidative stability of this compound is crucial for its production, transportation, storage, and application. This technical guide provides an in-depth overview of the core methodologies for assessing the thermal and oxidative stability of this compound and its related compounds. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide details the requisite experimental protocols and data presentation formats to enable researchers to conduct thorough stability assessments. The methodologies are illustrated with data from analogous compounds where appropriate, providing a framework for the evaluation of this compound.

Thermal Stability Assessment

Thermal stability is a critical parameter that defines the temperature at which a compound begins to decompose. For a biofuel like this compound, high thermal stability is essential to prevent degradation under the high temperatures experienced in engines. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data on Thermal Stability
CompoundMelting Point (°C)Decomposition Onset (°C)Key Thermal Events
Artemisinin156-157~190Endothermic peak corresponding to melting, followed by exothermic decomposition.
Artesunate~130165-172Characteristic endothermic peak of melting, followed by an exothermic peak.
Methanesulfonyl azaartemisininNot specified~200Incipient decomposition observed via TGA.
Methanecarbonyl azaartemisininNot specified~180Incipient decomposition observed via TGA.

Data presented is for analogous sesquiterpene lactone compounds and not for this compound.

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Setup:

    • Apparatus: A calibrated thermogravimetric analyzer.

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation, at a specified flow rate (e.g., 20-50 mL/min).

    • Sample Pan: An inert pan (e.g., aluminum or platinum) is tared before adding the sample.

  • Sample Preparation:

    • A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into the sample pan.

  • Temperature Program:

    • The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition:

    • The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • The percentage of mass loss in different temperature ranges is also determined.

    • The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, boiling point, and other phase transitions of this compound by measuring the heat flow into or out of the sample as it is heated or cooled at a controlled rate.

Methodology:

  • Instrument Setup:

    • Apparatus: A calibrated differential scanning calorimeter.

    • Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) at a specified flow rate.

    • Sample Pan: A hermetically sealed aluminum pan is used for volatile samples like this compound to prevent evaporation. A pinhole may be introduced in the lid for boiling point determination at atmospheric pressure.

  • Sample Preparation:

    • A small amount of this compound (typically 2-5 mg) is accurately weighed into the sample pan, and the pan is hermetically sealed. An empty, sealed pan is used as a reference.

  • Temperature Program:

    • The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.

  • Data Acquisition:

    • The instrument measures the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., crystallization, decomposition).

    • The peak temperature of an endotherm corresponds to the transition temperature (e.g., melting point or boiling point).

TGA_DSC_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_start Sample Preparation (5-10 mg) tga_instrument TGA Instrument Setup (Inert Atmosphere) tga_start->tga_instrument tga_heat Controlled Heating (e.g., 10 °C/min) tga_instrument->tga_heat tga_data Record Mass vs. Temperature tga_heat->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis tga_result Decomposition Temperature tga_analysis->tga_result dsc_start Sample Preparation (2-5 mg) (Sealed Pan) dsc_instrument DSC Instrument Setup (Inert Atmosphere) dsc_start->dsc_instrument dsc_heat Controlled Heating (e.g., 5-10 °C/min) dsc_instrument->dsc_heat dsc_data Record Heat Flow vs. Temperature dsc_heat->dsc_data dsc_analysis Analyze Thermogram dsc_data->dsc_analysis dsc_result Melting/Boiling Point dsc_analysis->dsc_result

Workflow for TGA and DSC Analysis

Oxidative Stability Assessment

Oxidative stability is a measure of a substance's resistance to degradation by oxidation. For biofuels, poor oxidative stability can lead to the formation of gums, sediments, and acidic compounds, which can damage fuel systems and engines. Accelerated oxidation tests are used to predict the long-term storage stability of fuels.

Quantitative Data on Oxidative Stability
Test MethodTypical TemperatureTypical PressureMeasured Parameter
Rancimat (EN 14112)110 °CAtmosphericInduction Period (hours)
PetroOXY (ASTM D7545)140 °C700 kPa (Oxygen)Induction Period (minutes)
ASTM D227495 °CAtmosphericInsoluble content (mg/100mL)
Experimental Protocols

Objective: To determine the oxidation stability of this compound by measuring the induction period at an elevated temperature.

Methodology:

  • Instrument Setup:

    • Apparatus: A calibrated Rancimat instrument with reaction vessels, measuring vessels, and a conductivity meter.

  • Sample Preparation:

    • A precise amount of this compound (typically 3 g) is weighed into a reaction vessel.

    • The measuring vessel is filled with deionized water.

  • Test Procedure:

    • The reaction vessel containing the sample is placed in a heating block maintained at a constant temperature (e.g., 110 °C).

    • A constant stream of purified air is passed through the sample.

    • Volatile oxidation products are carried by the air stream into the measuring vessel containing deionized water.

  • Data Acquisition:

    • The conductivity of the water in the measuring vessel is continuously monitored.

  • Data Analysis:

    • The induction period is the time elapsed until a rapid increase in conductivity is detected, which indicates the formation of volatile acidic compounds.

Objective: To rapidly determine the oxidation stability of this compound under elevated temperature and oxygen pressure.

Methodology:

  • Instrument Setup:

    • Apparatus: A PetroOXY instrument with a small, sealed test chamber.

  • Sample Preparation:

    • A small volume of this compound (typically 5 mL) is placed in the test chamber.

  • Test Procedure:

    • The test chamber is sealed and pressurized with oxygen to a specific pressure (e.g., 700 kPa).

    • The chamber is then heated to a constant temperature (e.g., 140 °C).

  • Data Acquisition:

    • The pressure inside the chamber is continuously monitored.

  • Data Analysis:

    • As the sample oxidizes, it consumes oxygen, leading to a pressure drop.

    • The induction period is defined as the time taken to reach a specified pressure drop (e.g., 10% from the maximum pressure).

Oxidation_Test_Workflow start Prepare this compound Sample instrument Select Accelerated Oxidation Instrument (e.g., Rancimat, PetroOXY) start->instrument conditions Set Test Conditions (Temperature, Pressure, Oxygen/Air Flow) instrument->conditions run_test Initiate and Run Test conditions->run_test monitor Continuously Monitor Key Parameter (Conductivity or Pressure) run_test->monitor endpoint Detect Endpoint (Rapid change in parameter) monitor->endpoint result Determine Induction Period endpoint->result

Workflow for an Accelerated Oxidation Test

Degradation Pathways

The specific thermal and oxidative degradation pathways of this compound have not been extensively elucidated. However, based on the chemistry of similar cycloalkanes, the following general degradation mechanisms can be proposed:

  • Thermal Degradation: At elevated temperatures, in the absence of oxygen, the primary degradation mechanism is likely to be C-C bond cleavage (cracking), leading to the formation of smaller hydrocarbon fragments. The cyclic structure of this compound may also undergo ring-opening reactions.

  • Oxidative Degradation: In the presence of oxygen, the degradation of this compound is expected to proceed via a free-radical autoxidation mechanism. This process is initiated by the formation of alkyl radicals, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen atoms from other this compound molecules, propagating the chain reaction and leading to the formation of hydroperoxides. The decomposition of these hydroperoxides can result in a variety of oxygenated products, including alcohols, ketones, and carboxylic acids. Further reactions can lead to polymerization and the formation of insoluble gums and sediments. Studies on the biodegradation of n-alkylcycloalkanes suggest that oxidation can occur on both the alkyl side chain and the cycloalkane ring.[1][5]

Biosynthetic Pathway of this compound

This compound is produced from its precursor, bisabolene, which is synthesized in engineered microbes through the mevalonate (MVA) pathway.

Biosynthesis_Pathway cluster_microbe Engineered Microbe (e.g., E. coli, S. cerevisiae) cluster_chemical Chemical Conversion acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp bisabolene_synthase Bisabolene Synthase fpp->bisabolene_synthase bisabolene Bisabolene bisabolene_synthase->bisabolene hydrogenation Hydrogenation (H2, Catalyst) bisabolene->hydrogenation This compound This compound hydrogenation->this compound

Biosynthesis of this compound from Acetyl-CoA

Conclusion

The thermal and oxidative stability of this compound are critical parameters for its successful implementation as a renewable biofuel. This technical guide has outlined the standard methodologies, including Thermogravimetric Analysis, Differential Scanning Calorimetry, the Rancimat method, and the PetroOXY method, that are essential for a comprehensive stability assessment. While there is a current scarcity of publicly available, specific stability data for this compound, the protocols and frameworks provided herein offer a robust foundation for researchers to generate this vital information. Further studies are necessary to quantify the stability of this compound and its derivatives under various conditions and to elucidate its specific degradation pathways. This knowledge will be instrumental in optimizing its production, storage, and utilization as a sustainable energy source.

References

The Solubility of Bisabolane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bisabolane, a naturally occurring monocyclic sesquiterpenoid of significant interest in pharmaceutical research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] An understanding of its solubility in various organic solvents is critical for extraction, purification, formulation, and in-vitro/in-vivo testing. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative information based on the known behavior of analogous terpene compounds and outlines a standard methodology for its experimental determination.

Core Concepts in Solubility

The principle of "like dissolves like" is paramount in understanding the solubility of this compound. As a relatively nonpolar, lipophilic molecule, it is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. Factors such as the polarity, hydrogen bonding capacity, and molecular size of both the solute (this compound) and the solvent will dictate the extent of solubility.

Qualitative Solubility of this compound

Based on the general solubility of terpenes and sesquiterpenes, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.[3][4] It is important to note that these are general predictions, and experimental verification is recommended for specific applications.

Solvent ClassificationSolventExpected SolubilityRationale
Nonpolar Solvents HexaneHighThis compound, being a hydrocarbon-rich sesquiterpene, shares structural similarities with nonpolar solvents like hexane, leading to favorable van der Waals interactions.
TolueneHighThe aromatic nature of toluene provides favorable interactions with the nonpolar regions of the this compound molecule.
Polar Aprotic Solvents AcetoneHighWhile possessing a dipole moment, acetone can effectively solvate nonpolar compounds. A 1:1 hexane/acetone solvent system has been shown to be effective for extracting terpenoids.[4]
Ethyl AcetateHighEthyl acetate's moderate polarity allows it to dissolve a wide range of compounds, including lipophilic molecules like this compound.
Diethyl EtherHighDiethyl ether is a common solvent for the extraction of natural products and is expected to readily dissolve this compound.
DichloromethaneHighIts ability to dissolve a broad spectrum of organic compounds suggests high solubility for this compound.
Tetrahydrofuran (THF)HighTHF is a versatile solvent capable of dissolving many nonpolar and moderately polar compounds.
Polar Protic Solvents EthanolModerate to HighThe presence of a hydroxyl group in ethanol introduces polarity and hydrogen bonding capabilities. While this compound is largely nonpolar, some interaction with the alkyl chain of ethanol is expected, leading to reasonable solubility.
MethanolModerateMethanol is more polar than ethanol, which may slightly reduce its effectiveness in dissolving the nonpolar this compound molecule compared to ethanol.
WaterLow / InsolubleAs a highly polar, hydrogen-bonding solvent, water is a poor solvent for nonpolar hydrocarbons like this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5] This protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Calibrated standards of this compound

2. Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle. Centrifugation at the same temperature can be employed to facilitate this separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear dynamic range of the analytical instrument (HPLC or GC). Analyze the diluted sample using a pre-validated and calibrated method to determine the precise concentration of this compound.

  • Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G A Start: Prepare Supersaturated This compound Solution B Equilibration (Constant Temperature Shaking) A->B 24-48 hours C Phase Separation (Settling/Centrifugation) B->C D Sample Collection & Filtration C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (HPLC/GC) E->F G End: Solubility Data (mg/mL or mol/L) F->G

Caption: Workflow for determining this compound solubility.

Signaling Pathways Modulated by this compound Sesquiterpenoids

For drug development professionals, understanding the mechanism of action is as crucial as its physicochemical properties. This compound sesquiterpenoids have been reported to modulate several key signaling pathways implicated in various diseases.[1] A notable example is their anti-inflammatory activity, which is often mediated through the inhibition of pro-inflammatory signaling cascades.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB PI3K_AKT PI3K/AKT Pathway LPS->PI3K_AKT ProInflammatory Pro-inflammatory Mediators (NO, iNOS, COX-2, Cytokines) NFkB->ProInflammatory PI3K_AKT->ProInflammatory This compound This compound Sesquiterpenoids This compound->NFkB Inhibition This compound->PI3K_AKT Inhibition

References

Methodological & Application

Application Note and Protocol: Extraction of Bisabolane Sesquiterpenoids from Curcuma longa Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curcuma longa L. (turmeric), a member of the Zingiberaceae family, is a perennial herb widely cultivated in Southeast Asia. Its rhizomes are a rich source of bioactive compounds, including curcuminoids and a diverse array of sesquiterpenoids. Among these, bisabolane-type sesquiterpenoids have garnered significant scientific interest due to their potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed protocols for the extraction of this compound sesquiterpenoids from Curcuma longa rhizomes, summarizing various methods and offering a comparative overview of their operational parameters.

This compound sesquiterpenoids are a class of monocyclic sesquiterpenes characterized by a C15 skeleton. In Curcuma longa, these compounds, including α-turmerone, β-turmerone, and ar-turmerone, are major constituents of the essential oil.[1] The efficient extraction and subsequent isolation of these compounds are crucial for further pharmacological investigation and drug development. This application note details three primary extraction methods: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE), followed by a general purification protocol.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on the desired yield, purity, cost, and environmental impact. The following tables summarize the operational parameters and reported outcomes for the extraction of essential oils and extracts rich in this compound sesquiterpenoids from Curcuma longa rhizomes.

Table 1: Steam and Hydrodistillation Parameters

ParameterSteam DistillationHydrodistillationReference
Principle Volatilization of compounds with steam, followed by condensation and separation.Plant material is boiled in water, and the volatile compounds are co-distilled with steam.[2]
Raw Material Fresh or dried, sliced or powdered rhizomes.Fresh, sliced rhizomes (200 g).[3]
Water Volume -500 mL[3]
Extraction Time Variable2 - 6 hours[3]
Temperature ~100 °CBoiling point of water[2]
Pressure Atmospheric or varied (1-3 bar)Atmospheric[3][4]
Reported Yield -0.36% - 0.54% (v/w) of essential oil.[3][5]
Key Bisabolanes ar-turmerone, α-turmerone, β-turmeronear-turmerone, α-turmerone, β-turmerone[1]

Table 2: Solvent Extraction Parameters

ParameterMacerationSoxhlet ExtractionReference
Principle Dissolution of target compounds in a solvent at room temperature over time.Continuous extraction with a cycling hot solvent.[6]
Solvent 95% EthanolEthanol[7][8]
Solid-to-Solvent Ratio Variable1:30 (g/mL)[7]
Extraction Time 3 days6 hours[7]
Temperature Room TemperatureBoiling point of the solvent (~78 °C for Ethanol)[7]
Reported Yield -8.44 ± 0.17%[7]
Key Bisabolanes Bisacurone D-G, Curbisabolanones A-D-[9][10]

Table 3: Supercritical Fluid Extraction (SFE) Parameters

ParameterSupercritical CO₂ ExtractionReference
Principle Dissolution of target compounds in supercritical carbon dioxide.[11]
Co-solvent 20% (w/w) Ethanol[12]
Pressure 75 - 425 bar[11][13]
Temperature 35 - 75 °C[11][13]
CO₂ Flow Rate 1 L/h[12]
Extraction Time 1 hour[13]
Reported Yield 11.4 ± 0.3% (w/w) crude extract.[12]
Key Bisabolanes ar-turmerone, α-turmerone, β-turmerone[11]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of this compound-rich fractions from Curcuma longa rhizomes.

Protocol 1: Hydrodistillation

This method is suitable for obtaining the essential oil fraction, which is rich in volatile this compound sesquiterpenoids.

Materials and Equipment:

  • Fresh Curcuma longa rhizomes

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Grinder or blender

  • Separating funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Wash fresh rhizomes thoroughly with water to remove any adhering soil and debris. Slice the rhizomes into small pieces. For this protocol, 200 g of sliced rhizomes are used.[3]

  • Extraction: Place the sliced rhizomes into a 2 L round-bottom flask. Add 500 mL of distilled water.[3]

  • Apparatus Setup: Assemble the Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 4-6 hours. The steam and volatilized essential oil will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.[3]

  • Oil Separation: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the graduated tube.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4 °C.

Protocol 2: Solvent Extraction (Maceration followed by Partitioning)

This protocol is effective for extracting a broader range of sesquiterpenoids, including less volatile bisabolanes.

Materials and Equipment:

  • Dried, powdered Curcuma longa rhizomes

  • 95% Ethanol

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Large glass container with a lid

  • Rotary evaporator

  • Separating funnel

  • Filter paper and funnel

Procedure:

  • Preparation of Plant Material: Air-dry fresh rhizomes in the shade and then grind them into a fine powder.

  • Extraction: Macerate the dried rhizome powder (e.g., 8 kg) with 95% ethanol at room temperature. The extraction should be repeated three times to ensure maximum yield.[8]

  • Solvent Evaporation: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with petroleum ether, ethyl acetate, and n-butanol. This separates the compounds based on their polarity.

  • Fraction Collection: Collect each solvent fraction separately. The this compound sesquiterpenoids are typically found in the less polar fractions (petroleum ether and ethyl acetate).[9]

  • Solvent Removal: Evaporate the solvent from each fraction using a rotary evaporator.

  • Storage: Store the dried fractions at 4 °C for further purification.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that yields high-purity extracts without residual organic solvents.

Materials and Equipment:

  • Dried, powdered Curcuma longa rhizomes

  • Supercritical fluid extractor

  • High-pressure CO₂ cylinder

  • Co-solvent pump (for ethanol)

Procedure:

  • Preparation of Plant Material: Use dried and powdered rhizomes.

  • SFE System Setup: Load the powdered rhizomes into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction pressure to 300 bar and the temperature to 40 °C.[12]

    • Introduce supercritical CO₂ at a flow rate of 1 L/h.[12]

    • Use ethanol as a co-solvent at a concentration of 20% (w/w) to enhance the extraction of more polar compounds.[12]

  • Extraction: Perform the extraction for a predetermined duration (e.g., 1-2 hours).

  • Collection: The extract is collected in a separator vessel after the pressure is reduced, causing the CO₂ to return to its gaseous state and leave behind the extracted compounds.

  • Storage: Store the obtained extract at 4 °C.

Protocol 4: Purification of this compound Sesquiterpenoids

The crude extracts or essential oil obtained from the above methods can be further purified to isolate individual this compound compounds using chromatographic techniques.

Materials and Equipment:

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • Column Chromatography on Silica Gel:

    • Subject the crude extract (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Gel Permeation Chromatography:

    • Pool the fractions containing compounds of interest and further purify them using a Sephadex LH-20 column with a suitable solvent like methanol to separate compounds based on size.

  • Preparative HPLC:

    • For final purification to obtain individual this compound compounds, use preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound sesquiterpenoids from Curcuma longa rhizomes.

ExtractionWorkflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Primary Processing cluster_purification 4. Purification cluster_final 5. Final Product rhizomes Fresh Curcuma longa Rhizomes washing Washing & Cleaning rhizomes->washing drying Drying (Air/Oven) washing->drying grinding Grinding/Slicing drying->grinding steam_dist Steam/Hydrodistillation grinding->steam_dist Volatiles solvent_ext Solvent Extraction (Maceration/Soxhlet) grinding->solvent_ext sfe Supercritical Fluid Extraction (SFE) grinding->sfe essential_oil Essential Oil (Rich in Volatile Bisabolanes) steam_dist->essential_oil crude_extract Crude Solvent Extract solvent_ext->crude_extract sfe_extract SFE Extract sfe->sfe_extract column_chroma Column Chromatography (Silica Gel) essential_oil->column_chroma partitioning Solvent Partitioning crude_extract->partitioning sfe_extract->column_chroma partitioning->column_chroma gel_chroma Gel Permeation (Sephadex LH-20) column_chroma->gel_chroma prep_hplc Preparative HPLC gel_chroma->prep_hplc final_product Isolated this compound Sesquiterpenoids prep_hplc->final_product

Caption: Workflow for this compound Extraction from Curcuma longa.

References

Application Notes and Protocols for the Purification of Bisabolane Isomers Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolane-type sesquiterpenes, a diverse group of C15 isoprenoids, are of significant interest in pharmaceutical and fragrance industries due to their wide range of biological activities and aromatic properties. Natural extracts and synthetic mixtures often contain a complex array of this compound isomers, including positional isomers (α-, β-, and γ-bisabolene) and stereoisomers ((E)- and (Z)-isomers), which can exhibit different biological effects. Their structural similarity and comparable polarities present a significant purification challenge. This document provides detailed application notes and protocols for the purification of this compound isomers using column chromatography, a fundamental and effective technique for their separation. Methodologies for both preparative flash chromatography for isomer enrichment and preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity fractions are presented.

Introduction to this compound Isomers and the Principle of Chromatographic Separation

Bisabolanes are monocyclic sesquiterpenes with the molecular formula C15H24. The primary isomers—α-, β-, and γ-bisabolene—differ in the position of their double bonds within the molecule. Further complexity arises from geometric isomerism (E/Z) around these double bonds.

Column chromatography separates these isomers based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. Silica gel, a polar adsorbent, is commonly used as the stationary phase. Since terpenes are generally non-polar to medium-polar compounds, they are eluted from the column using a non-polar mobile phase (eluent), such as hexane, often with a small amount of a slightly more polar solvent like ethyl acetate to modulate the elution strength. The separation principle relies on the subtle differences in polarity among the isomers. Isomers with a slightly higher polarity will interact more strongly with the polar silica gel and therefore elute later than their less polar counterparts. By carefully selecting the solvent system and column parameters, a successful separation can be achieved.

Visualization of this compound Isomers and Experimental Workflows

The following diagrams illustrate the relationships between key this compound isomers and the general workflows for their purification via column chromatography.

Bisabolane_Isomers cluster_main This compound Sesquiterpenes (C15H24) cluster_positional Positional Isomers cluster_geometric Geometric Isomers This compound Core This compound Core alpha α-Bisabolene This compound Core->alpha Double Bond Position beta β-Bisabolene This compound Core->beta Double Bond Position gamma γ-Bisabolene This compound Core->gamma Double Bond Position E_gamma (E)-γ-Bisabolene gamma->E_gamma Stereochemistry Z_gamma (Z)-γ-Bisabolene gamma->Z_gamma Stereochemistry

Caption: Logical relationship of primary this compound isomers.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Separation Crude_Extract Crude this compound Isomer Mixture TLC_Analysis TLC Analysis for Solvent System Selection Crude_Extract->TLC_Analysis Column_Packing Pack Column with Silica Gel Slurry TLC_Analysis->Column_Packing Sample_Loading Dry Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC or GC-MS) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Purified_Isomers Purified Isomer Fractions Solvent_Removal->Purified_Isomers

Caption: Experimental workflow for flash column chromatography.

HPLC_Workflow cluster_prep_hplc Preparation cluster_sep_hplc Purification & Analysis cluster_post_hplc Final Product Enriched_Fraction Enriched Isomer Fraction (from Flash Chromatography) Sample_Prep Dissolve in Mobile Phase & Filter (0.45 µm) Enriched_Fraction->Sample_Prep System_Equilibration Equilibrate HPLC System & Column Sample_Prep->System_Equilibration Injection Inject Sample System_Equilibration->Injection Gradient_Elution Run Gradient Elution Injection->Gradient_Elution Fraction_Collection_HPLC Collect Fractions (UV-Vis Detector Triggered) Gradient_Elution->Fraction_Collection_HPLC Purity_Check Analytical HPLC Purity Check Fraction_Collection_HPLC->Purity_Check Pooling_HPLC Pool High-Purity Fractions Purity_Check->Pooling_HPLC Solvent_Evaporation Solvent Evaporation Pooling_HPLC->Solvent_Evaporation High_Purity_Isomer High-Purity Isomer Solvent_Evaporation->High_Purity_Isomer

Caption: Experimental workflow for preparative HPLC purification.

Quantitative Data on this compound Isomer Separation

The separation of this compound isomers is highly dependent on the specific chromatographic conditions. The following table summarizes key parameters from published methods. Due to the close properties of the isomers, complete baseline separation is challenging and often requires optimization.

ParameterFlash Chromatography (General Enrichment)Preparative HPLC ((E)-γ-Bisabolene)
Target Isomer(s) Enrichment of total bisabolene fractionHigh-purity (E)-γ-Bisabolene
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel (e.g., 5 µm particle size)
Column Dimensions Dependent on sample size (e.g., 2 cm diameter for 100 mg)Preparative scale (e.g., 250 x 20 mm)
Mobile Phase A n-Hexanen-Hexane
Mobile Phase B Ethyl AcetateEthyl Acetate
Elution Mode Isocratic or GradientGradient
Example Elution Start with 100% Hexane, gradually increase Ethyl Acetate %0-10 min: 0% B; 10-40 min: 0-2% B; 40-50 min: 2% B
Flow Rate N/A (Gravity or gentle pressure)~18 mL/min
Detection TLC, GC-MSUV at 220 nm
Typical Purity Enriched fractions, purity varies>98% (for target isomer)
Key Reference

Note on Elution Order: In normal-phase chromatography on silica gel, the elution order generally follows decreasing polarity. Non-polar isomers will elute first. The exact elution order of α-, β-, and γ-bisabolene may vary, but they typically elute close together, requiring careful fractionation.

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography for this compound Isomer Enrichment

This protocol is suitable for the initial purification and enrichment of this compound isomers from a crude extract on a scale of milligrams to a few grams.

A. Materials and Reagents

  • Crude this compound extract

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • Pressurized air or nitrogen source (optional)

B. Column Preparation (Slurry Packing)

  • Place a small plug of glass wool at the bottom of the column to support the packing.

  • Add a thin layer (~0.5 cm) of sand over the glass wool.

  • Clamp the column vertically and close the stopcock.

  • In a separate beaker, prepare a slurry of silica gel in the initial eluent (e.g., 100% n-hexane). A typical ratio is 30-50 g of silica per 1 g of crude sample for difficult separations.

  • Pour the slurry into the column. Open the stopcock slightly to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

C. Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound extract in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

D. Elution and Fraction Collection

  • Carefully add the eluent to the column. For this compound isomers, start with a non-polar solvent like 100% n-hexane.

  • Open the stopcock and begin collecting fractions. Apply gentle air or nitrogen pressure to achieve a steady flow rate if necessary.

  • Monitor the separation by collecting small fractions and analyzing them using Thin-Layer Chromatography (TLC).

  • If isomers are not eluting, a gradient elution can be employed by gradually increasing the percentage of a more polar solvent (e.g., ethyl acetate) in the mobile phase. For example, move from 100% hexane to 99:1 hexane:ethyl acetate, then 98:2, and so on.

E. Post-Purification

  • Analyze the collected fractions to identify those containing the desired isomers.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Use a cool water bath (max 40°C) to prevent loss of the volatile product.

Protocol 2: Preparative HPLC for High-Purity (E)-γ-Bisabolene

This protocol is adapted for achieving high purity of a target isomer after initial enrichment.

A. Instrumentation and Conditions

  • System: Preparative HPLC with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Preparative Silica Gel Column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethyl Acetate.

  • Gradient: 0-10 min (0% B), 10-40 min (linear gradient to 2% B), 40-50 min (hold at 2% B).

  • Flow Rate: 18 mL/min.

  • Detection: 220 nm.

B. Sample Preparation

  • Dissolve the enriched this compound fraction from Protocol 1 in n-hexane.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

C. Purification Procedure

  • Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as specified above.

  • Monitor the chromatogram and collect fractions corresponding to the desired peak. The retention time should be predetermined using an analytical standard if available.

  • Analyze the purity of each collected fraction using analytical HPLC.

D. Post-Purification

  • Pool the fractions that meet the desired purity level (>98%).

  • Evaporate the solvent under reduced pressure to obtain the purified (E)-γ-Bisabolene.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Separation Inappropriate Solvent System: The eluent is too polar (all isomers elute together) or not polar enough.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the initial eluent. Use a shallow gradient elution.
Column Overloading: Too much sample has been loaded.Reduce the sample load. Use a larger column or maintain a silica-to-sample weight ratio of at least 50:1 for difficult separations.
Poor Column Packing: Channeling or cracks in the silica bed.Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
Isomerization on Column Acidic Silica Gel: The slightly acidic nature of silica gel can cause isomerization of acid-sensitive compounds.Neutralize the crude sample before loading. Use neutralized silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine, ~1%) to the eluent.
Low Recovery Adsorption onto Stationary Phase: The compound is irreversibly adsorbed to the silica.Ensure the solvent system is strong enough to elute the compound completely. Pre-treating the silica with the final eluent can sometimes help.
Volatility of the Compound: Product is lost during solvent removal.When using a rotary evaporator, use a cold trap and a cool water bath (≤ 40°C) to minimize evaporation of the bisabolene.

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Bisabolane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolane, a C15 saturated sesquiterpene, is a valuable biomarker and a potential precursor for the production of biofuels and specialty chemicals. Its isomeric complexity, arising from multiple chiral centers, presents a significant analytical challenge. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound diastereomers and enantiomers. Due to the non-polar nature of this compound and its lack of a UV chromophore, this method utilizes a normal-phase chiral stationary phase with an Evaporative Light Scattering Detector (ELSD) to achieve baseline resolution of the key isomers. This protocol provides a reliable and reproducible approach for the qualitative and quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a cycloalkane with the IUPAC name 1-methyl-4-(6-methylheptan-2-yl)cyclohexane.[1] Its molecular structure contains multiple stereocenters, leading to the existence of several diastereomers and enantiomers. The precise separation and quantification of these isomers are crucial for understanding its biological activity, optimizing its production in biotechnological processes, and ensuring the quality of derived products. Standard reversed-phase HPLC methods are often inadequate for resolving these non-polar, structurally similar compounds. Normal-phase chromatography, which employs a polar stationary phase and a non-polar mobile phase, is better suited for the separation of such isomers.[2] Furthermore, the separation of enantiomers necessitates the use of a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a wide range of compounds, including non-polar molecules.[5][6][7]

Given that this compound lacks a chromophore for UV detection, an alternative detection method is required.[8] Evaporative Light Scattering Detection (ELSD) is a universal detection technique that is independent of the optical properties of the analyte, making it ideal for non-volatile, non-chromophoric compounds like this compound.[5][9][10] This application note presents a detailed protocol for the separation of this compound isomers using a polysaccharide-based chiral column under normal-phase conditions with ELSD detection.

Experimental Protocols

Materials and Reagents
  • This compound isomer standard mix (containing a mixture of diastereomers and enantiomers)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Nitrogen gas (high purity, for ELSD)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.

  • Chiral Stationary Phase Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm I.D.

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions
ParameterValue
Column Chiralpak® IA (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp 30°C
ELSD Evaporator Temp 50°C
ELSD Gas Flow Rate 1.5 L/min (Nitrogen)
Sample Preparation
  • Prepare a stock solution of the this compound isomer standard mix at a concentration of 1 mg/mL in n-hexane.

  • Perform serial dilutions of the stock solution with the mobile phase (n-Hexane/Isopropanol, 99:1) to prepare a series of calibration standards.

  • For unknown samples, dissolve them in n-hexane and filter through a 0.45 µm PTFE syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis p1 Prepare Mobile Phase (n-Hexane/IPA 99:1) h1 Equilibrate Column (30 min) p1->h1 p2 Prepare this compound Standard (1 mg/mL in n-Hexane) p3 Filter Sample (0.45 µm PTFE) p2->p3 h2 Inject Sample (10 µL) p3->h2 h1->h2 h3 Isocratic Elution h2->h3 d1 ELSD Detection h3->d1 d2 Integrate Peaks d1->d2 d3 Quantify Isomers d2->d3

Caption: Experimental workflow for the HPLC separation of this compound isomers.

Data Presentation

The following table summarizes the expected quantitative data for the separation of a hypothetical mixture of four this compound isomers using the described method.

Peak No.Isomer IdentityRetention Time (min)Resolution (Rs)
1Diastereomer 18.5-
2Diastereomer 1'9.82.1
3Diastereomer 211.22.3
4Diastereomer 2'12.92.5

Resolution (Rs) is calculated between adjacent peaks.

Signaling Pathways and Logical Relationships

The separation of chiral molecules, such as this compound enantiomers, on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differing stability of these complexes for each enantiomer leads to different retention times.

Chiral_Separation_Principle cluster_analyte Analyte (this compound Enantiomers) cluster_csp Chiral Stationary Phase (CSP) cluster_complex Transient Diastereomeric Complexes cluster_elution Differential Elution R_enantiomer R-Bisabolane R_complex [R-Bisabolane]-[CSP] R_enantiomer->R_complex Interaction S_enantiomer S-Bisabolane S_complex [S-Bisabolane]-[CSP] S_enantiomer->S_complex Interaction CSP_selector Chiral Selector CSP_selector->R_complex CSP_selector->S_complex elution_order Separated Peaks R_complex->elution_order Different Retention Time S_complex->elution_order Different Retention Time

References

Application Note: Quantification of Bisabolane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane and its derivatives are a class of sesquiterpenes that have garnered significant interest in the pharmaceutical and biotechnology sectors due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] Accurate and precise quantification of this compound in various matrices, such as essential oils, plant extracts, and fermentation broths, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.[1] This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique ideal for the analysis of volatile and semi-volatile compounds.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard (e.g., (E)-α-bisabolene)

  • Internal Standard (IS), e.g., β-caryophyllene or n-tridecane[2][3]

  • Solvent (e.g., dodecane, hexane, ethyl acetate, GC grade)[1][3]

  • Anhydrous sodium sulfate

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with inserts

Preparation of Stock and Working Solutions

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of external calibration standards for the quantification of this compound.[3]

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a known volume of dodecane in a volumetric flask.[3]

  • Internal Standard Stock Solution (e.g., 250 µg/mL): If using an internal standard, prepare a stock solution of β-caryophyllene in dodecane.[3]

  • Working Standards: Perform serial dilutions of the primary stock solution with dodecane to prepare a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[3]

  • Spiking with Internal Standard: If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard and sample.[3]

  • Storage: Store all stock and working solutions at 4°C in sealed vials. It is recommended to prepare fresh working standards for each analytical run.[3]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

Protocol 2: Liquid-Liquid Extraction for Plant Extracts

  • Accurately weigh 100 mg of the homogenized sample (e.g., plant material, extract) into a 15 mL centrifuge tube.[2]

  • Add 10 mL of a suitable solvent (e.g., ethyl acetate, hexane) containing the internal standard (e.g., n-tridecane at 100 µg/mL).[2]

  • Vortex the mixture for 1 minute to ensure thorough extraction.[2]

  • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.[2]

GC-MS Instrumentation and Conditions

The following parameters provide a general GC-MS method for the analysis of this compound and may need to be optimized for specific instruments and applications.[3]

Table 1: GC-MS Instrument Parameters

GC Parameters Value
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
Injection Volume 1 µL[2]
Injector Temperature 250 °C[2]
Split Ratio 15:1 or 20:1[2][3]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[2]
Oven Temperature Program Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C[2]
MS Parameters
Ionization Mode Electron Ionization (EI)[3]
Ionization Energy 70 eV[3]
Ion Source Temperature 230 °C[3]
MS Transfer Line Temperature 280 °C[2]
Scan Range 40-500 amu[2]
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[3]

Data Presentation and Results

Mass Spectrometry and Quantification

This compound (C15H24) has a molecular weight of 204.35 g/mol .[4][5] In electron ionization (EI) mode, the molecular ion (m/z 204) may be observed.[1][3] For quantification, specific fragment ions are monitored to ensure selectivity and sensitivity.

Table 2: Characteristic Mass Fragments for this compound Isomers

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
(E)-γ-Bisabolene204161, 133, 119, 109, 93, 69, 41
(Z)-γ-Bisabolene204161, 133, 119, 109, 93, 69, 41
β-Bisabolene204161, 133, 119, 109, 93, 69, 41

Note: Fragmentation patterns can be very similar for isomers. Chromatographic separation is crucial for differentiation.

Method Validation

A summary of typical method performance characteristics for the GC-MS analysis of this compound is presented below.

Table 3: Method Validation Parameters

Parameter Typical Value
Linearity (R²) > 0.99[3]
Limit of Detection (LOD) 0.25 µg/mL - 15.1 ng/mL[2][3]
Limit of Quantification (LOQ) 0.75 µg/mL - < 49.0 ng/mL[2][3]
Accuracy (% Recovery) 80.23 - 115.41 %[3]
Precision (%RSD) ≤ 12.03 % (Intra-day)[3]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound by GC-MS.

GCMS_Workflow A Sample Collection (e.g., Plant Material, Fermentation Broth) B Sample Preparation (e.g., Liquid-Liquid Extraction) A->B Homogenization D GC-MS Analysis B->D Injection C Preparation of Standards & Internal Standard Spiking C->D E Data Acquisition (Full Scan / SIM) D->E F Data Processing (Peak Integration, Calibration Curve) E->F G Quantification & Reporting F->G

Caption: Workflow for this compound Quantification by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using GC-MS. The described methods for sample preparation, instrument parameters, and data analysis offer a robust framework for researchers, scientists, and drug development professionals. Adherence to these protocols will enable the generation of accurate and reproducible quantitative data, which is essential for advancing research and development involving this compound and its derivatives.

References

Application Notes and Protocols for the Structural Elucidation of Novel Bisabolanes using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a large and structurally diverse class of natural products, exhibiting a wide range of biological activities that make them promising candidates for drug discovery and development. The precise and unambiguous determination of their three-dimensional structure is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of novel bisabolanes, providing detailed information about the carbon skeleton, stereochemistry, and conformation.

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of novel this compound sesquiterpenoids using a suite of modern 1D and 2D NMR experiments.

Core Principles of this compound Structural Elucidation by NMR

The structural elucidation of a novel this compound by NMR follows a systematic workflow. Initially, 1D NMR spectra (¹H and ¹³C) provide a fundamental overview of the molecule, including the number and types of protons and carbons. Subsequently, a series of 2D NMR experiments are employed to piece together the molecular structure by identifying correlations between different nuclei.

Key NMR experiments and their roles include:

  • ¹H NMR (Proton NMR): Determines the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Determines the number of different types of carbon atoms. Coupled with DEPT experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-45, DEPT-90, and DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing spin systems and tracing out proton-proton connectivities within the molecule.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on their attached proton's chemical shift.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for assembling the carbon skeleton by connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.[1][3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule.

Experimental Workflow for Structural Elucidation

The general workflow for elucidating the structure of a novel this compound using NMR is a logical progression from basic 1D experiments to more complex 2D correlation experiments.

experimental_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR ¹H NMR Dissolution->H1_NMR C13_NMR ¹³C NMR & DEPT Dissolution->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY Fragment_Assembly Fragment Assembly H1_NMR->Fragment_Assembly HSQC ¹H-¹³C HSQC C13_NMR->HSQC C13_NMR->Fragment_Assembly COSY->Fragment_Assembly HMBC ¹H-¹³C HMBC HSQC->HMBC NOESY NOESY / ROESY Planar_Structure Planar Structure Determination HMBC->Planar_Structure Stereochemistry Stereochemical Assignment NOESY->Stereochemistry Fragment_Assembly->Planar_Structure Planar_Structure->Stereochemistry Final_Structure Final Structure Elucidation Stereochemistry->Final_Structure

References

Application Notes and Protocols for Screening Bisabolane's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids, naturally occurring compounds found in various plants like chamomile and turmeric, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2][3] Screening and characterizing the anti-inflammatory activity of this compound and its derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for robust cell-based assays to evaluate the anti-inflammatory potential of this compound compounds. The primary focus is on assays that measure the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models, a widely accepted in vitro system for mimicking inflammatory responses.[4][5]

The protocols outlined below detail methods for assessing nitric oxide (NO) production, pro-inflammatory cytokine release, and the underlying molecular signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of this compound is often attributed to its ability to modulate key signaling cascades that regulate the expression of pro-inflammatory genes.[1][6] Understanding these pathways is crucial for interpreting experimental results.

Signaling_Pathways cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1_MAPK TAK1 TLR4->TAK1_MAPK activates IKK IKK Complex TLR4->IKK activates MKKs MKK3/6, MKK4/7 TAK1_MAPK->MKKs phosphorylates p38_JNK p38, JNK MKKs->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines TNF-α, IL-6, IL-1β AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines NO Nitric Oxide iNOS->NO produces PGs Prostaglandins COX2->PGs produces

Figure 1: Simplified diagram of LPS-induced inflammatory signaling pathways.

Experimental Workflow

The general workflow for screening the anti-inflammatory activity of this compound involves cell culture, stimulation with an inflammatory agent (LPS), treatment with the test compound, and subsequent measurement of inflammatory markers.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Culture RAW 264.7 Macrophages Plating 2. Seed cells in multi-well plates Cell_Culture->Plating Pretreatment 3. Pre-treat with this compound (various concentrations) Plating->Pretreatment Viability_Assay Cell Viability (MTT) Plating->Viability_Assay Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Pretreatment->Viability_Assay Incubate 5. Incubate for a defined period (e.g., 24 hours) Stimulation->Incubate Stimulation->Viability_Assay Collect_Supernatant 6. Collect cell culture supernatant Incubate->Collect_Supernatant Cell_Lysis 7. Lyse cells for protein/RNA analysis Incubate->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine Assays (ELISA) Collect_Supernatant->Cytokine_Assay WB_PCR Western Blot / RT-PCR Cell_Lysis->WB_PCR

Figure 2: General experimental workflow for screening this compound.

Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line. This cell line is widely used as it reliably produces inflammatory mediators like NO and cytokines upon LPS stimulation.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][7]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color.[4]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours.[4]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[4]

    • Measure the absorbance at 540 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[4][8]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[4]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[8]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[9][10][11]

  • Principle: A specific capture antibody coated on a microplate well binds the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate (2 x 10^5 cells/mL) and incubate for 24 hours.[3]

    • Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 22-24 hours.[3][12]

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[11][13]

    • Measure the absorbance using a microplate reader at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curve provided with the kit.

Data Presentation

Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

This compound Conc. (µM)Absorbance (540 nm) ± SD% Cell Viability
Control (Vehicle)Value100
1ValueValue
10ValueValue
25ValueValue
50ValueValue
100ValueValue

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentThis compound Conc. (µM)Nitrite Conc. (µM) ± SD% Inhibition of NO Production
Control (Unstimulated)-Value-
LPS (1 µg/mL)-Value0
LPS + this compound10ValueValue
LPS + this compound25ValueValue
LPS + this compound50ValueValue

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound

TreatmentThis compound Conc. (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control (Unstimulated)-ValueValueValue
LPS (1 µg/mL)-ValueValueValue
LPS + this compound10ValueValueValue
LPS + this compound25ValueValueValue
LPS + this compound50ValueValueValue

Note: The values in the tables are placeholders and should be replaced with experimental data.

Summary of Published Anti-Inflammatory Activity of this compound Derivatives

Several studies have demonstrated the anti-inflammatory potential of this compound-type sesquiterpenoids.

Table 4: Reported In Vitro Anti-Inflammatory Activity of this compound Compounds

CompoundCell LineInflammatory StimulusMeasured MarkerIC50 / % InhibitionReference
Bisabola-3,10-dien-2-oneMDCK, A549Influenza A virusPro-inflammatory cytokinesIC50: 23.10 µg/mL (MDCK), 47.65 µg/mL (A549)[1]
Amygdanoids A-FRAW 264.7LPSNO, iNOS, COX-2Inhibition of NO production and iNOS/COX-2 expression[2][6]
Curbisabolanone DRAW 264.7LPSNO, TNF-α, IL-1β, IL-6, PGE2Significant inhibition at 25, 50, and 100 µM[3]
β-BisabololRAW 264.7LPSNO, PGE2, TNF-αMax inhibition: 55.5% (NO), 62.3% (PGE2), 45.3% (TNF-α) at 50 µg/mL[14]
PenicibisabolanesRAW 264.7LPSNO>50% inhibition at 20 µM for compounds 7 and 13[15]

Conclusion

The cell-based assays described in these application notes provide a comprehensive framework for screening and characterizing the anti-inflammatory properties of this compound and its analogs. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the efficacy of these compounds in modulating key inflammatory pathways. This information is invaluable for guiding further preclinical and clinical development of this compound-based anti-inflammatory therapeutics.

References

Application Notes and Protocols for In Vivo Evaluation of Bisabolane's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisabolane, a sesquiterpene with various isomers such as α-bisabolol and γ-bisabolene, has demonstrated a range of promising pharmacological activities. These include anti-inflammatory, antinociceptive, anticancer, and neuroprotective effects. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound and its derivatives using established in vivo animal models. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visualizations of associated signaling pathways to facilitate reproducible and robust preclinical research.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters for the in vivo models described in this document.

Table 1: Anti-inflammatory and Antinociceptive Models

ParameterCarrageenan-Induced Paw EdemaAcetic Acid-Induced Writhing
Animal Model Mice or Rats (e.g., Wistar, Swiss albino)Mice (e.g., Swiss albino)
This compound Compound (-)-α-bisabolol(-)-α-bisabolol
Dosage Range 100 - 200 mg/kg25 - 50 mg/kg
Route of Administration Oral (p.o.), by gavageOral (p.o.), by gavage
Vehicle To be specified (e.g., Tween 80 in saline)To be specified (e.g., Tween 80 in saline)
Inducing Agent 1% Carrageenan solution in saline0.6-1% Acetic acid solution in saline
Volume of Inducing Agent 0.1 mL (subplantar injection)10 mL/kg (intraperitoneal injection)
Primary Endpoint Paw volume/thickness measurementNumber of abdominal writhes
Time Points for Measurement Pre-induction and at regular intervals post-induction (e.g., 1, 2, 3, 4, 5 hours)5-20 minutes post-acetic acid injection
Positive Control Indomethacin (e.g., 10 mg/kg) or DexamethasoneDiclofenac sodium (e.g., 10 mg/kg)

Table 2: Anticancer and Neuroprotective Models

ParameterPancreatic Cancer XenograftPentylenetetrazole (PTZ)-Induced Seizures
Animal Model Athymic Nude Mice (e.g., BALB/c nude)Rats (e.g., Wistar) or Mice
This compound Compound α-bisabolol(-)-α-bisabolol
Dosage Range ~1000 mg/kg50 - 100 mg/kg
Route of Administration IntragastricOral (p.o.), by gavage
Vehicle To be specifiedTo be specified
Tumor Induction Subcutaneous injection of pancreatic cancer cells (e.g., PANC-1, AsPC-1)Intraperitoneal (i.p.) injection of PTZ
Cell Number for Xenograft 1 x 10^6 to 5 x 10^6 cells in MatrigelN/A
PTZ Dosage N/A35-50 mg/kg
Primary Endpoint Tumor volume and weightSeizure severity score (e.g., Racine scale), latency to first seizure
Treatment Schedule e.g., Once a week for three weeksDaily, 1 hour before PTZ injection for a specified duration (e.g., 10 days)
Positive Control Standard chemotherapeutic agent (e.g., Gemcitabine)Diazepam or Valproic Acid

Experimental Protocols

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This model is used to assess the acute anti-inflammatory effects of this compound.[1][2]

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • (-)-α-bisabolol.

  • Carrageenan (lambda, Type IV).

  • Vehicle (e.g., 0.5% Tween 80 in 0.9% sterile saline).

  • Positive control: Indomethacin (10 mg/kg).

  • Plethysmometer or digital calipers.

  • Oral gavage needles.

  • Syringes and needles (27-30G).

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control.

    • This compound (e.g., 100 mg/kg, p.o.).

    • This compound (e.g., 200 mg/kg, p.o.).

    • Positive Control (Indomethacin, 10 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer the vehicle, this compound, or positive control orally via gavage 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing for Antinociceptive Activity

This model evaluates the peripheral analgesic activity of this compound.[3][4][5]

Materials:

  • Male Swiss albino mice (20-25 g).

  • (-)-α-bisabolol.

  • Glacial acetic acid.

  • Vehicle (e.g., 0.5% Tween 80 in 0.9% sterile saline).

  • Positive control: Diclofenac sodium (10 mg/kg).

  • Oral gavage needles.

  • Syringes and needles (25-27G).

  • Observation chambers.

Procedure:

  • Animal Acclimatization: As described in the previous protocol.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control.

    • This compound (e.g., 25 mg/kg, p.o.).

    • This compound (e.g., 50 mg/kg, p.o.).

    • Positive Control (Diclofenac sodium, 10 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, this compound, or positive control orally via gavage 60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(W_c - W_t) / W_c] * 100 Where W_c is the average number of writhes in the control group and W_t is the average number of writhes in the treated group.

Pancreatic Cancer Xenograft Model for Anticancer Activity

This model assesses the in vivo antitumor efficacy of this compound against pancreatic cancer.[6][7][8][9]

Materials:

  • Male athymic nude mice (BALB/c nude), 6-8 weeks old.

  • Human pancreatic cancer cell line (e.g., PANC-1, AsPC-1).

  • α-bisabolol.

  • Vehicle suitable for intragastric administration.

  • Matrigel.

  • Cell culture reagents.

  • Syringes and needles (27G).

  • Calipers.

Procedure:

  • Cell Culture: Culture pancreatic cancer cells according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Grouping and Treatment:

    • When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control.

      • This compound (e.g., 1000 mg/kg, intragastrically).

      • Positive Control (e.g., Gemcitabine).

    • Administer treatments according to the planned schedule (e.g., once weekly for 3 weeks).

  • Endpoint:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and final tumor weights between the treated and control groups.

Pentylenetetrazole (PTZ)-Induced Seizures for Neuroprotective Activity

This model is used to evaluate the anticonvulsant and neuroprotective properties of this compound.[10][11][12][13][14]

Materials:

  • Male Wistar rats (200-250 g).

  • (-)-α-bisabolol.

  • Pentylenetetrazole (PTZ).

  • Vehicle for oral administration.

  • Positive control: Diazepam (e.g., 5 mg/kg, i.p.) or Valproic Acid.

  • Observation chamber.

  • Video recording equipment (optional).

Procedure:

  • Animal Acclimatization: As previously described.

  • Grouping: Randomly divide animals into groups (n=8-10 per group):

    • Vehicle Control + Saline.

    • Vehicle Control + PTZ.

    • This compound (e.g., 50 mg/kg, p.o.) + PTZ.

    • This compound (e.g., 100 mg/kg, p.o.) + PTZ.

    • Positive Control + PTZ.

  • Compound Administration: Administer the vehicle, this compound, or positive control 60 minutes before the PTZ injection. For chronic studies, administer daily for a specified period (e.g., 10 days) before the final PTZ challenge.

  • Induction of Seizures: Inject PTZ (e.g., 45 mg/kg, i.p.) to induce seizures.

  • Behavioral Observation:

    • Immediately after PTZ injection, place each rat in an individual observation chamber.

    • Observe and score the seizure activity for 30 minutes using a modified Racine's scale:

      • Stage 0: No response.

      • Stage 1: Ear and facial twitching.

      • Stage 2: Myoclonic jerks without upright posture.

      • Stage 3: Myoclonic jerks, upright posture with clonus of the forelimbs.

      • Stage 4: Clonic-tonic seizures.

      • Stage 5: Generalized clonic-tonic seizures with loss of postural control.

    • Record the latency to the first seizure and the duration of seizures.

  • Data Analysis: Compare the mean seizure scores, latency to the first seizure, and seizure duration among the different groups.

Visualization of Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway

// Nodes LPS [label="Inflammatory Stimulus\n(e.g., Carrageenan, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="TNF-α, IL-1β, IL-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS, COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [arrowhead=normal, color="#5F6368"]; TLR4 -> MyD88 [arrowhead=normal, color="#5F6368"]; MyD88 -> IKK [arrowhead=normal, color="#5F6368"]; MyD88 -> MAPK [arrowhead=normal, color="#5F6368"]; IKK -> IkBa [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; IkBa -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; NFkB -> Nucleus [arrowhead=normal, color="#5F6368"]; MAPK -> Nucleus [arrowhead=normal, color="#5F6368"]; Nucleus -> Gene_Expression [label=" transcription", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Gene_Expression -> Cytokines [arrowhead=normal, color="#5F6368"]; Gene_Expression -> iNOS_COX2 [arrowhead=normal, color="#5F6368"]; this compound -> IKK [label=" inhibits", fontsize=8, fontcolor="#34A853", arrowhead=tee, color="#34A853"]; this compound -> MAPK [label=" inhibits", fontsize=8, fontcolor="#34A853", arrowhead=tee, color="#34A853"]; }

Caption: this compound's anti-inflammatory effect via NF-κB and MAPK pathway inhibition.

Anticancer Signaling Pathway

// Nodes this compound [label="α-Bisabolol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [label=" inhibits", fontsize=8, fontcolor="#34A853", arrowhead=tee, color="#34A853"]; PI3K -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Akt -> Cell_Survival [arrowhead=normal, color="#5F6368"]; Akt -> p53 [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#5F6368"]; this compound -> p53 [label=" activates", fontsize=8, fontcolor="#34A853", arrowhead=normal, color="#34A853"]; p53 -> Bax [label=" upregulates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Bax -> Mitochondrion [arrowhead=normal, color="#5F6368"]; Mitochondrion -> Cytochrome_c [label=" releases", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Cytochrome_c -> Caspases [label=" activates", fontsize=8, fontcolor="#5F6368", arrowhead=normal, color="#5F6368"]; Caspases -> Apoptosis [arrowhead=normal, color="#5F6368"]; }

Caption: α-Bisabolol induces apoptosis by inhibiting PI3K/Akt and activating p53.

Experimental Workflow for In Vivo Studies

// Nodes Acclimatization [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Measurements\n(e.g., Paw Volume, Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Compound Administration\n(this compound, Vehicle, Positive Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induction of\nPharmacological Model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observation &\nData Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis &\nStatistical Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Determination\n(e.g., Euthanasia, Tissue Collection)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acclimatization -> Grouping [color="#5F6368"]; Grouping -> Baseline [color="#5F6368"]; Baseline -> Treatment [color="#5F6368"]; Treatment -> Induction [color="#5F6368"]; Induction -> Observation [color="#5F6368"]; Observation -> Analysis [color="#5F6368"]; Analysis -> Endpoint [color="#5F6368"]; }

Caption: General workflow for in vivo pharmacological evaluation of this compound.

References

Protocol for Testing Cytotoxic Effects of Bisabolane on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisabolane sesquiterpenes, naturally occurring organic compounds, have demonstrated significant potential as anti-cancer agents. Various isomers, including γ-bisabolene and β-bisabolene, have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for certain this compound isomers involves the induction of apoptosis through the p53-mediated mitochondrial pathway.[1] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound on cancer cell lines. The protocols cover cell viability assays, apoptosis detection, and investigation of the underlying signaling pathways.

Data Presentation

Cytotoxicity of this compound Isomers

The cytotoxic activity of this compound isomers varies depending on the specific isomer, cancer cell line, and assay conditions. The half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50) values from various studies are summarized below.

CompoundCell LineCell TypeAssayEndpointConcentration
γ-BisaboleneTE671Human NeuroblastomaMTTCC508.2 µM[1][2]
β-BisaboleneMCF-7Human Breast AdenocarcinomaNot SpecifiedIC5066.91 µg/mL[2][3][4][5][6]
β-BisaboleneMDA-MB-231Human Breast AdenocarcinomaNot SpecifiedIC5098.39 µg/mL[2][3][4][5][6]
β-BisaboleneSKBR3Human Breast AdenocarcinomaNot SpecifiedIC5070.62 µg/mL[2][3][4][5][6]
β-BisaboleneBT474Human Breast AdenocarcinomaNot SpecifiedIC5074.3 µg/mL[2][3][4][5][6]
β-Bisabolene4T1Murine Mammary CarcinomaNot SpecifiedIC5048.99 µg/mL[3][4][5][6]
β-BisaboleneMG1361Murine Mammary CarcinomaNot SpecifiedIC5065.49 µg/mL[3][4][5][6]
β-BisaboleneMCF-10AHuman Normal Breast EpithelialNot SpecifiedIC50114.3 µg/mL[2][3][4][5][6]
β-BisaboleneEph4Murine Normal Mammary EpithelialNot SpecifiedIC50>200 µg/mL[3][4][5][6]

Note: The conversion of µg/mL to µM for β-Bisabolene (molar mass: 204.35 g/mol ) is approximately: MCF-7: 327.4 µM; MDA-MB-231: 481.5 µM; SKBR3: 345.6 µM; BT474: 363.6 µM; MCF-10A: 559.3 µM.[2]

Experimental Protocols

Preparation of this compound Stock Solution

Due to the hydrophobic nature of this compound, a stock solution should be prepared in an organic solvent.

Materials:

  • This compound (γ-bisabolene, β-bisabolene, or other isomers)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Differentiate cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p53, anti-p53, anti-p21, anti-PUMA, anti-Bim, anti-CK2α, anti-CK2β, anti-p-HDAC2, anti-HDAC2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) mtt_assay MTT Assay (Cell Viability) prep_stock->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis Detection) prep_stock->annexin_assay western_blot Western Blot Analysis (Signaling Pathway) prep_stock->western_blot cell_culture Culture Cancer Cell Lines cell_culture->mtt_assay cell_culture->annexin_assay cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis annexin_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for assessing the cytotoxic effects of this compound.

p53_pathway cluster_upstream Upstream Events cluster_p53 p53 Activation cluster_downstream Downstream Apoptotic Events This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros hdac2 ↓ p-HDAC2 This compound->hdac2 erk12 ↑ p-ERK1/2 This compound->erk12 p53 ↑ p-p53 (active) ros->p53 hdac2->p53 erk12->p53 p21 ↑ p21 p53->p21 puma ↑ PUMA p53->puma bim ↑ Bim p53->bim bax_bak Bax/Bak Activation puma->bax_bak bim->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bisabolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids are a class of naturally occurring compounds found in a variety of terrestrial and marine organisms.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.[1][2] Their potential as novel antimicrobial agents necessitates standardized methods for evaluating their efficacy against a range of pathogenic microorganisms.

These application notes provide a comprehensive guide to assessing the antimicrobial susceptibility of this compound derivatives. Detailed protocols for the widely used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are provided, along with a protocol for the disk diffusion assay. Additionally, a protocol for evaluating the cytotoxicity of these compounds against mammalian cell lines is included to assess their selectivity.

Data Presentation: Antimicrobial Activity and Cytotoxicity of this compound Derivatives

The antimicrobial and cytotoxic activities of various this compound derivatives are summarized in the tables below. This data has been compiled from multiple studies to provide a comparative overview of their efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Bacteria

CompoundBacterial StrainMIC (µM)MIC (µg/mL)Reference
Aspergiterpenoid AEscherichia coli20.0-[3]
Aspergiterpenoid AMicrococcus tetragenus20.0-[3]
(-)-SydonolStaphylococcus albus5.00-[3]
(-)-SydonolMicrococcus tetragenus1.25-[3]
(-)-Sydonic acidStaphylococcus albus>20.0-[3]
(-)-Sydonic acidBacillus subtilis10.0-[3]
(-)-Sydonic acidBacillus cereus10.0-[3]
(-)-Sydonic acidSarcina lutea20.0-[3]
(-)-Sydonic acidEscherichia coli20.0-[3]
(-)-Sydonic acidMicrococcus tetragenus10.0-[3]
(-)-Sydonic acidVibrio parahaemolyticus10.0-[3]
(-)-Sydonic acidVibrio anguillarum20.0-[3]
Compound 4 from Aspergillus sp.Staphylococcus albus5.00-[3]
Compound 4 from Aspergillus sp.Bacillus subtilis2.50-[3]
Compound 5 from Aspergillus sp.Staphylococcus albus10.0-[3]
Compound 5 from Aspergillus sp.Bacillus subtilis10.0-[3]
Compound 5 from Aspergillus sp.Bacillus cereus10.0-[3]
Compound 5 from Aspergillus sp.Escherichia coli20.0-[3]
Compound 5 from Aspergillus sp.Micrococcus tetragenus10.0-[3]
Aromatic Bisabolene-type Sesquiterpenoid 1Aeromonas hydrophilia-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 1Escherichia coli-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 1Edwardsiella tarda-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 1Vibrio harveyi-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 2Aeromonas hydrophilia-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 2Escherichia coli-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 2Edwardsiella tarda-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 2Vibrio harveyi-2.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 5Aeromonas hydrophilia-1.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 5Escherichia coli-1.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 5Edwardsiella tarda-1.0 - 8.0[4]
Aromatic Bisabolene-type Sesquiterpenoid 5Vibrio harveyi-1.0 - 8.0[4]
Penicithis compound GPseudomonas syringae-32[5]
(-)-(R)-cyclo-hydroxysydonic acidRalstonia solanacarum-32[5]
Expansol GRalstonia solanacarum-32[5]
(S)-sydonic acidRalstonia solanacarum-32[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Fungi

CompoundFungal StrainMIC (µg/mL)Reference
Halogenated this compound 65Microsporum gypseum4[6]
Halogenated this compound 66Microsporum gypseum8[6]
Compound 39 from Aspergillus sp.Candida albicans64[7]
Compound 39 from Aspergillus sp.Candida tropicalis32[7]

Table 3: Cytotoxicity (IC50) of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Aspertenol AK562Human leukemia16.6 - 72.7[1][8]
Aspertenol AA549Human lung carcinoma43.5[1][8]
Aspertenol CK562Human leukemia16.6 - 72.7[8]
Peniciaculin BK562Human leukemia16.6 - 72.7[8]
Diorcinol DK562Human leukemia16.6 - 72.7[8]
Compound 4 from A. tennesseensisK562Human leukemia16.6 - 72.7[1][8]
Compound 4 from A. tennesseensisA549Human lung carcinoma70.2[1][8]
Compound 9 from A. tennesseensisK562Human leukemia16.6 - 72.7[1][8]
Compound 9 from A. tennesseensisA549Human lung carcinoma61.1[1][8]
This compound sesquiterpene from L. longifoliumHL-60Human leukemiaSpecific anticancer activity, induces differentiation[9]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standardized methods and is suitable for determining the MIC of this compound derivatives against bacteria and fungi.[10][11][12][13]

Materials:

  • 96-well sterile microtiter plates

  • Test this compound derivative

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum

  • Positive control antibiotic/antifungal

  • Sterile water or saline

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Dissolve the this compound derivative in DMSO to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve the desired final concentrations. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

Broth_Microdilution_Workflow prep_compound Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) adjust_inoculum Adjust Inoculum Concentration prep_inoculum->adjust_inoculum adjust_inoculum->inoculate_plate incubate Incubate inoculate_plate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth microdilution workflow for MIC determination.
Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess antimicrobial activity. It is important to note that the hydrophobic nature of this compound derivatives may limit their diffusion in aqueous agar, potentially affecting the results.[14]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Test this compound derivative

  • Solvent (e.g., DMSO)

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum

  • Sterile swabs

  • Positive control antibiotic disk

  • Negative control disk (solvent only)

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Disks:

    • Dissolve the this compound derivative in a suitable solvent to a known concentration.

    • Apply a specific volume of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Application of Disks and Incubation:

    • Aseptically place the prepared disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at the appropriate temperature and duration for the test organism.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow prep_disks Prepare Compound-Impregnated and Control Disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks prep_lawn Prepare Microbial Lawn on Agar Plate prep_lawn->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Disk diffusion assay workflow.
Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on mammalian cell lines to determine their therapeutic index.

Materials:

  • 96-well sterile cell culture plates

  • Mammalian cell line (e.g., A549, K562)

  • Complete cell culture medium

  • Test this compound derivative

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-Well Plate incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with This compound Derivatives incubate1->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Concluding Remarks

The protocols and data presented in these application notes serve as a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents from natural sources. The provided methodologies for antimicrobial susceptibility and cytotoxicity testing of this compound derivatives will facilitate standardized and reproducible evaluation of these promising compounds. Further research into the mechanisms of action of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Production of Bisabolane as a Biofuel Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bisabolane, a C15 saturated sesquiterpene, has emerged as a promising "drop-in" biofuel, particularly as a diesel and jet fuel alternative. Its branched cyclic structure provides advantageous cold-flow properties, such as a very low cloud point. This document provides detailed application notes and protocols for the microbial production of the precursor, β-bisabolene, in Escherichia coli and its subsequent conversion to this compound.

Data Presentation

Table 1: Fuel Properties of this compound Compared to Conventional Fuels

PropertyThis compoundD2 DieselJet A
Derived Cetane Number (DCN) ~41.940 - 55-
Cloud Point (°C) -78-35-47 (Freezing Point)
Density (g/mL at 15°C) ~0.820.82 - 0.85~0.81
Carbon Number 1510 - 248 - 16

Table 2: β-Bisabolene Production Titers in Engineered E. coli

Strain / ConditionTiter (mg/L)
Engineered E. coli with mevalonate pathway and Abies grandis bisabolene synthase78 ± 14
Codon-optimized bisabolene synthase in engineered E. coli389 ± 49

Experimental Protocols

Protocol 1: Microbial Production of β-Bisabolene in E. coli

This protocol details the steps for engineering E. coli to produce β-bisabolene, from plasmid construction to fermentation and product extraction.

1.1 Plasmid Construction for Bisabolene Production:

This involves creating an expression vector containing the genes for the mevalonate (MVA) pathway and a bisabolene synthase.

  • Vector Backbone: A high-copy number plasmid such as pUC19 or pET-28a is suitable.

  • Gene Insertion: The genes for the MVA pathway (e.g., from Saccharomyces cerevisiae) and a bisabolene synthase (e.g., from Abies grandis) are cloned into the vector. This can be achieved through restriction enzyme digestion and ligation or by using seamless cloning methods like Gibson Assembly.[1][2]

    • Restriction Cloning:

      • Digest the vector and the DNA fragments containing the genes of interest with appropriate restriction enzymes.[1]

      • Purify the digested vector and insert fragments using a gel purification kit.

      • Perform a ligation reaction using T4 DNA ligase to join the insert into the vector.[2]

    • Gibson Assembly:

      • Design primers for the gene inserts with overlapping ends that are homologous to the vector sequence.

      • Amplify the genes using PCR.

      • Use a Gibson Assembly master mix to assemble the fragments into the linearized vector.[2]

  • Verification: Verify the correct insertion and sequence of the genes by Sanger sequencing.

1.2 E. coli Transformation:

The constructed plasmid is then introduced into a suitable E. coli expression strain (e.g., BL21(DE3) or DH5α).

  • Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.[3][4]

  • Add 1-5 µL of the plasmid DNA (10-100 ng) to the cells and gently mix.[5]

  • Incubate the mixture on ice for 30 minutes.[3]

  • Perform a heat shock by placing the tube in a 42°C water bath for 30-90 seconds.[4][5]

  • Immediately transfer the tube back to ice for 2 minutes.[3]

  • Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.[6]

  • Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic for selection and incubate overnight at 37°C.[4]

1.3 Fed-Batch Fermentation for Bisabolene Production:

High-density cell culture is performed to maximize bisabolene production.

  • Inoculum Preparation: Inoculate a single colony of the transformed E. coli into 50 mL of Terrific Broth (TB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[7]

  • Fermenter Setup: Prepare a 2 L fermenter with 1 L of M9 minimal medium supplemented with glucose (10 g/L), thiamine (1 mg/L), and the appropriate antibiotic.

  • Inoculation: Inoculate the fermenter with the overnight culture to an initial OD600 of ~0.1.

  • Batch Phase: Grow the culture at 37°C with aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), start a continuous feed of a concentrated glucose solution (500 g/L) at a rate that maintains a specific growth rate of approximately 0.15 h⁻¹.[8][9]

  • Induction: When the OD600 reaches ~20-30, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Production Phase: Reduce the temperature to 30°C and continue the fermentation for another 48-72 hours. Add a 10% (v/v) overlay of an organic solvent like dodecane to capture the produced bisabolene.

  • Harvesting: At the end of the fermentation, separate the organic layer containing bisabolene from the culture broth.[10]

1.4 Purification of β-Bisabolene:

  • Centrifuge the collected organic layer to remove any remaining cells or debris.

  • The bisabolene in the organic solvent can be further purified by silica gel column chromatography if necessary.[10]

  • Analyze the purity of the bisabolene using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Chemical Conversion of β-Bisabolene to this compound

This protocol describes the hydrogenation of the double bonds in β-bisabolene to produce the saturated alkane, this compound.

2.1 Catalytic Hydrogenation:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% relative to the substrate).[11][12]

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, to remove oxygen.[11]

  • Solvent and Substrate Addition: Add a suitable solvent, such as ethanol or ethyl acetate, followed by the purified β-bisabolene.[12]

  • Hydrogenation: Replace the inert gas with hydrogen gas (H₂) using a balloon or by connecting to a hydrogen cylinder.[13]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used Pd/C catalyst can be pyrophoric and should be handled with care.[11]

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the final product, this compound.

  • Analysis: Confirm the structure and purity of the this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS.

Protocol 3: Fuel Property Testing

Standardized ASTM methods are used to evaluate the fuel properties of the produced this compound.

3.1 Cetane Number Determination (ASTM D613):

The cetane number is a measure of the ignition quality of a diesel fuel.[3][14][15][16]

  • A standardized single-cylinder Cooperative Fuel Research (CFR) engine is used for the test.[15][17]

  • The engine is operated under specified conditions, and the ignition delay of the this compound sample is measured.[17]

  • The ignition delay is compared to that of primary reference fuels with known cetane numbers (n-cetane and heptamethylnonane).[15]

  • The cetane number is calculated based on this comparison.[16]

3.2 Cloud Point Determination (ASTM D2500):

The cloud point is the temperature at which wax crystals first become visible in a fuel upon cooling.[18][19][20][21]

  • The this compound sample is cooled in a test jar at a specified rate.[21]

  • The sample is periodically examined for the appearance of a cloud or haze.[18]

  • The temperature at which the first cloud is observed at the bottom of the test jar is recorded as the cloud point.[21]

Visualizations

Biofuel_Production_Workflow cluster_microbial Microbial Production of Bisabolene cluster_chemical Chemical Conversion cluster_analysis Fuel Analysis plasmid Plasmid Construction transform E. coli Transformation plasmid->transform Introduce plasmid ferment Fed-Batch Fermentation transform->ferment Inoculate culture extract Bisabolene Extraction ferment->extract Harvest & Separate hydrogenate Catalytic Hydrogenation extract->hydrogenate Purified Bisabolene purify This compound Purification hydrogenate->purify Remove catalyst cetane Cetane Number (ASTM D613) purify->cetane Purified this compound cloud Cloud Point (ASTM D2500) purify->cloud Purified this compound

Caption: Experimental workflow for this compound biofuel production.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa atoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MK mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp PMK ipp Isopentenyl-PP (IPP) mevalonate_pp->ipp PMD dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp idi gpp Geranyl-PP (GPP) dmapp->gpp ispA fpp Farnesyl-PP (FPP) gpp->fpp ispA bisabolene β-Bisabolene fpp->bisabolene Bisabolene Synthase

Caption: Engineered Mevalonate (MVA) pathway for β-bisabolene production.

References

Application Notes and Protocols for Bisabolane in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids, a class of naturally occurring compounds, have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potent anti-inflammatory and cytotoxic effects.[1] A prominent member of this class is xanthorrhizol, a bisabolene sesquiterpenoid extracted from Curcuma xanthorrhiza Roxb, which has demonstrated anticancer, antimicrobial, and antioxidant properties.[2] However, the therapeutic application of xanthorrhizol and other lipophilic this compound compounds is often limited by their poor water solubility and potential for degradation.

To overcome these challenges, encapsulation within novel drug delivery systems has emerged as a promising strategy. These systems, including nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can enhance the solubility, stability, and bioavailability of hydrophobic drugs like xanthorrhizol.[3][4] This document provides detailed application notes and experimental protocols for the development and characterization of this compound-based drug delivery systems.

Data Presentation: Physicochemical Characterization of this compound-Based Nanocarriers

The following tables summarize the key physicochemical properties of various drug delivery systems loaded with this compound-related compounds, providing a comparative overview of their characteristics.

Table 1: Characterization of Xanthorrhizol-Loaded Nanoemulsions

Formulation CodeSmix Concentration (%)Stirring Time (min)Stirring Speed (rpm)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Optimized Formula601587513.76 ± 0.20.059 ± 0.000-48.03 ± 1.42358.6[5][6]

Table 2: Characterization of α-Bisabolol-Loaded Nanoemulsions (SNEDDS)

Formulation CodeOil:Surfactant:Cosurfactant RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Optimum Formula0.5:8:116.740.121-18.7[7][8]

Table 3: Characterization of α-Bisabolol-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationLipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
α-Bisabolol SLNGlyceryl behenatePolysorbate 80~150-250< 0.3-20 to -30> 80[9] (Adapted)

Table 4: Characterization of Xanthorrhizol-Loaded Polymeric Nanoparticles (Hypothetical)

FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
XNT-PLGA-NPsPLGA-PEG~100-200< 0.2-15 to -25~3-5[10] (Adapted)

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded drug delivery systems.

Protocol 1: Preparation of Xanthorrhizol-Loaded Nanoemulsion[5][6]

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of xanthorrhizol for enhanced delivery.

Materials:

  • Xanthorrhizol

  • Grape seed oil (Oil phase)

  • Tween 80 (Surfactant)

  • PEG 400 (Co-surfactant)

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Beakers

  • Pipettes

Procedure:

  • Preparation of the Oil Phase: Dissolve a predetermined amount of xanthorrhizol in grape seed oil.

  • Preparation of the Surfactant-Co-surfactant Mixture (Smix): Prepare the Smix by mixing Tween 80 and PEG 400 in a specific ratio (e.g., 1:1 v/v).

  • Formation of the Nanoemulsion: a. In a beaker, place the desired amount of the Smix (e.g., 60% of the total formulation). b. Under mechanical stirring using a magnetic stirrer at a set speed (e.g., 875 rpm), slowly add the oil phase containing xanthorrhizol to the Smix. Continue stirring for approximately 10 minutes. c. Slowly add distilled water dropwise to the oil-Smix mixture while continuously stirring. d. Continue stirring for a specified time (e.g., 15 minutes) to ensure the formation of a homogenous nanoemulsion.

Protocol 2: Preparation of α-Bisabolol-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted)[9][11]

Objective: To prepare α-bisabolol-loaded SLNs to improve its stability and provide controlled release.

Materials:

  • α-Bisabolol

  • Glyceryl behenate (Solid lipid)

  • Polysorbate 80 (Tween 80) (Surfactant)

  • Purified water

Equipment:

  • High-shear homogenizer

  • Ultrasonicator

  • Water bath

  • Beakers

Procedure:

  • Preparation of the Lipid Phase: Melt the glyceryl behenate by heating it to approximately 5-10°C above its melting point. Dissolve the α-bisabolol in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the Polysorbate 80 in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Formation of the Nanoemulsion: Subject the hot pre-emulsion to ultrasonication to reduce the droplet size to the nanometer range.

  • Formation of SLNs: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

Protocol 3: Preparation of Xanthorrhizol-Loaded Polymeric Nanoparticles (Adapted from a general nanoprecipitation method)[10]

Objective: To encapsulate xanthorrhizol within biodegradable polymeric nanoparticles for sustained release.

Materials:

  • Xanthorrhizol

  • Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer

  • Acetone (Solvent)

  • Purified water (Anti-solvent)

Equipment:

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase: Dissolve the PLGA-PEG copolymer and xanthorrhizol in acetone.

  • Nanoprecipitation: a. Place the purified water (anti-solvent) in a beaker and stir at a moderate speed. b. Slowly add the organic phase dropwise into the stirring aqueous phase. The polymer and drug will precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours or use a rotary evaporator under reduced pressure to remove the acetone.

  • Purification (Optional): The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess surfactant.

Protocol 4: Characterization of Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension with purified water or an appropriate buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.

  • For zeta potential measurement, dilute the sample in a suitable electrolyte solution (e.g., 10 mM NaCl) and measure using the same instrument with an appropriate electrode.

B. Encapsulation Efficiency and Drug Loading:

  • Separate the nanoparticles from the aqueous phase containing the unencapsulated drug using centrifugation or ultrafiltration.

  • Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify its amount.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

    • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

Protocol 5: In Vitro Drug Release Study[10]

Objective: To evaluate the release profile of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., PBS) pre-warmed to 37°C in a beaker.

  • Place the beaker in a shaking water bath or incubator at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Signaling Pathways and Mechanisms of Action

This compound-type sesquiterpenoids exert their biological effects through the modulation of key signaling pathways. Understanding these mechanisms is crucial for the rational design of drug delivery systems aimed at specific therapeutic targets.

Anti-inflammatory Action via NF-κB Pathway Inhibition

Many this compound derivatives, including xanthorrhizol, exhibit potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). This compound compounds can interfere with this pathway at multiple points, such as by inhibiting IKK activation or preventing the nuclear translocation of NF-κB.[3][4]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces This compound This compound Derivatives This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

NF-κB signaling pathway and points of inhibition by this compound derivatives.
Induction of Apoptosis via p53-Mediated Mitochondrial Pathway

Certain this compound sesquiterpenoids, such as γ-bisabolene, have been shown to induce apoptosis in cancer cells through the activation of the p53-mediated mitochondrial pathway.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to characteristic cellular changes such as DNA fragmentation and cell death.[11][12]

Apoptosis_Pathway This compound γ-Bisabolene p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts Membrane Potential Bcl2->Mitochondrion Inhibits Disruption CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

p53-mediated mitochondrial apoptosis pathway induced by γ-bisabolene.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the preparation of the described drug delivery systems.

Nanoemulsion_Workflow start Start prep_oil Prepare Oil Phase: Dissolve Xanthorrhizol in Grape Seed Oil start->prep_oil prep_smix Prepare Smix: Mix Tween 80 & PEG 400 start->prep_smix mix_oil_smix Mix Oil Phase with Smix under Stirring prep_oil->mix_oil_smix prep_smix->mix_oil_smix add_water Add Distilled Water Dropwise with Continuous Stirring mix_oil_smix->add_water nanoemulsion Xanthorrhizol Nanoemulsion add_water->nanoemulsion end End nanoemulsion->end SLN_Workflow start Start prep_lipid Prepare Lipid Phase: Melt Lipid & Dissolve α-Bisabolol start->prep_lipid prep_aq Prepare Aqueous Phase: Dissolve Surfactant in Water start->prep_aq heat Heat both phases to ~70-80°C prep_lipid->heat prep_aq->heat homogenize High-Shear Homogenization (Pre-emulsion) heat->homogenize sonicate Ultrasonication (Nanoemulsion) homogenize->sonicate cool Cool to Room Temperature with Stirring sonicate->cool sln α-Bisabolol SLNs cool->sln end End sln->end

References

Application Notes and Protocols for Investigating the Enzyme Inhibitory Activity of Bisabolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Emerging research has highlighted their potential as enzyme inhibitors, targeting key proteins involved in various disease pathologies.[1][3] Notably, studies have reported the inhibitory activity of this compound derivatives against enzymes such as acetylcholinesterase (AChE), α-glucosidase, lipoxygenase (LOX), and cyclooxygenase (COX).[1][3][4][5] This document provides detailed protocols for investigating the enzyme inhibitory activity of this compound, focusing on acetylcholinesterase as a primary example, given its relevance in neurodegenerative diseases, and lipoxygenase, a key enzyme in the inflammatory cascade.

Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[6] The following protocol is based on the widely used Ellman's method, a colorimetric assay that is robust and suitable for high-throughput screening.[6][7]

Principle

The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[6]

AChE_Inhibition_Principle cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_measurement Measurement ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine hydrolysis DTNB DTNB (Colorless) Thiocholine->DTNB AChE AChE AChE->ATCh This compound This compound (Inhibitor) This compound->AChE inhibition TNB TNB (Yellow) DTNB->TNB reaction Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Principle of the colorimetric AChE inhibition assay.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[6]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[6]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.[6]

  • This compound and Inhibitor Solutions: Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid affecting enzyme activity.

Experimental Protocol

AChE_Workflow start Start prep Prepare Reagents and Test Compound Dilutions start->prep plate Plate Layout: Blank, Negative Control, Positive Control, Test Compound prep->plate add_enzyme Add AChE Solution (to all wells except blank) plate->add_enzyme add_inhibitor Add this compound/Controls or Vehicle add_enzyme->add_inhibitor preincubate Pre-incubate at 37°C for 15 minutes add_inhibitor->preincubate add_dtnb Add DTNB Solution preincubate->add_dtnb start_reaction Initiate Reaction: Add ATCI Solution add_dtnb->start_reaction measure Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Experimental workflow for the AChE inhibition assay.

  • Plate Setup: In a 96-well plate, designate wells for blank (no enzyme), negative control (enzyme + vehicle), positive control (enzyme + known inhibitor), and test compound (enzyme + this compound at various concentrations).

  • Reagent Addition:

    • Add 25 µL of assay buffer to the blank wells.

    • To all other wells, add 25 µL of the AChE working solution.

    • Add 25 µL of the appropriate this compound dilution, positive control, or vehicle (assay buffer with DMSO) to the corresponding wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Add DTNB: Add 50 µL of the DTNB solution to all wells.

  • Initiate Reaction: Add 25 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. For kinetic analysis, take readings every minute for 10-15 minutes. For endpoint analysis, incubate for a fixed time (e.g., 10 minutes) and then take a single reading.

Data Presentation and Analysis

The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [1 - (ΔAbs_sample / ΔAbs_control)] x 100

Where:

  • ΔAbs_sample is the change in absorbance per minute for the sample with this compound.

  • ΔAbs_control is the change in absorbance per minute for the negative control.

The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, should be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data for AChE Inhibition by this compound

This compound Conc. (µM)Average Rate (ΔAbs/min)% Inhibition
0 (Control)0.1500
10.13510
50.10530
100.07848
250.05166
500.02782
1000.01292
IC50 (µM) -~10.5

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, playing a crucial role in the biosynthesis of inflammatory mediators like leukotrienes.[4][8] Inhibition of LOX is a target for anti-inflammatory drug development.

Principle

This assay is based on the 15-lipoxygenase (15-LOX) catalyzed reaction between oxygen and a polyunsaturated fatty acid, such as linoleic acid. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at 234 nm. The rate of this increase is proportional to the enzyme's activity.

Materials and Reagents
  • 15-Lipoxygenase (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound (test compound)

  • Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plate or quartz cuvettes

  • UV-Vis spectrophotometer or microplate reader

Preparation of Solutions
  • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

  • Enzyme Solution: Dissolve 15-LOX in the assay buffer to a concentration that gives a linear increase in absorbance for at least 5 minutes. Keep the enzyme solution on ice.

  • Substrate Solution: Prepare a solution of linoleic acid in the assay buffer.

  • Inhibitor Solutions: Prepare dilutions of this compound and the positive control in DMSO, followed by further dilution in the assay buffer.

Experimental Protocol
  • Assay Mixture: In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures:

    • Blank: Assay buffer + vehicle.

    • Negative Control: Enzyme solution + vehicle.

    • Positive Control: Enzyme solution + positive control inhibitor.

    • Test Sample: Enzyme solution + this compound dilution.

  • Pre-incubation: Add the enzyme to the wells/cuvettes containing the buffer and inhibitor/vehicle. Incubate at room temperature for 5 minutes.

  • Initiate Reaction: Add the linoleic acid substrate solution to all wells/cuvettes to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes, taking readings every 30 seconds.

Data Presentation and Analysis

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated as:

% Inhibition = [1 - (Rate_sample / Rate_control)] x 100

Determine the IC50 value as described for the AChE assay.

Table 2: Example Data for Lipoxygenase Inhibition by this compound

This compound Conc. (µM)Average Rate (ΔA234/min)% Inhibition
0 (Control)0.0800
50.06815
100.05235
250.03655
500.02075
1000.00890
IC50 (µM) -~22.0

Relevant Signaling Pathway

This compound's potential anti-inflammatory effects through the inhibition of enzymes like LOX and COX are part of a larger cellular signaling cascade. The diagram below illustrates the arachidonic acid pathway, a key inflammatory signaling pathway where these enzymes are active.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation This compound This compound This compound->LOX inhibits This compound->COX inhibits

Arachidonic acid inflammatory pathway.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the enzyme inhibitory properties of this compound. By systematically evaluating its effects on key enzymes like acetylcholinesterase and lipoxygenase, researchers can elucidate the mechanisms underlying its reported biological activities and assess its therapeutic potential. Consistent and well-documented experimental procedures are crucial for generating reliable and reproducible data in the field of drug discovery and development.

References

Application Notes and Protocols for Assessing the Skin Penetration of Bisabolane in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisabolane, a naturally derived sesquiterpene, is increasingly utilized in cosmetic formulations for its soothing and moisturizing properties. Understanding its penetration into and permeation through the skin is crucial for substantiating efficacy claims and ensuring product safety. This document provides detailed application notes and protocols for three widely accepted methods to assess the skin penetration of this compound: in vitro Franz diffusion cell testing, ex vivo tape stripping, and in vivo/ex vivo confocal Raman spectroscopy. These methods offer complementary information on the extent and depth of this compound penetration, providing a comprehensive understanding of its behavior in cosmetic formulations.

While this compound itself is a key ingredient, its biological effects are often linked to its more well-studied counterpart, α-bisabolol. Bisabolol is known for its anti-inflammatory, anti-irritant, and skin-soothing properties.[1][2] These effects are thought to be mediated through the modulation of various signaling pathways involved in inflammation. A simplified representation of a potential signaling pathway influenced by compounds like bisabolol is presented below.

Pro-inflammatory Stimulus Pro-inflammatory Stimulus Cell Membrane Cell Membrane Pro-inflammatory Stimulus->Cell Membrane NF-κB Activation NF-κB Activation Cell Membrane->NF-κB Activation Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) NF-κB Activation->Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) Inflammatory Response Inflammatory Response Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)->Inflammatory Response This compound This compound This compound->NF-κB Activation Inhibition

Caption: Simplified signaling pathway of this compound's potential anti-inflammatory action.

In Vitro Skin Permeation using Franz Diffusion Cells

The Franz diffusion cell is a widely used in vitro tool to study the permeation of active compounds through the skin from topical formulations.[3][4] This method allows for the determination of key parameters such as flux (permeation rate) and the total amount of substance permeated over time.

Experimental Workflow

A Prepare Skin Membrane (e.g., excised human or porcine skin) B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor Compartment with appropriate buffer B->C D Equilibrate the System (temperature and hydration) C->D E Apply Cosmetic Formulation containing this compound to Donor Compartment D->E F Collect Samples from Receptor Compartment at Predetermined Time Points E->F G Analyze this compound Concentration (e.g., by GC-MS or HPLC) F->G H Calculate Permeation Parameters (Flux, Permeability Coefficient) G->H

Caption: Experimental workflow for in vitro skin permeation studies using Franz diffusion cells.

Protocol

1.1. Materials and Equipment:

  • Vertical Franz diffusion cells (with a known diffusion area)[5]

  • Excised human or porcine skin (full-thickness or dermatomed)[4]

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for this compound)

  • Cosmetic formulation containing a known concentration of this compound

  • Water bath with circulator

  • Magnetic stirrers and stir bars

  • Syringes and needles for sampling

  • Analytical instrument for quantification of this compound (e.g., GC-MS, HPLC)

1.2. Skin Membrane Preparation:

  • Thaw frozen excised skin at room temperature.

  • Carefully remove any subcutaneous fat.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • If required, the epidermis can be separated from the full-thickness skin by heat-shock (e.g., immersion in 60°C water for 60 seconds).[4]

1.3. Franz Diffusion Cell Setup:

  • Place a small magnetic stir bar into the receptor compartment of each Franz cell.

  • Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[6]

  • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

  • Clamp the donor and receptor compartments together securely.

  • Place the assembled cells in a water bath maintained at a constant temperature to ensure the skin surface is at approximately 32°C.[6]

  • Allow the skin to equilibrate for at least 30 minutes.

1.4. Application of Formulation and Sampling:

  • Apply a precise amount of the cosmetic formulation containing this compound to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Store the collected samples at an appropriate temperature until analysis.

1.5. Quantification and Data Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Data Presentation
Time (hours)This compound Concentration in Receptor Fluid (μg/mL)Cumulative Amount Permeated (μg/cm²)
000
1......
2......
4......
6......
8......
24......

Table 1: Example of data presentation for Franz diffusion cell experiments.

Ex Vivo Tape Stripping

Tape stripping is a minimally invasive technique used to progressively remove layers of the stratum corneum.[7][8] By analyzing the amount of a topically applied substance on each tape strip, a concentration gradient within the stratum corneum can be determined.

Experimental Workflow

A Define Application Area on Skin (in vivo or ex vivo) B Apply Cosmetic Formulation containing this compound A->B C Allow for a Defined Penetration Time B->C D Remove Excess Formulation C->D E Sequentially Apply and Remove Adhesive Tapes to the Application Site D->E F Extract this compound from Each Tape Strip E->F H Determine the Amount of Stratum Corneum Removed per Tape (Optional) E->H G Quantify this compound on Each Tape (e.g., by LC-MS) F->G I Generate a Depth Profile of this compound in the Stratum Corneum G->I H->I

Caption: Experimental workflow for tape stripping.

Protocol

2.1. Materials and Equipment:

  • Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)

  • Forceps

  • Solvent for extraction of this compound (e.g., ethanol, methanol)

  • Vials for extraction

  • Analytical instrument for quantification of this compound (e.g., LC-MS)[9]

  • (Optional) Method to determine the amount of stratum corneum removed (e.g., protein assay)

2.2. Application and Tape Stripping Procedure:

  • Define a specific area on the skin surface (either on a volunteer's forearm for in vivo or on an excised skin sample for ex vivo).

  • Apply a known amount of the cosmetic formulation containing this compound to the defined area.

  • After a specified penetration time, gently wipe off any excess formulation from the skin surface.

  • Firmly apply a piece of adhesive tape to the treatment area and apply consistent pressure.

  • Rapidly remove the tape strip in a single, smooth motion.

  • Place the tape strip into a labeled vial.

  • Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin site.[9]

2.3. Extraction and Quantification:

  • Add a precise volume of extraction solvent to each vial containing a tape strip.

  • Agitate the vials (e.g., by vortexing or sonication) to ensure complete extraction of this compound.

  • Analyze the concentration of this compound in the solvent from each tape strip using a validated analytical method.

2.4. Data Presentation:

  • The amount of this compound per tape strip is plotted against the strip number to generate a penetration profile.

  • For a more accurate depth profile, the amount of stratum corneum removed by each tape can be quantified (e.g., by protein analysis), and the amount of this compound can be normalized to the amount of stratum corneum.[7]

Tape Strip NumberThis compound Amount (μ g/tape )(Optional) Stratum Corneum Amount (μ g/tape )(Optional) this compound Concentration (μg/μg protein)
1.........
2.........
3.........
............
20.........

Table 2: Example of data presentation for tape stripping experiments.

Confocal Raman Spectroscopy

Confocal Raman Spectroscopy is a non-invasive spectroscopic technique that can be used to create depth profiles of the chemical composition of the skin.[10][11] It allows for the in vivo or ex vivo quantification of a substance's penetration into the stratum corneum and viable epidermis without the need for physical sectioning.

Experimental Workflow

A Obtain Reference Raman Spectrum of Pure this compound E Process Spectra to Isolate the this compound Signal A->E B Obtain Baseline Raman Spectrum of Untreated Skin B->E C Apply Cosmetic Formulation containing this compound to the Skin D Acquire Raman Spectra at Increasing Depths into the Skin C->D D->E F Generate a Concentration-Depth Profile of this compound in the Skin E->F

Caption: Experimental workflow for Confocal Raman Spectroscopy.

Protocol

3.1. Materials and Equipment:

  • Confocal Raman Spectrometer

  • Cosmetic formulation containing this compound

  • In vivo subject or ex vivo skin sample

3.2. Measurement Procedure:

  • Obtain a reference Raman spectrum of the pure this compound and the cosmetic formulation vehicle.

  • Select a measurement site on the skin (in vivo or ex vivo) and acquire a baseline spectrum of the untreated skin.

  • Apply the cosmetic formulation to the measurement site.

  • At specified time points after application, perform depth profiling by acquiring Raman spectra at incremental depths (e.g., every 2 µm) from the skin surface down through the stratum corneum and into the viable epidermis.[12]

  • The instrument's software will be used to process the spectra and isolate the characteristic Raman peaks of this compound.

3.3. Data Analysis and Presentation:

  • The intensity of the characteristic this compound peak at each depth is proportional to its concentration.

  • A depth profile is generated by plotting the this compound signal intensity against the measurement depth.

Depth (µm)This compound Raman Signal Intensity (Arbitrary Units)
0...
2...
4...
......
30...

Table 3: Example of data presentation for Confocal Raman Spectroscopy experiments.

Conclusion

The selection of the most appropriate method for assessing the skin penetration of this compound will depend on the specific research question. Franz diffusion cells provide quantitative data on transdermal permeation, tape stripping offers a detailed profile of distribution within the stratum corneum, and confocal Raman spectroscopy allows for non-invasive, real-time depth profiling. For a comprehensive understanding, a combination of these methods is often recommended. The protocols provided herein offer a robust framework for researchers to evaluate the skin penetration of this compound in cosmetic formulations, thereby aiding in product development and claim substantiation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Bisabolane from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of bisabolane from complex mixtures, such as fermentation broths or synthetic reaction products. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulty in purifying this compound lies in the presence of various structurally similar bisabolene isomers (e.g., α-, β-, and γ-bisabolene) in the crude mixture.[1] These isomers often have very close boiling points and similar polarities, making their separation by standard techniques like fractional distillation and chromatography challenging.[2]

Q2: What are the most common impurities found in crude this compound samples?

Common impurities include:

  • Other bisabolene isomers: (Z)-γ-Bisabolene, α-Bisabolene, and β-Bisabolene are often present alongside the target isomer.[2]

  • Farnesene: This sesquiterpene can be a significant impurity, especially in commercial bisabolene preparations.

  • Residual solvents: Solvents used during extraction or synthesis may remain in the crude product.[2]

  • Oxidation and degradation products: this compound and its isomers can degrade over time, especially when exposed to air or high temperatures.[2]

  • Partially hydrogenated bisabolene: In cases where this compound is produced by hydrogenation of bisabolene, incomplete reactions can leave residual bisabolene.

Q3: Which analytical techniques are best for assessing this compound purity?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound and its impurities.[2] For separating enantiomers, chiral gas chromatography is recommended.[2] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are also powerful techniques for purity assessment.[3][4]

Q4: What are the recommended purification methods for this compound?

The two primary methods for purifying this compound are:

  • Fractional distillation under reduced pressure: This technique is suitable for large-scale purification but can be challenging due to the close boiling points of bisabolene isomers.[2]

  • Preparative chromatography: Techniques like flash chromatography and preparative HPLC offer higher resolution for separating isomers.[2]

Data Presentation

Table 1: Physicochemical Properties of Bisabolene Isomers

Propertyα-Bisaboleneβ-Bisabolene(E)-γ-Bisabolene(Z)-γ-Bisabolene
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol 204.35 g/mol
Boiling Point Not specified129-130 °C @ 10.5 mmHg280.8 ± 20.0 °C (Predicted)280-281 °C @ 760 mmHg
CAS Number 17627-44-0495-61-453585-13-013062-00-5

Data sourced from multiple references.[1][3][5]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound under Reduced Pressure

This protocol is suitable for the purification of several grams of crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Cold trap (recommended)

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Once a stable vacuum is achieved, begin gentle heating with the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling fractions, which may contain residual solvents.

  • Slowly increase the heating to distill the this compound isomers. A very slow distillation rate is crucial for effective separation due to the close boiling points.

  • Collect fractions in separate receiving flasks.

  • Analyze the collected fractions by GC-MS to determine the purity of the desired this compound isomer.[2]

Protocol 2: Preparative HPLC for this compound Isomer Separation

This is a general guide that requires optimization for specific isomer separations.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., C18 reversed-phase or a suitable normal-phase column)

  • HPLC-grade solvents (e.g., hexane, ethyl acetate for normal-phase; acetonitrile, water for reversed-phase)

  • Crude this compound sample, filtered

Procedure:

  • Method Development: Begin with analytical scale HPLC to determine the optimal mobile phase composition for separating the this compound isomers. Test different solvent systems and gradients.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions as the separated isomers elute. The collection can be triggered by time or UV signal thresholds.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or GC-MS to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: GC-MS Analysis for Purity Assessment of this compound

This protocol provides general parameters for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Parameters (Example):

ParameterValue
Column DB-5 or equivalent non-polar column
Injector Temperature 250 °C
Oven Program 150°C for 1 min, then ramp at 10°C/min to 280°C, then 5°C/min to 310°C for 1 min
Carrier Gas Helium
Flow Rate 0.9 mL/min

MS Parameters (Example):

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Sample Preparation:

  • Prepare a stock solution of a this compound standard in a suitable solvent like dodecane (e.g., 1000 µg/mL).[2]

  • Create a series of working standards by serial dilution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[2]

  • Prepare the this compound sample to be analyzed at a concentration within the range of the working standards.

  • Inject the standards and sample into the GC-MS.

  • Quantify the purity by comparing the peak area of the target this compound isomer to the total peak area or by using a calibration curve generated from the standards.

Troubleshooting Guides

Fractional Distillation
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of isomers Insufficient column efficiencyUse a longer fractionating column or one with more efficient packing material.[2]
Incorrect pressure controlEnsure a stable vacuum is maintained. Fluctuations in pressure will alter boiling points and reduce separation efficiency.[2]
Distillation rate is too highReduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slower distillation rate generally leads to better separation.[2]
Low recovery of this compound Volatility of the compoundEnsure the cold trap is functioning effectively to capture any volatile product that passes through the condenser.
Degradation of this compound High distillation temperatureUse a lower vacuum to reduce the boiling point and minimize thermal degradation.
Preparative Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Co-elution of isomers Inappropriate solvent systemOptimize the solvent system. For normal-phase chromatography, a less polar solvent system may improve separation. Consider using a gradient elution.[2]
Column overloadingReduce the amount of sample injected onto the column.
Peak tailing Active sites on the stationary phaseFor silica gel chromatography, add a small amount of a modifier like triethylamine to the eluent to neutralize acidic sites.
Low recovery of this compound Adsorption onto the stationary phaseEnsure the chosen solvent system is strong enough to elute the compound completely. Pre-treating the silica gel with a small amount of the final eluent can sometimes help.[2]
Pressure increase in the system System blockageCheck for blockages in the flow path, including the column frits and tubing.
Precipitated buffer (if applicable)Ensure the mobile phase components are fully miscible and buffers are soluble.

Visualizations

Purification_Workflow General this compound Purification Workflow crude Crude this compound Mixture distillation Fractional Distillation (Reduced Pressure) crude->distillation Initial Purification chromatography Preparative Chromatography (e.g., Flash, HPLC) crude->chromatography Alternative Initial Purification analysis Purity Analysis (GC-MS, HPLC) distillation->analysis chromatography->analysis analysis->chromatography Purity < 95% (Further Purification) pure_product High-Purity this compound analysis->pure_product Purity > 95%

Caption: General workflow for the purification of this compound.

Isomer_Separation_Challenge Challenge of Separating Bisabolene Isomers cluster_distillation Fractional Distillation cluster_chromatography Chromatography bp Similar Boiling Points dist_outcome Poor Separation bp->dist_outcome pol Similar Polarities chrom_outcome Co-elution pol->chrom_outcome challenge Purification Challenge challenge->bp challenge->pol

Caption: The challenge of separating bisabolene isomers.

Troubleshooting_Decision_Tree Troubleshooting Poor Isomer Separation in Chromatography start Poor Isomer Separation check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load check_overload->reduce_load Yes optimize_mobile Optimize mobile phase check_overload->optimize_mobile No change_gradient Adjust gradient slope optimize_mobile->change_gradient Using Gradient change_solvent Change solvent system optimize_mobile->change_solvent Isocratic consider_column Consider a different stationary phase change_gradient->consider_column change_solvent->consider_column

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Optimizing Bisabolane Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing bisabolane yield in microbial fermentation processes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Issue 1: Low this compound Titer

  • Question: My engineered microbial strain is producing very low levels of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low this compound titer is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Metabolic Pathway Inefficiencies: The biosynthetic pathway for this compound production might have bottlenecks.

      • Insufficient Precursor Supply: The production of the direct precursor to this compound, farnesyl pyrophosphate (FPP), might be limited. The mevalonate (MVA) pathway is often engineered to increase the supply of FPP.[1][2]

      • Suboptimal Enzyme Activity: The heterologously expressed bisabolene synthase (BS) may have low activity in your microbial host.

    • Suboptimal Fermentation Conditions: The environment in which the microbes are growing can significantly impact product yield.

      • Media Composition: The carbon source, nitrogen source, and micronutrients in your fermentation media may not be optimal for bisabolene production.

      • Physical Parameters: Temperature, pH, and dissolved oxygen levels are critical parameters that need to be optimized for your specific strain.[1]

    • Product Toxicity or Degradation: High concentrations of this compound can be toxic to microbial cells, inhibiting growth and further production. The product may also degrade under certain fermentation conditions.

    • Troubleshooting Steps & Experimental Protocols:

      • Pathway Engineering:

        • Overexpress Key MVA Pathway Genes: Systematically overexpress genes encoding enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS), to increase the metabolic flux towards FPP.[1]

        • Codon Optimization: Ensure the codon usage of your heterologous bisabolene synthase gene is optimized for your expression host.

        • Enzyme Screening: Test different bisabolene synthases from various organisms to find one with higher activity in your host.

      • Fermentation Optimization:

        • Media Optimization: Perform a media optimization study by systematically varying the concentrations of key components like glucose, yeast extract, and peptone.[3][4] Consider using statistical methods like a Plackett-Burman design to screen for significant factors.[5]

        • Process Parameter Optimization: Conduct fermentations at different temperatures (e.g., 25°C, 30°C, 37°C) and pH levels (e.g., 5.0, 6.0, 7.0) to determine the optimal conditions for your strain.

      • In Situ Product Recovery:

        • Solvent Overlay: Introduce an immiscible organic solvent (e.g., dodecane, oleyl alcohol) to the fermentation broth to extract this compound as it is produced, thereby reducing its concentration in the aqueous phase and mitigating toxicity.[6][7]

Issue 2: Slow or Stalled Cell Growth

  • Question: My microbial culture is growing very slowly or has stopped growing entirely during the fermentation process. What could be the cause?

  • Answer: Slow or stalled growth can be attributed to several factors, often related to the fermentation environment or the metabolic burden on the cells.

    • Nutrient Limitation: Essential nutrients in the fermentation medium may have been depleted.

    • Inhibitory Byproducts: The accumulation of toxic byproducts, other than this compound, can inhibit cell growth.

    • Suboptimal Culture Conditions: Incorrect temperature, pH, or aeration can stress the cells and hinder their growth.[8]

    • Metabolic Burden: Overexpression of multiple genes in the biosynthetic pathway can place a significant metabolic load on the cells, diverting resources from essential cellular processes like growth.

    • Troubleshooting Steps & Experimental Protocols:

      • Fed-Batch Fermentation: Implement a fed-batch strategy where a concentrated feed of nutrients is supplied to the culture over time to prevent nutrient depletion.[9][10]

      • Medium Re-evaluation: Analyze the composition of your fermentation medium to ensure it contains all necessary macro- and micronutrients for robust cell growth.

      • Process Parameter Monitoring: Continuously monitor and control key parameters like pH and dissolved oxygen throughout the fermentation to maintain optimal growth conditions.

      • Promoter Strength Tuning: If metabolic burden is suspected, consider using promoters of varying strengths to control the expression levels of the pathway genes, balancing productivity with cell health.

Frequently Asked Questions (FAQs)

  • Q1: Which microbial hosts are commonly used for this compound production?

    • A1: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for this compound production due to their well-characterized genetics and established fermentation processes.[1][11][12] The oleaginous yeast Yarrowia lipolytica has also been successfully engineered for bisabolene production, with the potential to utilize waste cooking oil as a feedstock.[1][13]

  • Q2: What is the role of the mevalonate (MVA) pathway in this compound production?

    • A2: The MVA pathway is the primary metabolic route for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids, including this compound.[2] Engineering and optimizing the MVA pathway is crucial for increasing the precursor supply for this compound synthesis.[1][14]

  • Q3: What are some advanced metabolic engineering strategies to enhance this compound yield?

    • A3: Advanced strategies include:

      • Pathway Compartmentalization: Targeting the this compound biosynthetic pathway to specific cellular organelles, such as peroxisomes, can isolate it from competing metabolic pathways and potentially increase precursor availability.[13][14][15]

      • Dynamic Regulation: Employing inducible or sensor-based regulatory systems to dynamically control the expression of pathway genes can help balance metabolic flux between cell growth and product formation.

      • CRISPR-Cas9 Gene Editing: Using CRISPR-Cas9 for precise and efficient genetic modifications to upregulate desired pathways and downregulate competing ones.[16]

  • Q4: Can alternative feedstocks be used for this compound fermentation?

    • A4: Yes, researchers have successfully used waste cooking oil as a low-cost, renewable feedstock for bisabolene production in engineered Yarrowia lipolytica.[13] This approach can improve the economic viability and sustainability of the process.

Data Presentation

Table 1: Comparison of Bisabolene Production in Different Engineered Microorganisms

Microbial HostEngineering StrategyTiter (mg/L)Reference
Yarrowia lipolyticaOverexpression of MVA pathway genes and heterologous bisabolene synthase973.1 (α-bisabolene)[1]
Yarrowia lipolyticaPeroxisome engineering and systems metabolic engineering15,500 (α-bisabolene)[13]
Saccharomyces cerevisiaeThermosensitive metabolic regulation and fermentation optimization18,600 (α-bisabolene)[9][17]
Pichia pastorisOptimization of cytosolic MVA pathway670 (α-bisabolene)[14][15]
Pichia pastorisOptimized peroxisomal pathway1,100 (α-bisabolene)[14][15]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Bisabolene Production in S. cerevisiae

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).

    • Incubate at 30°C with shaking at 250 rpm for 24 hours.

  • Main Culture:

    • Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1. A typical fermentation medium could be a defined synthetic medium with a specific glucose concentration (e.g., 20 g/L) and necessary salts and amino acids.

    • Add a 10% (v/v) overlay of an organic solvent like dodecane to capture the produced bisabolene.

    • Incubate at 30°C with shaking at 250 rpm for 72-96 hours.

  • Sampling and Analysis:

    • At regular intervals, take samples from the organic phase for bisabolene quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Monitor cell growth by measuring the OD600 of the aqueous phase.

Visualizations

Bisabolane_Biosynthesis_Pathway cluster_mva Mevalonate (MVA) Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP IPP IPP Mevalonate_5PP->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Bisabolene Bisabolene FPP->Bisabolene Bisabolene Synthase (BS)

Caption: The engineered this compound biosynthesis pathway in a microbial host.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is cell growth optimal? Start->Check_Growth Check_Pathway Is the metabolic pathway efficient? Check_Growth->Check_Pathway Yes Optimize_Growth Optimize media and fermentation parameters for growth Check_Growth->Optimize_Growth No Check_Conditions Are fermentation conditions optimal? Check_Pathway->Check_Conditions Yes Engineer_Pathway Overexpress MVA pathway genes, optimize enzyme expression Check_Pathway->Engineer_Pathway No Optimize_Fermentation Optimize temperature, pH, aeration, and media for production Check_Conditions->Optimize_Fermentation No Implement_ISPR Implement in situ product recovery Check_Conditions->Implement_ISPR Yes Optimize_Growth->Check_Growth Engineer_Pathway->Check_Pathway Optimize_Fermentation->Check_Conditions End Improved Yield Implement_ISPR->End

Caption: A logical workflow for troubleshooting low this compound yield.

References

minimizing byproduct formation in the chemical synthesis of bisabolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of bisabolane. The following information is intended to help minimize byproduct formation and address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for this compound, and what are their primary advantages?

A1: Two prevalent strategies for this compound synthesis are:

  • Grignard-type Reaction followed by Reduction: This approach involves the addition of an organometallic reagent (like a Grignard or organolithium reagent) to a ketone, followed by the reduction of the resulting tertiary alcohol. Its main advantage is the use of readily available and relatively inexpensive starting materials.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Negishi or Suzuki couplings, form a key carbon-carbon bond by coupling an organozinc or organoboron compound with an organohalide. These reactions offer high functional group tolerance and can be very selective.[2]

Q2: What are the typical byproducts observed in the Grignard-based synthesis of this compound?

A2: In the Grignard-based synthesis, which proceeds through a tertiary alcohol intermediate, several byproducts can form:

  • Unreacted Ketone: Incomplete reaction can leave starting material in the product mixture.

  • Enolization Product: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which upon workup reverts to the starting ketone.[3]

  • Reduction Product: The Grignard reagent can reduce the ketone to a secondary alcohol.[3]

  • Dehydration Products: During the reduction of the tertiary alcohol, elimination of water can lead to the formation of various alkene isomers of bisabolene.

Q3: What side reactions are common in palladium-catalyzed cross-coupling syntheses of this compound?

A3: Palladium-catalyzed cross-coupling reactions can also yield undesirable byproducts:

  • Homocoupling Products: The organometallic reagent or the organohalide can couple with themselves, leading to dimeric impurities.

  • Products of Incomplete Reaction: Unreacted starting materials may remain if the reaction does not go to completion.

  • Isomerized Products: Depending on the reaction conditions, isomerization of the double bonds in the this compound skeleton can occur.

Q4: How can I effectively separate this compound from its isomers and other byproducts?

A4: The separation of this compound from its structurally similar isomers is a significant challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. Optimization of the mobile phase, stationary phase, and temperature is crucial for achieving good resolution.[4][5] For larger scale purifications, fractional distillation under reduced pressure can be employed, though it may be less effective for isomers with very close boiling points.

Troubleshooting Guides

Issue 1: Low Yield of the Tertiary Alcohol Intermediate in Grignard Synthesis
Symptom Possible Cause Suggested Solution
High amount of unreacted ketone in the crude product. 1. Inactive Grignard reagent due to moisture.1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Insufficient Grignard reagent.2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
3. Steric hindrance around the ketone.3. Consider using a more reactive organolithium reagent instead of a Grignard reagent.
Significant amount of a secondary alcohol is observed. The Grignard reagent is acting as a reducing agent.Use a Grignard reagent with less bulky alkyl groups if possible. Lowering the reaction temperature may also favor the addition reaction over reduction.
Issue 2: Formation of Multiple Alkene Byproducts During Reduction of the Tertiary Alcohol
Symptom Possible Cause Suggested Solution
GC-MS analysis shows multiple peaks corresponding to bisabolene isomers. Acid-catalyzed dehydration and rearrangement during the reduction step.Employ milder reduction conditions. For example, a two-step procedure involving conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride reagent like lithium aluminum hydride can be more selective and avoid acidic conditions.
Harsh workup conditions.Ensure the workup is performed at low temperatures and avoid strong acids.
Issue 3: Poor Yield in Palladium-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
Presence of significant amounts of homocoupled products. 1. Inefficient transmetalation or reductive elimination.1. Optimize the palladium catalyst and ligands. Phosphine ligands are commonly used and their choice can significantly impact the reaction outcome.
2. Reaction temperature is too high.2. Screen different reaction temperatures. Sometimes a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Low conversion of starting materials. Catalyst deactivation.Ensure the reaction is run under an inert atmosphere and that the reagents and solvents are free of impurities that could poison the catalyst.

Quantitative Data Summary

The following table summarizes typical yields for key steps in this compound synthesis as reported in the literature.

Reaction Step Synthetic Method Reagents/Catalyst Yield (%) Reference
Formation of Tertiary AlcoholGrignard-type Additionp-tolylmagnesium bromide, isoprenylacetone84Du et al., 2011
Reduction of Tertiary AlcoholSilane ReductionBF₃·Et₂O/Et₃SiH94Du et al., 2011
Cross-CouplingPalladium-Catalyzed (Negishi)Arylzinc halide, alkenyl triflate, Pd(PPh₃)₄60-80Vyvyan et al., 2004

Experimental Protocols

Protocol 1: Synthesis of (±)-Curcumene via Grignard Reaction and Reduction (Adapted from Du et al., 2011)

Step 1: Synthesis of 6-methyl-2-(p-tolyl)hept-5-en-2-ol

  • To a solution of p-bromotoluene (1.2 equivalents) in anhydrous THF under an inert atmosphere, add magnesium turnings (1.3 equivalents).

  • Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of 6-methylhept-5-en-2-one (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the tertiary alcohol.

Step 2: Reduction of 6-methyl-2-(p-tolyl)hept-5-en-2-ol to (±)-Curcumene

  • To a solution of the tertiary alcohol (1 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add triethylsilane (3 equivalents).

  • Add boron trifluoride diethyl etherate (2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield (±)-curcumene.

Visualizations

Grignard_Synthesis_Workflow start p-Bromotoluene + Mg grignard p-Tolylmagnesium bromide start->grignard addition Grignard Addition grignard->addition ketone 6-Methylhept-5-en-2-one ketone->addition alcohol Tertiary Alcohol Intermediate addition->alcohol byproduct1 Unreacted Ketone addition->byproduct1 Incomplete Reaction reduction Reduction alcohol->reduction This compound This compound reduction->this compound byproduct2 Dehydration Products (Alkenes) reduction->byproduct2 Side Reaction

Caption: Workflow for this compound Synthesis via Grignard Reaction.

Byproduct_Formation_Logic cluster_grignard Grignard Addition Step cluster_reduction Reduction Step ketone_start Ketone desired_addition Desired Tertiary Alkoxide ketone_start->desired_addition Nucleophilic Addition enolization Enolate (leads back to Ketone) ketone_start->enolization Deprotonation (Base) grignard_reagent Grignard Reagent grignard_reagent->desired_addition grignard_reagent->enolization tert_alcohol Tertiary Alcohol desired_reduction This compound tert_alcohol->desired_reduction Desired Reduction elimination Bisabolene Isomers (Byproducts) tert_alcohol->elimination Elimination (e.g., with acid catalyst)

Caption: Potential Byproduct Formation Pathways in this compound Synthesis.

References

Technical Support Center: Strategies for Improving the Stability of Bisabolane in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bisabolane formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a saturated sesquiterpene, a type of natural organic compound.[1] Its chemical structure makes it susceptible to degradation, primarily through oxidation, which can be accelerated by factors such as exposure to light, heat, and oxygen.[2][3] This degradation can lead to a loss of potency, changes in physical appearance (e.g., color, odor), and the formation of potentially harmful byproducts, making stability a critical aspect of formulation development.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound and other sesquiterpenes is oxidation.[4] This can be initiated by exposure to atmospheric oxygen, heat, and light (photolysis).[2][3] The presence of metal ions can also catalyze oxidative reactions.[1] Hydrolysis can be a concern in aqueous formulations, especially at extreme pH values.[3]

Q3: What are the general strategies to improve the stability of this compound in formulations?

A3: There are two main strategies for improving this compound stability:

  • Incorporation of Antioxidants: Adding antioxidants to the formulation can protect this compound from oxidative degradation.[4]

  • Encapsulation: Enclosing this compound within a protective carrier system, such as nanoemulsions or liposomes, can shield it from environmental factors that promote degradation.[5][6]

Q4: Which antioxidants are effective for stabilizing this compound?

A4: Both natural and synthetic antioxidants can be used. Common choices include:

  • Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA): These are synthetic antioxidants widely used in pharmaceuticals and cosmetics.[7][8]

  • Tocopherols (Vitamin E): A natural antioxidant that is effective in protecting lipids and other lipophilic compounds from oxidation.[9] The choice of antioxidant may depend on the formulation type and regulatory requirements.

Q5: What encapsulation technologies are suitable for this compound?

A5: As a lipophilic compound, this compound can be effectively encapsulated using:

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate this compound in the oil droplets, improving its dispersion and stability in aqueous formulations.[5][10]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate lipophilic compounds like this compound within their membrane.[6][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of this compound.

Formulation Instability
Issue Potential Cause(s) Recommended Solution(s)
Phase separation in nanoemulsion - Incorrect surfactant-to-oil ratio.- Inappropriate surfactant blend (HLB value).- Insufficient homogenization energy.- Optimize the surfactant and oil concentrations.- Select a surfactant or surfactant blend with an appropriate Hydrophilic-Lipophilic Balance (HLB) for the oil phase.- Increase homogenization time or energy.
Precipitation of this compound in aqueous formulation - Concentration of this compound exceeds its solubility limit.- Reduce the concentration of this compound.- Utilize a co-solvent to increase solubility.- Employ an encapsulation strategy (nanoemulsion or liposome) to improve dispersion.
Color change or off-odor development - Oxidative degradation of this compound or other excipients.- Incorporate an effective antioxidant or a combination of antioxidants.- Protect the formulation from light and oxygen by using opaque, airtight packaging.- Consider an encapsulation strategy to shield this compound from pro-oxidant factors.
Instability of liposomal formulation (aggregation, fusion) - Incorrect lipid composition.- Suboptimal pH or ionic strength of the aqueous phase.- Inadequate storage conditions.- Optimize the lipid composition, potentially including cholesterol to improve membrane rigidity.[11]- Adjust the pH and ionic strength of the formulation buffer.- Store the liposomal suspension at the recommended temperature (often refrigerated).[12]
Low encapsulation efficiency - this compound concentration exceeds the loading capacity of the encapsulation system.- Inefficient encapsulation method.- Reduce the initial concentration of this compound.- Optimize the parameters of the encapsulation process (e.g., lipid concentration for liposomes, oil-to-surfactant ratio for nanoemulsions).
Analytical Method Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC/GC analysis - Tailing: Interaction of this compound with active sites on the column.- Fronting: Column overload.- Tailing: Use a column with end-capping; add a small amount of a competitive base to the mobile phase (for HPLC); use a deactivated liner in GC.[13]- Fronting: Dilute the sample.[13]
Inconsistent peak areas or retention times - Leak in the HPLC/GC system.- Inconsistent injection volume.- Sample degradation in the autosampler.- Perform a system leak check.- Ensure the autosampler is functioning correctly.- Keep autosampler vials cooled if this compound is found to be unstable in the analytical solvent.
Co-elution of this compound with degradation products or excipients - Insufficient chromatographic resolution.- Optimize the mobile phase gradient (HPLC) or temperature program (GC).- Select a column with a different stationary phase to alter selectivity.[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-pressure homogenization method.[5]

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase: Dissolve the desired amount of this compound and any oil-soluble antioxidants (e.g., BHT, tocopherol) in the selected oil.

  • Preparation of the Aqueous Phase: Dissolve any water-soluble components in purified water.

  • Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase containing the surfactant and co-surfactant. Mix using a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100-150 MPa) for a set number of cycles (e.g., 3-5 cycles).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Workflow for Nanoemulsion Preparation:

Nanoemulsion_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification This compound This compound mix_oil Dissolve This compound->mix_oil antioxidant Antioxidant (optional) antioxidant->mix_oil oil Oil (e.g., MCT) oil->mix_oil coarse_emulsion High-Shear Mixing (Coarse Emulsion) mix_oil->coarse_emulsion Add to water Purified Water mix_aqueous Dissolve water->mix_aqueous surfactant Surfactant surfactant->mix_aqueous cosurfactant Co-surfactant cosurfactant->mix_aqueous mix_aqueous->coarse_emulsion homogenization High-Pressure Homogenization coarse_emulsion->homogenization final_product This compound Nanoemulsion homogenization->final_product Final Product

Caption: Workflow for preparing this compound-loaded nanoemulsions.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes encapsulating this compound.[6][11]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol (optional, for membrane rigidity)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol (if used), and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Workflow for Liposome Preparation:

Liposome_Preparation cluster_dissolution Lipid Dissolution cluster_processing Vesicle Formation cluster_purification Purification & Characterization This compound This compound mix_lipids Dissolve This compound->mix_lipids lipids Phospholipids + Cholesterol lipids->mix_lipids solvent Organic Solvent solvent->mix_lipids evaporation Rotary Evaporation (Thin Film Formation) mix_lipids->evaporation hydration Hydration with Aqueous Buffer evaporation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purify Purification size_reduction->purify characterize Characterization purify->characterize final_product This compound Liposomes characterize->final_product Final Product

Caption: Workflow for preparing this compound-loaded liposomes.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol provides a general template for a stability-indicating reversed-phase HPLC method for the quantification of this compound. Method optimization will be required.

Instrumentation:

  • HPLC system with UV or DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile and water gradient.

    • Start with a 70:30 (v/v) ratio of acetonitrile to water.

    • Increase acetonitrile to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV may be necessary; a DAD is recommended to assess peak purity).

  • Injection Volume: 10 µL

Method Validation:

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[15]

Forced Degradation Study:

To ensure the method is stability-indicating, perform forced degradation studies.[16][17] Expose this compound solutions to the following conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photodegradation: Expose to light in a photostability chamber.

Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the parent this compound peak.

Logical Relationship for Stability Testing:

Stability_Testing_Logic cluster_analysis Analysis formulation This compound Formulation stability_study ICH Stability Study (Long-term & Accelerated) formulation->stability_study forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) formulation->forced_degradation analytical_method Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) stability_study->analytical_method Samples at Timepoints forced_degradation->analytical_method Stressed Samples data_analysis Data Analysis (Degradation Kinetics, Shelf-life Estimation) analytical_method->data_analysis conclusion Conclusion on Stability & Shelf-life data_analysis->conclusion Leads to

Caption: Logical workflow for assessing this compound formulation stability.

Quantitative Data Summary

Disclaimer: The following tables present illustrative quantitative data for the degradation of a model lipophilic compound similar to this compound. Specific degradation kinetics for this compound should be determined experimentally.

Table 1: Illustrative Degradation of this compound in a Nanoemulsion Formulation at 40°C
Time (Weeks)This compound Concentration (%)Degradation Product A (%)Degradation Product B (%)
0100.00.00.0
498.21.10.7
896.52.21.3
1294.83.51.7
Table 2: Illustrative Effect of Antioxidants on this compound Stability (Remaining this compound % after 8 weeks at 40°C/75% RH)
FormulationThis compound Remaining (%)
Control (No Antioxidant)85.2
+ 0.1% BHT96.8
+ 0.1% BHA95.5
+ 0.1% α-Tocopherol94.3

References

overcoming low yields in the extraction of bisabolane from plant materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the extraction of bisabolane and related sesquiterpenoids from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of this compound during extraction from plant materials?

Several critical factors can significantly impact the extraction yield of this compound. These include the choice of extraction method and solvent, the temperature and duration of the extraction, the particle size of the plant material, and the solvent-to-solid ratio.[1][2] The quality and preparation of the plant material itself, including the drying method, are also crucial preliminary steps that can affect the final yield.[1]

Q2: Which extraction methods are most effective for this compound and other sesquiterpenoids?

The most common and effective methods for extracting this compound and other sesquiterpenoids include:

  • Steam Distillation: Ideal for volatile compounds like this compound, as it separates essential oils from non-volatile plant residues.[3]

  • Solvent Extraction (Maceration, Soxhlet): This method uses organic solvents to dissolve the target compounds from the plant matrix. The choice of solvent is critical for success.[3]

  • Supercritical Fluid Extraction (SFE): A modern and "green" technique that utilizes a supercritical fluid, typically CO2, as a highly selective and tunable solvent. It often results in high-purity extracts without residual toxic solvents.[3]

Q3: How does the choice of solvent affect this compound extraction yield?

Solvent selection is a critical factor. Polar solvents are generally more effective for extracting compounds like this compound. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are widely reported to provide good yields.[2] For instance, 80% methanol has been identified as a good compromise for extracting a variety of secondary metabolites, including sesquiterpene lactones.[4][5] The polarity of the solvent must be carefully matched with the polarity of this compound to ensure efficient dissolution.

Q4: Can high temperatures during extraction lead to lower yields?

Yes, prolonged exposure to high temperatures can cause degradation of thermolabile compounds like this compound.[1] While higher temperatures can increase solubility and diffusion rates, a balance must be struck to avoid compound degradation.[2] For solvent extraction, 60°C has been suggested as an acceptable temperature to maximize efficiency without significant degradation.[1] For SFE, a study found 40°C to be optimal for certain sesquiterpenes.

Q5: How can I improve the purity of my crude this compound extract?

Low purity is often due to the use of a non-selective extraction method or solvent. To improve purity, consider optimizing the solvent polarity. A sequential extraction can be effective: start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent (e.g., ethyl acetate or ethanol) to isolate the sesquiterpenoids.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The chosen solvent may be suboptimal, or the extraction time and temperature are insufficient.1. Optimize Solvent: Test a range of solvent polarities, such as different ethanol/water or methanol/water mixtures.[1] 2. Increase Extraction Time: Studies have shown that repeated extractions with fresh solvent can significantly improve yield.[1][4] 3. Adjust Solvent-to-Solid Ratio: A higher ratio can create a greater concentration gradient, facilitating diffusion.[2]
Thermal Degradation: High temperatures during extraction or solvent evaporation are degrading the this compound.1. Lower Extraction Temperature: Employ a lower-temperature method like cold maceration. 2. Use Vacuum Evaporation: Remove solvent using a rotary evaporator under reduced pressure to keep the temperature low.[3]
Inefficient Plant Material Preparation: The particle size of the plant material is too large, limiting solvent penetration.1. Grind the Plant Material: Reduce the particle size to a fine powder to increase the surface area for solvent contact.
Inconsistent Yields Between Batches Variability in Plant Material: Differences in plant age, harvest time, or drying conditions are affecting the this compound content.1. Standardize Plant Material: Use material from the same source, harvested at the same developmental stage. 2. Consistent Pre-processing: Ensure uniform drying and grinding procedures for all batches.[2]
Inconsistent Extraction Conditions: Minor deviations in temperature, time, or solvent ratios between batches.1. Maintain a Strict Protocol: Carefully control and monitor all extraction parameters for each batch.
Low Purity of Crude Extract Non-Selective Extraction: The solvent is co-extracting a wide range of unwanted compounds.1. Optimize Solvent Polarity: Tailor the solvent's polarity to be more selective for this compound. 2. Perform Sequential Extraction: Use a non-polar solvent first to remove lipids, followed by a more polar solvent for this compound extraction.[1]

Quantitative Data Summary

Table 1: Comparison of Common Extraction Methods for Sesquiterpenoids

ParameterSteam DistillationSolvent Extraction (Maceration/Soxhlet)Supercritical Fluid Extraction (SFE)
Principle Volatilization with steam, followed by condensation.[3]Dissolution in a liquid organic solvent.[3]Dissolution in a supercritical fluid (e.g., CO2).[3]
Selectivity Moderate; primarily for volatile compounds.[3]Low to Moderate; co-extraction is common.[3]High; tunable by adjusting pressure and temperature.[3]
Typical Yield Variable (e.g., 0.5% - 3.0% w/w for essential oils).[3]Generally higher total extract yield, but lower purity.[3]High yield of the target compound.[3]
Operating Temperature High (boiling point of water)Room temperature to moderate heatTypically moderate (e.g., 40°C)[1]
Solvent Residue NoneYesNone

Table 2: Optimized Conditions for Solvent Extraction of Sesquiterpene Lactones

ParameterOptimized Condition
Solvent 80% Methanol[4][5]
Solvent-to-Solid Ratio 13:1 (v/w)[4][5]
Maceration Time 6 hours, repeated four times with fresh solvent[4][5]
Extraction Temperature 60°C[5]
Storage of Extract -20°C in the dark[4]

Experimental Protocols

Solvent Extraction via Maceration
  • Preparation: Dry the plant material to reduce moisture content and grind it into a fine powder to increase the surface area.

  • Maceration: Place the powdered plant material (e.g., 100 g) into a suitable flask. Add the chosen solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 13:1 v/w).[4] For cold maceration, the mixture can be left in an ultralow temperature freezer for 24 hours. For agitated maceration, the sealed container can be placed on an orbital shaker at a constant speed for 24-48 hours.[3]

  • Filtration: After maceration, filter the mixture to separate the plant debris from the liquid extract.[3]

  • Re-extraction (Optional): To improve yield, the retained plant material can be subjected to a second or third round of maceration with fresh solvent.[3]

  • Solvent Evaporation: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[3]

  • Storage: Store the final crude extract at a low temperature (e.g., -20°C) in the dark.[1][4]

Steam Distillation
  • Assembly: Fill a boiling flask with distilled water to about two-thirds of its capacity. Place the plant material in a separate chamber through which the steam will pass. Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.[3]

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.[3]

  • Condensation: The mixture of steam and volatile oils travels to a condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors.[3]

  • Collection: The condensed liquid (hydrosol and essential oil) is collected in a receiving flask. The essential oil will typically form a layer on top of the water due to its lower density.[3]

  • Duration: Continue the distillation for a set period (e.g., 2-4 hours), or until no more oil is observed collecting.[3]

  • Isolation and Storage: Carefully separate the essential oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate and store it in an airtight glass vial at 4°C in the dark.[3]

Visualizations

This compound Biosynthesis Pathway

Bisabolane_Biosynthesis IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP Farnesyl Diphosphate Synthase (FPS) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP Farnesyl Diphosphate Synthase (FPS) Bisabolol α-Bisabolol FPP->Bisabolol α-Bisabolol Synthase (BBS) This compound This compound Bisabolol->this compound Reduction

Caption: Simplified biosynthesis pathway of this compound in plants.

General Extraction Workflow

Extraction_Workflow PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., Maceration, Distillation) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration SolventRemoval Solvent Removal (if applicable) Filtration->SolventRemoval CrudeExtract Crude this compound Extract SolventRemoval->CrudeExtract Purification Purification (Optional) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A generalized workflow for the extraction of this compound from plant materials.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic LowYield Low this compound Yield CheckPreparation Check Plant Material Preparation LowYield->CheckPreparation CheckExtraction Check Extraction Parameters LowYield->CheckExtraction CheckPurity Check Extract Purity LowYield->CheckPurity ParticleSize Is Particle Size Sufficiently Small? CheckPreparation->ParticleSize Solvent Is Solvent Optimal? CheckExtraction->Solvent CoExtraction Is Co-extraction of Impurities High? CheckPurity->CoExtraction ParticleSize->CheckExtraction Yes Grind Grind Material Finely ParticleSize->Grind No TimeTemp Are Time and Temp Optimized? Solvent->TimeTemp Yes OptimizeSolvent Optimize Solvent Polarity Solvent->OptimizeSolvent No OptimizeTimeTemp Adjust Time and Temperature TimeTemp->OptimizeTimeTemp No SequentialExtraction Consider Sequential Extraction CoExtraction->SequentialExtraction Yes

References

addressing co-elution issues during the chromatographic purification of bisabolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution issues during the chromatographic purification of bisabolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that co-elute with this compound?

A1: During the purification of this compound, co-elution issues often arise from the presence of structurally similar compounds. The most common co-eluting impurities include other this compound isomers (such as α-, β-, and γ-bisabolene, as well as (E) and (Z) stereoisomers), residual solvents from extraction or synthesis, and oxidation or degradation products.[1] Their similar physicochemical properties, such as polarity and boiling points, make their separation challenging.[1]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for the separation and analysis of this compound and its isomers.[2] For analytical purposes, GC coupled with a Mass Spectrometry (MS) detector (GC-MS) is highly effective for both qualitative and quantitative analysis of volatile compounds like bisabolene isomers.[1][2] For purification on a larger scale, preparative HPLC is a powerful technique due to its high resolution and adaptability.[1] Flash chromatography is also a viable option for preliminary purification or enrichment of sesquiterpene fractions.[1]

Q3: How can I detect co-elution if the peaks in my chromatogram appear symmetrical?

A3: While asymmetrical peaks (tailing or fronting) or the presence of shoulders are clear indicators of co-elution, perfectly overlapping peaks can appear as a single, symmetrical peak.[3][4] To confirm peak purity, advanced detection techniques are recommended. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector in HPLC can perform peak purity analysis by comparing UV-Vis spectra across the peak; inconsistent spectra suggest the presence of more than one compound.[3][4] For GC or LC coupled with Mass Spectrometry (MS), examining the mass spectra at different points across the chromatographic peak can reveal the presence of multiple components, even if they have the same retention time.[3]

Q4: What is the role of silver nitrate-impregnated silica gel in separating this compound isomers?

A4: Silver nitrate-impregnated silica gel, used in argentation chromatography, is a highly effective stationary phase for separating unsaturated compounds like terpenes.[5] The silver ions interact with the π-electrons of the double bonds in the this compound isomers, forming reversible complexes. The stability of these complexes depends on the number, position, and stereochemistry of the double bonds, allowing for the separation of isomers with very similar polarities that are difficult to resolve on conventional silica gel.[5][6]

Troubleshooting Guides

Guide 1: Poor Resolution of this compound Isomers in Reversed-Phase HPLC

This guide addresses the common issue of co-eluting this compound isomers when using a standard C18 column.

start Poor Resolution of this compound Isomers on C18 Column check_k Is the retention factor (k') between 2 and 10? start->check_k adjust_strength Adjust Mobile Phase Strength (Decrease % organic solvent to increase retention) check_k->adjust_strength No change_solvent Change Organic Modifier (e.g., switch from acetonitrile to methanol) check_k->change_solvent Yes adjust_strength->change_solvent change_column Change Stationary Phase (e.g., to Phenyl-Hexyl or Biphenyl column) change_solvent->change_column optimize_temp Optimize Column Temperature (e.g., test at 25°C, 35°C, 45°C) change_column->optimize_temp gradient Implement a Shallow Gradient optimize_temp->gradient end Resolution Improved gradient->end

Caption: Troubleshooting workflow for poor resolution in reversed-phase HPLC.

Problem: this compound isomers are co-eluting on a C18 column, resulting in poor resolution.

Possible Causes and Solutions:

  • Inadequate Retention: If the retention factor (k') is too low (<2), the isomers have insufficient interaction with the stationary phase.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention times, which may improve separation.[7]

  • Lack of Selectivity: The C18 stationary phase may not provide enough selectivity to differentiate between the isomers.

    • Solution 1: Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-solute interactions.[4] Methanol, being a protic solvent, can form different hydrogen bonds compared to the aprotic acetonitrile, potentially improving the separation of isomers.

    • Solution 2: Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is a highly effective strategy.[3] Phenyl-Hexyl or Biphenyl columns can offer alternative selectivities through π-π interactions with the aromatic rings of the stationary phase, which can be beneficial for separating unsaturated compounds like this compound.[8][9][10]

    • Solution 3: Optimize Temperature: Varying the column temperature can affect the selectivity of the separation. A systematic evaluation at different temperatures (e.g., in 5-10°C increments) is recommended.[4]

  • Poorly Optimized Gradient: A steep gradient may not provide adequate time for the separation of closely eluting isomers.

    • Solution: If using a gradient method, make the gradient shallower around the elution time of the this compound isomers (e.g., decrease the rate of change of the organic solvent percentage).[4][7]

Guide 2: Co-elution of this compound with Matrix Components in GC-MS

This guide provides a workflow for addressing co-elution between this compound and other components from a complex sample matrix during GC-MS analysis.

start Co-elution of this compound with Matrix Components optimize_temp Optimize Oven Temperature Program (e.g., slower ramp rate, add isothermal hold) start->optimize_temp check_flow Adjust Carrier Gas Flow Rate optimize_temp->check_flow change_column Change GC Column (e.g., different stationary phase polarity) check_flow->change_column sample_prep Implement Sample Preparation (e.g., SPE or LLE to remove interferences) change_column->sample_prep end Co-elution Resolved sample_prep->end

References

Technical Support Center: Optimization of Reaction Conditions for Bisabolane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the derivatization of the bisabolane scaffold. Our aim is to facilitate the efficient synthesis of novel this compound derivatives for applications in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on the this compound scaffold for derivatization?

The primary reactive sites on the this compound core structure are the trisubstituted double bond within the cyclohexene ring and the terminal double bond of the isoprenyl side chain. These sites are susceptible to a variety of transformations, including electrophilic additions, oxidations, and reductions. Additionally, if the this compound scaffold already contains functional groups (e.g., hydroxyl groups in bisabolol), these offer further opportunities for derivatization through reactions like esterification and etherification.

Q2: I am observing low yields in my this compound derivatization. What are the likely causes?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pressure can significantly impact yield. Terpenes like this compound can be thermally sensitive, and prolonged reaction times at elevated temperatures may lead to degradation or side product formation.[1]

  • Reagent Stoichiometry: An incorrect molar ratio of the derivatizing agent to the this compound substrate can lead to incomplete conversion or the formation of undesired byproducts.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of reactive intermediates, thereby affecting the reaction rate and selectivity.[2][3]

  • Atmospheric Conditions: this compound and its derivatives can be sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial to prevent oxidation and other side reactions.

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to improper handling, storage, or the presence of impurities in the reaction mixture.

Q3: How can I improve the regioselectivity of my derivatization reaction?

Achieving high regioselectivity between the two double bonds of the this compound scaffold can be challenging. Strategies to improve selectivity include:

  • Choice of Reagents: Sterically hindered reagents may preferentially react with the more accessible terminal double bond.

  • Catalyst Selection: The use of specific catalysts and ligands can direct the reaction to a particular site. For instance, in catalytic hydrogenations or hydroborations, the choice of catalyst can significantly influence which double bond is reduced.

  • Protecting Groups: If the this compound starting material has other functional groups, using protecting groups can prevent unwanted side reactions and direct the derivatization to the desired site.

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can exploit subtle differences in the activation energies for reactions at the different sites, thereby favoring the formation of one regioisomer over the other.[4]

Q4: My purified this compound derivative shows unexpected peaks in the GC-MS analysis. What could be the cause?

Unexpected peaks can arise from several sources:

  • Isomerization: this compound derivatives can be prone to isomerization, especially under acidic conditions or at elevated temperatures during work-up or analysis.[1] This can lead to the formation of geometric isomers ((E)/(Z)) or other structural isomers.

  • Side Products: Incomplete reactions or the occurrence of side reactions can result in a mixture of products. Common side reactions with terpenes include rearrangements and cyclizations.

  • Reagent-Related Impurities: Residual derivatizing agents or their byproducts may be carried through the work-up and appear in the final analysis.[5]

  • Contamination: Contamination from solvents, glassware, or the GC-MS system itself can introduce extraneous peaks.

Troubleshooting Guides

Issue 1: Incomplete Derivatization Reaction

Symptoms:

  • Low yield of the desired product.

  • Presence of a significant amount of starting material in the crude reaction mixture as observed by TLC or GC-MS.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Reaction Time or Temperature Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC-MS at regular intervals. Be cautious with temperature increases as terpenes can be thermally labile.[1]
Inadequate Reagent Concentration Increase the molar excess of the derivatizing agent. A 1.5 to 2-fold excess is a common starting point for many reactions.
Poor Reagent/Catalyst Activity Use fresh, high-purity reagents and catalysts. Ensure proper storage conditions, especially for moisture-sensitive reagents.
Presence of Moisture Use anhydrous solvents and dry glassware. For moisture-sensitive reactions, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

Troubleshooting Workflow for Incomplete Derivatization

G start Incomplete Derivatization check_time_temp Increase Reaction Time/Temp? start->check_time_temp check_reagent_conc Increase Reagent Concentration? check_time_temp->check_reagent_conc No solution_monitor Monitor reaction progress by TLC/GC-MS check_time_temp->solution_monitor Yes check_reagent_quality Use Fresh Reagents/Catalyst? check_reagent_conc->check_reagent_quality No solution_excess Use 1.5-2x excess of derivatizing agent check_reagent_conc->solution_excess Yes check_moisture Ensure Anhydrous Conditions? check_reagent_quality->check_moisture No solution_fresh Verify reagent/catalyst activity check_reagent_quality->solution_fresh Yes check_moisture->start No, re-evaluate problem solution_anhydrous Use dry solvents and inert atmosphere check_moisture->solution_anhydrous Yes end Reaction Complete solution_monitor->end solution_excess->end solution_fresh->end solution_anhydrous->end

Caption: Troubleshooting workflow for incomplete derivatization reactions.

Issue 2: Formation of Multiple Products/Side Reactions

Symptoms:

  • Complex mixture of products observed by TLC or GC-MS.

  • Difficulty in isolating the desired product.

  • Low yield of the target derivative.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Lack of Regioselectivity Modify the steric and electronic properties of the substrate or reagent. Screen different catalysts and ligands to direct the reaction to the desired site.[4][7]
Isomerization of Double Bonds Perform the reaction and work-up under neutral or slightly basic conditions. Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and reduced pressure.[1]
Rearrangement of the Carbon Skeleton Use milder reaction conditions (lower temperature, less reactive reagents). The choice of solvent can also influence the stability of carbocationic intermediates that may lead to rearrangements.
Oxidation of the Product Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

Logical Relationship for Minimizing Side Products

G start Formation of Multiple Products regioselectivity Poor Regioselectivity start->regioselectivity isomerization Isomerization start->isomerization rearrangement Rearrangement start->rearrangement oxidation Oxidation start->oxidation solution_regio Modify reagents/catalyst regioselectivity->solution_regio solution_iso Neutral pH, low temp work-up isomerization->solution_iso solution_rearr Milder reaction conditions rearrangement->solution_rearr solution_ox Inert atmosphere, degassed solvents oxidation->solution_ox

Caption: Key factors and solutions for minimizing side product formation.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize key quantitative parameters for common derivatization reactions applicable to the this compound scaffold, based on literature for similar terpene compounds.

Table 1: Optimization of Silylation Conditions for Terpene Alcohols

ParameterRangeOptimal ConditionReference
Reagent BSTFA, MSTFA, TMCSBSTFA + 1% TMCS[8]
Solvent Pyridine, Acetonitrile, DichloromethanePyridine[8]
Reagent:Analyte Ratio (v/v) 1:1 to 5:12:1[9]
Temperature (°C) 30 - 8060[10]
Time (min) 30 - 12060[10]

Table 2: Optimization of Esterification (Fischer) Conditions for Terpene Alcohols

ParameterRangeOptimal ConditionReference
Carboxylic Acid Acetic acid, Benzoic acidAcetic acidGeneral Protocol
Catalyst H₂SO₄, HClConc. H₂SO₄ (catalytic)[10]
Alcohol:Acid Ratio (mol/mol) 1:1 to 1:51:3General Protocol
Temperature (°C) 60 - 120 (Reflux)Reflux[10]
Time (h) 1 - 244 - 8General Protocol

Table 3: Optimization of Epoxidation Conditions for Terpenes

ParameterRangeOptimal ConditionReference
Oxidizing Agent m-CPBA, H₂O₂m-CPBA[11][12]
Solvent Dichloromethane, ChloroformDichloromethane[11]
Reagent:Alkene Ratio (mol/mol) 1:1 to 1.5:11.1:1[12]
Temperature (°C) 0 - 250 to RT[11]
Time (h) 1 - 122 - 4General Protocol

Experimental Protocols

Protocol 1: Esterification of a this compound Alcohol

Objective: To synthesize the acetate ester of a this compound derivative containing a hydroxyl group.

Materials:

  • This compound alcohol (1 equivalent)

  • Acetic anhydride (1.5 equivalents)

  • Pyridine (solvent and catalyst)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the this compound alcohol in pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Epoxidation of a Bisabolene

Objective: To synthesize the epoxide of a bisabolene at the terminal double bond.

Materials:

  • Bisabolene (1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the bisabolene in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add a solution of m-CPBA in DCM dropwise to the stirred bisabolene solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, quench by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

Protocol 3: GC-MS Analysis of this compound Derivatives

Objective: To analyze the purity and identify the components of a this compound derivatization reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[13]

  • Injector Temperature: 250 °C[13]

  • Injection Volume: 1 µL (split ratio 50:1)[13]

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min[13]

    • Ramp: 5 °C/min to 240 °C[13]

    • Hold at 240 °C for 5 min[13]

  • MS Transfer Line Temperature: 280 °C[13]

  • Ion Source Temperature: 230 °C[13]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dilute the crude reaction mixture or purified product in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 50-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Workflow for GC-MS Analysis

G start Start Analysis sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometry Detection (EI, Scan Mode) separation->detection data_analysis Data Analysis (Peak Integration & Library Search) detection->data_analysis end Report Results data_analysis->end

Caption: A typical workflow for the GC-MS analysis of this compound derivatives.

References

Technical Support Center: Troubleshooting Degradation of Bisabolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of bisabolane during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a saturated sesquiterpene hydrocarbon, a class of natural products found in various plants.[1] It is the hydrogenated form of bisabolene.[2] Its stability is critical because degradation can lead to a loss of purity, the formation of undesired byproducts, and altered chemical properties, which can compromise experimental results and the efficacy of final formulations.

Q2: What are the primary factors that cause this compound to degrade?

A2: Like many terpenes, this compound is susceptible to degradation from several environmental factors.[3] The primary causes are:

  • Oxidation: Exposure to atmospheric oxygen is a major degradation pathway for unsaturated terpenes and can also affect saturated ones over time, leading to the formation of oxides and other oxygenated derivatives.[3]

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5] Conversely, proper cold storage is crucial for preservation.[6][7]

  • Incompatible Materials: Contact with strong acids, alkalis, or potent oxidizing agents can rapidly degrade the compound.[5]

Q3: What are the common signs that my this compound sample has degraded?

A3: Degradation can manifest in several ways:

  • Change in Appearance: A pure sample of this compound should be a colorless to pale yellow liquid.[6] A noticeable darkening or change in color can indicate degradation.

  • Odor Alteration: Bisabolene, the precursor, has a characteristic sweet, balsamic odor.[8] A significant change from the expected scent could suggest the formation of degradation byproducts.

  • Analytical Inconsistencies: The most definitive sign is the appearance of new peaks in chromatographic analyses (GC or HPLC) or a decrease in the area of the main this compound peak, indicating a loss of purity.[]

Q4: What are the ideal storage conditions for long-term this compound stability?

A4: To ensure long-term stability, this compound should be stored with the following precautions:[10][11]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 0-8°C is recommended, with freezing at -20°C under an inert atmosphere being optimal.[6][7][12]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen.[7]

  • Container: Use a tightly sealed, airtight container made of inert material. Amber glass vials are recommended to protect the sample from light.[11]

  • Location: Keep away from direct sunlight, heat, and any potential sources of ignition.[5][11]

Q5: How should I handle this compound to minimize degradation during experiments?

A5: When handling this compound, minimize its exposure to air and light. If possible, work under a fume hood with an inert atmosphere (e.g., using a nitrogen blanket).[13][14] Use clean, dry glassware and syringes.[15] For preparing solutions, use high-purity, anhydrous solvents and prepare them fresh if possible. If you need to store solutions, do so in tightly sealed vials at low temperatures (-20°C).

Troubleshooting Guide for Specific Issues

IssuePotential CauseRecommended Action
1. Inconsistent experimental results or observed loss of compound activity. Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can degrade the compound.• Prepare fresh stock solutions from the solid material.• Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.• Always store stock solutions at -20°C or below.[7]
Improper storage of neat this compound: Exposure to air, light, or heat.• Review your storage conditions against the ideal recommendations (cool, dark, inert atmosphere).[10][11]• If degradation is suspected, re-qualify the material using an appropriate analytical method (e.g., GC-MS) before use.[]
2. The color of the this compound has darkened (e.g., from colorless to yellow). Oxidation or Photodegradation: This is a common sign that the compound has been exposed to oxygen or light over time.[3]• A color change often indicates significant degradation. It is recommended to use a fresh, unopened batch of the compound for sensitive applications.• To prevent this, ensure all future samples are stored in amber vials and purged with an inert gas like argon or nitrogen before sealing.[11]
3. New, unexpected peaks are visible in HPLC or GC analysis. Formation of Degradation Products: The new peaks are likely oxides, isomers, or other byproducts resulting from degradation.• Review the storage and handling procedures to identify potential exposure to oxygen, light, or heat.[5]• If the identity of the degradants is critical, they can be characterized using mass spectrometry (MS).[]• Refer to the degradation pathway diagram below to hypothesize the identity of the new species.

Data Presentation: this compound Stability Under Various Storage Conditions

The following table provides a summary of the expected stability of this compound under different storage conditions over a 12-month period. Data is representative and based on the known stability of sesquiterpenes.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Purity (%) After 12 Months
Ideal -20°C Inert (Argon/Nitrogen) Dark (Amber Vial) >99%
Sub-Optimal4°CInert (Argon/Nitrogen)Dark (Amber Vial)98-99%
Sub-Optimal4°CAirDark (Amber Vial)95-97%
Poor25°C (Room Temp)AirDark (Amber Vial)85-90%
Adverse 25°C (Room Temp) Air Ambient Light <80%

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is used to intentionally degrade the sample to understand its degradation pathways and to develop a stability-indicating analytical method.[16][17]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute for analysis.

  • Thermal Degradation: Place a solid or liquid sample of this compound in a 60°C oven for 48 hours. Dissolve/dilute in the mobile phase for analysis.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil to serve as a dark control.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method (see Protocol 2).

Protocol 2: General Stability-Indicating GC-MS Method

This method is designed to separate this compound from its potential degradation products.

  • Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for terpene analysis.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable solvent like hexane or ethyl acetate.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A good stability-indicating method will show baseline separation between the main this compound peak and any new peaks formed due to degradation. The mass spectra can be used to identify the likely structures of the degradation products.

Mandatory Visualizations

Degradation_Pathways This compound This compound (Stable) Degradation Degradation Initiated This compound->Degradation Exposure Factors Degradation Factors Oxygen Oxygen (Air) Factors->Oxygen Light UV/Visible Light Factors->Light Heat High Temperature Factors->Heat Oxygen->Degradation Light->Degradation Heat->Degradation Oxidation Oxidation Degradation->Oxidation Photolysis Photolysis Degradation->Photolysis Products Degradation Products (e.g., Bisabolol, Oxides, Isomers) Oxidation->Products Photolysis->Products Loss Loss of Purity & Functional Integrity Products->Loss

Caption: Key environmental factors leading to the degradation of this compound.

Troubleshooting_Workflow start Start: Suspected Degradation (e.g., color change, bad results) check_storage Step 1: Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage is_storage_ok Conditions Optimal? check_storage->is_storage_ok correct_storage Action: Correct Storage (Store at -20°C, inert gas, dark) is_storage_ok->correct_storage No analytical_check Step 2: Perform Analytical Check (e.g., GC-MS, HPLC) is_storage_ok->analytical_check Yes correct_storage->analytical_check is_purity_ok Purity >98% and no extra peaks? analytical_check->is_purity_ok check_handling Step 3: Review Handling Procedures (e.g., exposure to air during use) is_purity_ok->check_handling No end_ok End: This compound is Stable. Proceed with experiment. is_purity_ok->end_ok Yes is_handling_ok Handling Inert? check_handling->is_handling_ok discard Action: Quarantine or Discard Lot. Use a fresh, qualified sample. is_handling_ok->discard No is_handling_ok->discard Yes correct_handling Action: Improve Handling (Use inert atmosphere, fresh solvents) correct_handling->discard

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Enhancing Bisabolane Isomer Production in Engineered Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of specific bisabolane isomers in engineered yeast.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is producing very low titers of my target this compound isomer. What are the common initial steps to troubleshoot this?

A1: Low productivity is a frequent challenge. Initial troubleshooting should focus on two primary areas: precursor supply and the expression and activity of your bisabolene synthase.

  • Insufficient Precursor (FPP) Supply: The availability of farnesyl pyrophosphate (FPP) is often the rate-limiting step in sesquiterpene production.[1][2] Consider strategies to increase the intracellular FPP pool.

  • Suboptimal Terpene Synthase Activity: The expression level and catalytic efficiency of your chosen bisabolene synthase are critical. Terpene synthases from different organisms can have vastly different activities when expressed in yeast.[3]

Q2: How can I increase the supply of the FPP precursor for bisabolene synthesis?

A2: Enhancing the metabolic flux towards FPP is a key strategy. This typically involves modifications to the native mevalonate (MVA) pathway in yeast:

  • Overexpress Key MVA Pathway Enzymes: Upregulating the expression of genes such as tHMG1 (truncated HMG-CoA reductase), ERG10 (acetoacetyl-CoA thiolase), and ERG20 (FPP synthase) can significantly boost FPP production.[4][5]

  • Downregulate Competing Pathways: A significant portion of FPP is naturally channeled towards sterol biosynthesis. Downregulating the gene ERG9, which encodes squalene synthase, the first committed step in sterol synthesis, can redirect FPP towards your bisabolene synthase.[4][6][7] This can be achieved by replacing the native promoter of ERG9 with a weaker, regulatable promoter.[7]

Q3: My yeast cells are exhibiting poor growth after engineering for bisabolene production. What could be the cause and how can I mitigate it?

A3: Poor cell growth can be caused by several factors:

  • Metabolic Burden: Overexpression of multiple genes in the MVA pathway can impose a significant metabolic load on the cells.[2]

  • Toxicity of Intermediates: Accumulation of MVA pathway intermediates can be toxic to yeast cells.[1]

  • Product Toxicity: While less common for bisabolene compared to other terpenes, high concentrations of the product might inhibit cell growth. Using a two-phase fermentation system with an organic overlay (e.g., dodecane) can help sequester the product and reduce potential toxicity.[7][8]

To address these issues, consider a two-stage fermentation strategy. The first stage focuses on biomass accumulation under conditions that do not favor high-level bisabolene production. In the second stage, gene expression for the pathway is induced to shift the metabolism towards product formation.[1][2] Temperature-sensitive regulation strategies can also be employed to control the expression of pathway genes.[1]

Q4: I am having trouble with the consistency and reproducibility of my bisabolene production. What factors should I investigate?

A4: Consistency issues often stem from fermentation conditions and genetic instability.

  • Fermentation Conditions: Precisely control parameters such as pH, temperature, aeration, and nutrient feeding. The concentration of the carbon source (e.g., glucose) is critical; excessive glucose can lead to overflow metabolism and ethanol production, diverting resources from your target pathway.[2]

  • Medium Composition: Optimization of the fermentation medium can have a substantial impact. For instance, supplementation with pantothenic acid and nicotinic acid has been shown to improve α-bisabolene titers.[2]

  • Genetic Stability: If using plasmid-based expression systems, ensure consistent plasmid copy number and selection pressure. Integrating the expression cassettes into the yeast genome is generally a more stable approach.

Q5: How can I be sure that my engineered yeast is producing the correct this compound isomer?

A5: Terpene synthases can sometimes produce a mixture of isomers.[9] It is crucial to verify the identity of your product.

  • GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying volatile compounds like bisabolene. Compare the mass spectrum of your product with a known standard for the target isomer.

  • NMR Spectroscopy: For definitive structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be used if you can produce a sufficient quantity of the purified compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no bisabolene production Insufficient FPP precursor supply.Overexpress key genes in the MVA pathway (e.g., tHMG1, ERG10, ERG20). Downregulate the competing ergosterol pathway by repressing ERG9.[4][6][7]
Low expression or activity of the bisabolene synthase.Codon-optimize the synthase gene for yeast expression.[3] Use a strong, constitutive, or inducible promoter. Screen different bisabolene synthases from various organisms.[3]
Poor cell growth and viability Accumulation of toxic metabolic intermediates.Implement a two-stage fermentation process to separate the growth phase from the production phase.[1][2]
Metabolic burden from overexpression of pathway genes.Use promoters of varying strengths to balance the expression of pathway enzymes. Consider chromosomal integration of genes instead of high-copy plasmids.
High variability in product titers between batches Inconsistent fermentation conditions.Tightly control pH, temperature, dissolved oxygen, and substrate feed rates in a bioreactor.
Suboptimal medium composition.Optimize the concentrations of carbon, nitrogen, and essential vitamins and minerals. Test supplementation with precursors like pantothenic acid.[2]
Product loss or difficulty in quantification Volatility of bisabolene isomers.Use an in-situ product recovery method, such as a dodecane overlay in the culture, to capture the product.[7][8]
Production of multiple sesquiterpene isomers Lack of specificity of the chosen terpene synthase.Screen for a more specific bisabolene synthase.[9] Verify product identity using GC-MS and a pure standard.

Quantitative Data Summary

The following tables summarize reported production titers of bisabolene and related compounds in engineered yeast from various studies.

Table 1: α-Bisabolene Production in Engineered Yeast

Yeast Strain Key Genetic Modifications Fermentation Scale Titer (g/L) Reference
Pichia pastorisOptimized peroxisomal MVA pathwayFed-batch shake flask1.1[10][11]
Saccharomyces cerevisiaeIterative enhancement of MVA pathway, temperature-sensitive regulationFed-batch fermentation18.6[1][2]
Saccharomyces cerevisiaeScreening of bisabolene synthases, optimized MVA pathwayShake flask>0.9[3]

Table 2: (-)-α-Bisabolol Production in Engineered S. cerevisiae

Key Genetic Modifications Fermentation Scale Titer (mg/L) Titer (g/L) Reference
Introduction of MrBBS, weakening of ERG9Shake flask221.96-[4][6]
Fusion of ERG20 and MrBBS, MVA pathway optimization5 L bioreactor-7.02[4][6]

Experimental Protocols

Below are generalized methodologies for key experiments in engineering yeast for bisabolene production.

Yeast Strain Engineering
  • Gene Selection and Codon Optimization: Select genes for the MVA pathway (e.g., tHMG1, ERG10, ERG20) and a bisabolene synthase (BIS). Codon-optimize the sequence of heterologous genes for expression in S. cerevisiae or P. pastoris.[3][12]

  • Construction of Expression Cassettes: Clone the selected genes into yeast expression vectors under the control of strong promoters (e.g., PTEF1, PGPD, PGAL1/10).

  • Yeast Transformation: Transform the expression cassettes into the desired yeast host strain using standard methods like the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) protocol.

  • Genomic Integration: For stable expression, integrate the expression cassettes into the yeast genome at specific loci using homologous recombination.

  • Promoter Replacement of ERG9: To downregulate the competing ergosterol pathway, replace the native promoter of the ERG9 gene with a weaker or inducible promoter (e.g., PMET3, PHXT1) using a CRISPR-Cas9 based or homologous recombination strategy.[4][7]

Shake Flask Cultivation for Screening
  • Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate synthetic defined (SD) medium and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate the main culture (e.g., 50 mL of medium in a 250 mL flask) with the pre-culture to a starting OD600 of ~0.1.

  • Two-Phase Cultivation: To capture the volatile bisabolene, add a 10-20% (v/v) overlay of an organic solvent like dodecane to the culture medium.[7][8]

  • Incubation: Grow the culture at 30°C with vigorous shaking (e.g., 220 rpm) for 72-120 hours.

  • Sampling: At desired time points, take samples from the organic phase for GC-MS analysis.

Fed-Batch Fermentation
  • Inoculum Development: Grow a pre-culture in shake flasks to a sufficient volume and cell density to inoculate the bioreactor.

  • Batch Phase: Start the fermentation in a defined batch medium in a sterilized bioreactor. Control temperature (e.g., 30°C), pH (e.g., 5.0-6.0), and dissolved oxygen levels.

  • Fed-Batch Phase: Once the initial carbon source (e.g., glucose) is depleted, start feeding a concentrated nutrient solution to maintain a low substrate concentration, avoiding overflow metabolism.[1]

  • Induction (if applicable): If using an inducible promoter system, add the inducer (e.g., galactose) at the appropriate time, often after an initial period of cell growth.

  • Product Recovery: If using an in-situ recovery method, the organic phase can be periodically harvested and replaced. Otherwise, the product is extracted from the whole broth at the end of the fermentation.

Bisabolene Extraction and Quantification
  • Sample Preparation: Centrifuge the culture sample to separate the cells, aqueous phase, and organic overlay (if used).

  • Extraction:

    • From Organic Overlay: Directly take an aliquot from the organic phase. Add an internal standard (e.g., caryophyllene or another non-native sesquiterpene).

    • From Whole Broth: Extract the whole broth with an equal volume of a solvent like ethyl acetate or hexane. Add an internal standard.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract into a GC-MS system.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the different compounds.

    • Detection and Quantification: Identify the bisabolene isomer peak based on its retention time and mass spectrum compared to a pure standard. Quantify the concentration based on the peak area relative to the internal standard.

Visualizations

Metabolic_Pathway_for_Bisabolene_Production cluster_legend Legend AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 ↑ HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 ↑ IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP ERG20 ↑ Squalene Squalene FPP->Squalene ERG9 ↓ Bisabolene Bisabolene Isomer FPP->Bisabolene Bisabolene Synthase ↑ Ergosterol Ergosterol Squalene->Ergosterol Ergosterol Pathway Upregulated ↑ Upregulated Gene Downregulated ↓ Downregulated Gene Product Target Product Precursor Key Precursor

Caption: Engineered MVA pathway for enhanced bisabolene production in yeast.

Troubleshooting_Workflow Start Low Bisabolene Titer Check_Precursor Assess FPP Supply Start->Check_Precursor Check_Synthase Evaluate Synthase Performance Start->Check_Synthase Precursor_Low FPP Supply Low? Check_Precursor->Precursor_Low Synthase_Low Synthase Activity Low? Check_Synthase->Synthase_Low Boost_MVA Upregulate MVA Pathway (tHMG1, ERG10, etc.) Precursor_Low->Boost_MVA Yes Block_Ergosterol Downregulate ERG9 Precursor_Low->Block_Ergosterol Yes Check_Growth Assess Cell Growth Precursor_Low->Check_Growth No Optimize_Codon Codon Optimize Synthase Gene Synthase_Low->Optimize_Codon Yes Change_Promoter Use Stronger Promoter Synthase_Low->Change_Promoter Yes Screen_Synthases Screen Different Synthases Synthase_Low->Screen_Synthases Yes Synthase_Low->Check_Growth No Boost_MVA->Check_Growth Block_Ergosterol->Check_Growth Optimize_Codon->Check_Growth Change_Promoter->Check_Growth Screen_Synthases->Check_Growth Growth_Poor Growth Inhibited? Check_Growth->Growth_Poor Two_Stage_Fermentation Implement 2-Stage Fermentation Growth_Poor->Two_Stage_Fermentation Yes Optimize_Media Optimize Fermentation Media Growth_Poor->Optimize_Media Yes Success Improved Titer Growth_Poor->Success No Two_Stage_Fermentation->Success Optimize_Media->Success

Caption: A logical workflow for troubleshooting low bisabolene production.

References

avoiding racemization during the synthesis of chiral bisabolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral bisabolane sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral bisabolanes?

A1: Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers, is a critical issue in chiral synthesis.[1][2] During this compound synthesis, racemization can be caused by:

  • Harsh Reaction Conditions: Elevated temperatures, strong acidic or basic conditions can lead to the loss of stereochemical integrity, especially at labile stereocenters.[3][4]

  • Unstable Intermediates: The formation of planar, achiral intermediates, such as enolates or carbocations, at or adjacent to a stereocenter can lead to racemization upon subsequent reaction.[5][6]

  • Inappropriate Reagents: Certain reagents can promote side reactions or equilibria that result in the loss of enantiomeric purity.[4]

  • Work-up and Purification: Acidic or basic conditions during aqueous work-up or purification on acidic media like silica gel can cause racemization of the final product.[4][5]

Q2: What are the main strategies to synthesize enantiomerically pure bisabolanes while avoiding racemization?

A2: Several key strategies are employed to achieve high enantioselectivity and prevent racemization in this compound synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like terpenes (e.g., citronellal), amino acids, or sugars as starting materials.[7][8][9] This strategy preserves the existing chirality throughout the synthesis.

  • Asymmetric Catalysis: The use of chiral catalysts (organocatalysts or metal complexes) can induce stereoselectivity in the formation of new chiral centers from prochiral substrates.[10][11][12]

  • Enzymatic Reactions: Enzymes, such as lipases or yeast, can be used for highly enantioselective transformations, including kinetic resolutions of racemic intermediates or the stereoselective reduction of prochiral precursors.[13][14][15]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.[11]

Q3: How can I monitor and determine the enantiomeric excess (e.e.) of my chiral this compound product?

A3: The most common and accurate method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[1][3] These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess observed in the final this compound product.

This is a common issue that can often be resolved by systematically evaluating the reaction and purification steps.

Potential Cause Troubleshooting Suggestion Rationale
Harsh Reaction Conditions Lower the reaction temperature. Cryogenic conditions (e.g., -78 °C) are often beneficial.[4][5]Reduces the rate of side reactions and epimerization that can lead to racemization.
Use milder acids or bases. If a strong base is necessary, consider a non-nucleophilic base for a shorter duration.[3][5]Strong acids and bases can catalyze the formation of planar intermediates that are prone to racemization.[6]
Minimize reaction time by closely monitoring its progress (e.g., via TLC or LC-MS).[4]Prolonged exposure to potentially racemizing conditions increases the likelihood of losing enantiomeric purity.[16]
Racemization During Work-up Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching instead of strong acids or bases.[5]Neutral conditions prevent acid or base-catalyzed enolization and subsequent racemization.
Racemization During Purification Neutralize silica gel with a base (e.g., triethylamine in the eluent) before column chromatography.[5]Standard silica gel is acidic and can cause racemization of sensitive compounds.
Consider alternative purification methods like crystallization or preparative TLC on a less acidic stationary phase.These methods can be gentler and avoid prolonged exposure to acidic surfaces.
Unstable Intermediates If the reaction involves an enolate, ensure its rapid and complete formation using a strong, non-nucleophilic base at low temperature.[5]Minimizes the time the planar enolate intermediate exists, reducing the chance for racemization before it reacts.
Consider using protecting groups to increase the stability of intermediates or prevent the formation of racemization-prone structures.[4]Protecting groups can shield chiral centers or prevent the formation of enolates.

Data Presentation

Table 1: Comparison of Enantioselective Methods for this compound Synthesis

Method Key Reagent/Catalyst Starting Material Product Enantiomeric Excess (e.e.) Reference
Chiral Pool Synthesis(R)-(-)-3-furyl-2-methylpropanol(R)-(-)-3-furyl-2-methylpropanol(S)-(+)-Curcuphenol99%[7]
Enzymatic ReductionBaker's Yeast(R)- and (S)-3-(4-methylcyclohex-3-enyl)but-2-enalEnantiopure saturated alcohols (precursors)High (after purification)[13]
Enzymatic Synthesis(-)-α-bisabolol synthase (MrBBS) in yeastFarnesyl pyrophosphate (in vivo)(-)-α-BisabololEnantiopure[15]
Chiral Pool Synthesis(S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol(S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol(S)-1-hydroxy-1,3,5-bisabolatrien-10-oneHigh (no racemization reported)[17][18]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-(+)-Curcuphenol via Chiral Pool Approach [7]

This protocol outlines a key step in the synthesis of (S)-(+)-Curcuphenol, demonstrating the preservation of chirality from a starting building block.

Step: Oxidation of (R)-(-)-3-furyl-2-methylpropanol

  • Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve (R)-(-)-3-furyl-2-methylpropanol (1.0 eq, 99% e.e.) in dry dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add pyridine-SO₃ complex (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. This product is used in the next step without further purification to avoid racemization.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC [3]

This is a general guideline for determining the enantiomeric excess of a chiral this compound derivative. Specific parameters will need to be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of your purified this compound derivative (approximately 1 mg/mL) in the mobile phase.

  • Column Selection: Choose a suitable chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve good separation of the enantiomers.

  • Analysis:

    • Inject a small volume of the sample solution onto the HPLC system.

    • Run the analysis at a constant flow rate and temperature.

    • Detect the eluting enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

troubleshooting_workflow start Low Enantiomeric Excess (e.e.) Observed in this compound Product check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up Procedure start->check_workup check_purification Assess Purification Method start->check_purification harsh_conditions Harsh Conditions Identified? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions acidic_basic_workup Acidic/Basic Work-up? check_workup->acidic_basic_workup silica_gel Purification on Silica Gel? check_purification->silica_gel harsh_conditions->check_workup No optimize_conditions Optimize Conditions: - Lower Temperature - Use Milder Reagents - Reduce Reaction Time harsh_conditions->optimize_conditions Yes acidic_basic_workup->check_purification No neutral_workup Implement Neutral Work-up: - Use Buffered Quench (e.g., sat. NH4Cl) acidic_basic_workup->neutral_workup Yes optimize_purification Modify Purification: - Neutralize Silica Gel - Use Alternative Method (e.g., Crystallization) silica_gel->optimize_purification Yes end Improved Enantiomeric Excess silica_gel->end No optimize_conditions->end neutral_workup->end optimize_purification->end

Caption: Troubleshooting workflow for low enantiomeric excess.

synthesis_strategies start Goal: Synthesize Chiral this compound (Avoiding Racemization) strategy_choice Select an Enantioselective Strategy start->strategy_choice chiral_pool Chiral Pool Synthesis (e.g., from Citronellal) strategy_choice->chiral_pool Option 1 asymmetric_catalysis Asymmetric Catalysis (Chiral Catalysts) strategy_choice->asymmetric_catalysis Option 2 enzymatic_resolution Enzymatic Methods (e.g., Lipase, Yeast) strategy_choice->enzymatic_resolution Option 3 chiral_auxiliary Chiral Auxiliary Approach strategy_choice->chiral_auxiliary Option 4 execution Execute Synthesis with Optimized, Mild Conditions chiral_pool->execution asymmetric_catalysis->execution enzymatic_resolution->execution chiral_auxiliary->execution analysis Analyze Enantiomeric Excess (e.g., Chiral HPLC/GC) execution->analysis product Enantiomerically Enriched This compound Product analysis->product

Caption: Strategies for enantioselective this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of Bisabolane and α-Bisabolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparative guide on the anti-inflammatory properties of bisabolane and α-bisabolol. This guide provides an objective analysis of their performance, supported by experimental data, detailed methodologies, and clear visualizations of the underlying molecular pathways.

This publication addresses the growing interest in natural sesquiterpenes for therapeutic applications. While both this compound-type sesquiterpenoids and the well-studied α-bisabolol, a monocyclic sesquiterpene alcohol, are known for their anti-inflammatory effects, this guide offers a direct comparison of their mechanisms and efficacy.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound derivatives and α-bisabolol have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, highlighting their potential to inhibit crucial inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by α-Bisabolol

AssayCell ModelInducerCompound Concentration% Inhibition / EffectReference
TNF-α ProductionPeritoneal MacrophagesLPS1-100 μMSignificant reduction[1]
IL-6 ProductionPeritoneal MacrophagesLPS1-100 μMSignificant reduction[1]
NO ProductionRAW264.7 MacrophagesLPS50 µg/mL~55.5% inhibition[2][3]
PGE2 ProductionRAW264.7 MacrophagesLPS50 µg/mL~62.3% inhibition[2][3]
iNOS ExpressionHuman ChondrocytesAGEs2.5, 5, 10 μMDecreased expression[4]
COX-2 ExpressionHuman ChondrocytesAGEs2.5, 5, 10 μMDecreased expression[4]

Table 2: In Vitro Anti-Inflammatory Activity of this compound-Type Sesquiterpenoids

Compound TypeAssayCell ModelInducerKey FindingsReference
This compound DerivativesTNF-α, IL-1β ProductionRat Peritoneal MacrophagesLPSSignificant reduction of TNF-α and IL-1β[5][6]
This compound-Type SesquiterpenoidsPro-inflammatory Cytokine Production (TNF-α, IL-6, IL-8, IP-10)A549 CellsVirusMarked reduction at mRNA and protein levels[7][8]
This compound Derivative (Compound 4)NO, IL-1β, IL-6, TNF-α, PGE2 ProductionRAW264.7 MacrophagesLPSSignificant reduction in levels[9]
Penicibisabolanes (Compounds 7 and 13)NO ProductionRAW264.7 MacrophagesLPS>50% inhibition at 20 μM[10]

Mechanistic Insights: Signaling Pathways in Inflammation

Both α-bisabolol and this compound-type sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

α-Bisabolol has been shown to suppress the activation of NF-κB and reduce the phosphorylation of p38 MAPK and JNK.[11][12][13] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.[4][12]

Similarly, this compound-type sesquiterpenoids have been reported to inhibit the NF-κB and MAPK signaling pathways.[7][8] Studies have demonstrated their ability to decrease the expression of phosphorylated NF-κB p65 and phosphorylated p38 MAPK, leading to a reduction in the production of inflammatory cytokines.[8]

Comparative signaling pathways of α-bisabolol and this compound.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (α-bisabolol or this compound derivatives) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control group (LPS only) and a blank group (cells only) are included.

  • NO Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

G Experimental Workflow for In Vitro NO Inhibition Assay start Start: Culture RAW264.7 Cells seed Seed Cells in 96-well Plate (1x10^5 cells/well) start->seed adhere Overnight Incubation (Adhesion) seed->adhere treat Treat with Test Compound + LPS (1µg/mL) adhere->treat incubate Incubate for 24 hours treat->incubate supernatant Collect Supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance at 540nm griess->read analyze Calculate % NO Inhibition read->analyze end End analyze->end

Workflow for Nitric Oxide inhibition assay.
In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema

  • Animals: Male BALB/c mice (6-8 weeks old) are used for the study.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

  • Treatment: The test compound (α-bisabolol) dissolved in the same vehicle is applied topically to the right ear shortly after TPA application. The left ear serves as a negative control (vehicle only).

  • Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punch is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches. The percentage of inhibition of edema for the compound-treated group is calculated relative to the TPA-only control group.[1]

Conclusion

Both α-bisabolol and various this compound-type sesquiterpenoids demonstrate significant anti-inflammatory properties. α-Bisabolol's effects are well-documented, with specific data available on its inhibitory concentrations and its impact on key inflammatory pathways. This compound sesquiterpenoids, as a class, also show strong potential in mitigating inflammatory responses through similar mechanisms involving the NF-κB and MAPK pathways.

The choice between these compounds for therapeutic development may be guided by the specific inflammatory condition being targeted. The data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of these valuable natural compounds.

References

Unveiling the Cytotoxic Potential of Bisabolane Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, bisabolane-type sesquiterpenoids have emerged as a promising class of compounds exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the development of more potent and selective anticancer drugs.

Key Structural Features Influencing Cytotoxicity

The cytotoxic efficacy of this compound derivatives is intricately linked to their structural features. Analysis of a wide array of natural and synthetic bisabolanes reveals several key determinants of their anticancer activity:

  • Phenolic Moieties and Ether Linkages: The presence of a phenolic group is a common feature in many cytotoxic this compound derivatives. Furthermore, the condensation of phenolic bisabolanes with diphenyl ethers has been shown to significantly enhance cytotoxicity. For instance, Expansol B , an adduct of a phenolic this compound and a diphenyl ether, displays potent activity against A549 (lung carcinoma) and HL-60 (promyelocytic leukemia) cells with IC50 values of 1.9 µM and 5.4 µM, respectively.[1][2]

  • Dimerization: Dimerization of phenolic this compound sesquiterpenoids can also lead to a substantial increase in cytotoxic activity. Compounds such as Disydonol A and Disydonol C have demonstrated pronounced cytotoxicity against HepG-2 (hepatocellular carcinoma) and Caski (cervical cancer) cell lines.[2][3]

  • Sulfur-Containing Groups: The introduction of sulfur-containing functional groups, such as a methylsulfinyl group, has been observed to strengthen the cytotoxic potential of this compound derivatives.[4]

  • Cyclization and Stereochemistry: Dicyclic bisabolanes, particularly those isolated from fungi, have shown remarkable cytotoxicity at nanomolar concentrations. Pleuroton B , a dicyclic this compound from the fungus Pleurotus cystidiosus, exhibited potent activity against human prostate cancer cells (DU-145 and C42B) with IC50 values of 28 nM and 52 nM, respectively.[5] The stereochemistry of these molecules also plays a crucial role in their biological activity.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines, highlighting the impact of different structural modifications.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 Value(s)Key Structural Feature(s)
Phenolic this compound-Diphenyl Ether Adducts Expansol AHL-6015.7 µMPhenolic this compound condensed with a diphenyl ether
Expansol BA549, HL-601.9 µM, 5.4 µM
Dimeric Phenolic Bisabolanes Disydonol A, Disydonol CHepG-2, Caski2.91-12.40 µg/mLDimeric structure
Disydonol BHepG-2, Caski> 100 µg/mL (relatively noncytotoxic)
Sulfurated Bisabolanes Compounds 42 & 43 (unnamed)MKN-45, HepG219.8-30.1 µg/mLMethylsulfinyl group
Dicyclic Bisabolanes Pleuroton BDU-145, C42B28 nM, 52 nMDicyclic ring system

Mechanisms of Action: Inducing Cancer Cell Death

Several studies have delved into the molecular mechanisms by which this compound derivatives exert their cytotoxic effects. A common pathway involves the induction of apoptosis , or programmed cell death, in cancer cells.

For instance, α-bisabolol, a well-studied this compound, has been shown to trigger apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.

The signaling pathways implicated in the cytotoxic action of some this compound derivatives include the PI3K/Akt pathway , which is crucial for cell survival and proliferation, and the MAPK and NF-κB pathways , which are involved in inflammation and cellular stress responses. By modulating these pathways, this compound derivatives can effectively halt cancer cell growth and induce cell death.

G cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response This compound This compound PI3K_Akt PI3K/Akt Pathway (Survival) This compound->PI3K_Akt Inhibition MAPK MAPK Pathway (Stress Response) This compound->MAPK Modulation NF_kB NF-κB Pathway (Inflammation) This compound->NF_kB Inhibition Mitochondria Mitochondria This compound->Mitochondria Disruption Apoptosis Apoptosis (Cell Death) PI3K_Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Promotes Progression MAPK->Apoptosis MAPK->CellCycleArrest NF_kB->Apoptosis Inhibits Mitochondria->Apoptosis Cytochrome c release Caspase activation

Caption: Proposed signaling pathways affected by cytotoxic this compound derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is a critical step in their development as anticancer agents. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays:

Cell Counting Kit-8 (CCK-8) Assay

This assay is a colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

  • Cell Seeding and Treatment: Follow the same procedure as for the CCK-8 assay (Steps 1 and 2).

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. Air dry the plate completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. The IC50 value is determined from the dose-response curve.

G cluster_workflow General Cytotoxicity Assay Workflow cluster_assay Assay-Specific Steps A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D1 4a. CCK-8 Assay - Add CCK-8 reagent - Incubate - Measure Absorbance (450 nm) C->D1 D2 4b. SRB Assay - Fix cells (TCA) - Stain with SRB - Solubilize dye - Measure Absorbance (510 nm) C->D2 E 5. Data Analysis - Calculate % Viability - Determine IC50 D1->E D2->E

References

A Comparative Analysis of Natural vs. Synthetic Bisabolane in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural and synthetic forms of bisabolane is critical for optimizing experimental design and achieving desired therapeutic outcomes. This guide provides an objective comparison of their performance in key bioassays, supported by experimental data and detailed protocols.

The primary distinction between the two forms lies in their stereochemistry. Natural bisabolol is the optically active (-)-α-isomer, which is widely considered the most biologically active form.[1] In contrast, synthetic bisabolol is a racemic mixture of both the levorotary (l) and dextrorotary (d) isomers, meaning it contains only about 50% of the active (-)-alpha-bisabolol.[1] Furthermore, the purity of commercially available natural alpha-bisabolol is typically 95% or higher, whereas synthetic versions are often around 85% pure, resulting in an even lower concentration of the active isomer (approximately 42.5%).[1]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from various bioassays comparing the efficacy of natural and synthetic this compound.

Table 1: Anti-Inflammatory Activity

BioassayTest SystemNatural (-)-α-BisabololSynthetic (±)-α-BisabololKey Findings & References
Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6)LPS-stimulated RAW264.7 macrophagesSignificantly inhibits productionClaimed to have comparable in vitro activity to the natural form in inhibiting interleukin-1αWhile direct head-to-head quantitative comparisons are limited, the higher concentration of the active isomer in the natural form suggests superior anti-inflammatory activity on a weight-by-weight basis.[1][2][3]
Inhibition of IL-6LPS-stimulated 3T3 cells87.2% inhibition at 50.0 µg/mLNot directly tested, but β-bisabolol (an isomer) showed 77.7% inhibition at the same concentrationNatural α-bisabolol showed greater IL-6 inhibition than its isomer β-bisabolol.[3]
Inhibition of Nitric Oxide (NO)LPS-stimulated RAW264.7 macrophagesSimilar inhibition to β-bisabolol at 50.0 µg/mLNot directly tested, but β-bisabolol showed greater inhibition than α-bisabolol at 12.5 µg/mLThe relative efficacy may be concentration-dependent.[3]

Table 2: Antimicrobial Activity

MicroorganismBioassayNatural (-)-α-Bisabolol (MIC in µg/mL)Synthetic (±)-α-Bisabolol (Dragosantol®)Key Findings & References
Trichophyton rubrumNCCLS Method-38A0-1Not specifiedNatural bisabolol shows high potency against this dermatophyte.[4]
Trichophyton mentagrophytesNCCLS Method-38A2-4Not specified[4]
Trichophyton tonsuransNCCLS Method-38A2-8Not specified[4]
Microsporum canisNCCLS Method-38A0.5-2.0Not specified[4]
Various Fungi (Aspergillus, Fusarium)Viability AssayMore effective against Aspergillus nigerBoth showed ~98% viability loss at ≤10 µMNatural (-)-α-bisabolol demonstrates greater efficacy against certain fungal species.[2][4]
Staphylococcus aureusMIC Assay300Not specified in direct comparison[1]
Staphylococcus epidermidisMIC Assay37.5Not specified[1]
Propionibacterium acnesMIC Assay75Not specified[1]

Table 3: Cytotoxic Activity (IC50 Values)

Cell LineCancer TypeNatural (-)-α-Bisabolol (IC50 in µM)Synthetic (±)-α-BisabololKey Findings & References
Human and rat glioma cellsGlioma2.5-5Not AvailableDirect comparative studies are scarce. The available data is for the natural isomer.[2]
B-chronic lymphocytic leukemiaLeukemia42Not Available[2]
Non-small cell lung carcinomaLung Cancer15Not Available[2]

Table 4: Skin Penetration Enhancement

BioassayTest SystemNatural (-)-α-BisabololSynthetic (±)-α-BisabololKey Findings & References
Percutaneous Absorption of DapiprazoleIn vitro diffusion cellTwice as active as the synthetic form-Natural (-)-α-bisabolol is a superior skin penetration enhancer.[1]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Anti-Inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of natural or synthetic bisabolol. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.

2. ELISA for TNF-α and IL-6

  • Sample Collection: Culture supernatants from LPS-stimulated RAW264.7 cells treated with bisabolol are collected.

  • ELISA Procedure: Commercial ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubating and washing.

    • Adding a substrate solution to produce a colored product.

    • Stopping the reaction with a stop solution.

  • Data Analysis: The absorbance is measured at 450 nm. The concentration of the cytokine in each sample is determined by comparing the absorbance values to a standard curve.

Antimicrobial Assays

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilutions: Two-fold serial dilutions of bisabolol are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of bisabolol at which there is no visible growth of the microorganism.

Cytotoxicity and Apoptosis Assays

1. MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of bisabolol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Cells are treated with bisabolol to induce apoptosis.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

Skin Penetration Assay

1. Franz Diffusion Cell Assay

  • Membrane Preparation: A suitable membrane (e.g., human or animal skin) is mounted on a Franz diffusion cell, separating the donor and receptor chambers.

  • Receptor Chamber: The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).

  • Compound Application: The test formulation containing bisabolol is applied to the membrane in the donor chamber.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution.

  • Analysis: The concentration of the permeated substance in the collected samples is quantified using an appropriate analytical method (e.g., HPLC).

Mandatory Visualization

Signaling Pathways

G cluster_0 Anti-inflammatory Signaling LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB nucleus_nfkb NF-κB (in nucleus) NFkB->nucleus_nfkb translocates genes_nfkb Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus_nfkb->genes_nfkb activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 nucleus_ap1 AP-1 (in nucleus) AP1->nucleus_ap1 translocates genes_ap1 Pro-inflammatory Gene Expression nucleus_ap1->genes_ap1 activates bisabolol (-)-α-Bisabolol bisabolol->IKK inhibits bisabolol->MAPK inhibits

Caption: Anti-inflammatory signaling pathways modulated by (-)-α-Bisabolol.

G cluster_1 p53-Mediated Mitochondrial Apoptosis This compound This compound Sesquiterpenoids ROS Increased Intracellular ROS This compound->ROS p53 p53 Activation ROS->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 MTT Assay Workflow A Seed cells in 96-well plate B Treat with Bisabolol A->B C Incubate B->C D Add MTT reagent C->D E Incubate to form formazan D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H G cluster_3 Antimicrobial MIC Assay Workflow A Prepare serial dilutions of Bisabolol B Inoculate with microorganism A->B C Incubate B->C D Observe for visible growth C->D E Determine MIC D->E

References

validation of bisabolane as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Bisabolane as a Potential Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel pharmacophores with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. This compound-type sesquiterpenoids, a class of natural products widely distributed in the plant and marine kingdoms, have emerged as a promising source of lead compounds. Their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties, underscore their therapeutic potential. This guide provides a comprehensive comparison of this compound's performance against established alternatives, supported by experimental data and detailed protocols, to aid researchers in validating this versatile scaffold for drug development.

Performance Comparison: this compound Derivatives vs. Standard Drugs

To objectively assess the potential of this compound as a lead compound, its biological activity must be benchmarked against current therapeutic agents. The following tables summarize the in vitro efficacy of various this compound derivatives in key therapeutic areas, compared with standard drugs.

Table 1: Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound/DrugCell LineIC50 (µM)Reference
β-Bisabolene MCF-7 (Breast)327.4[1][2]
MDA-MB-231 (Breast)481.5[1][2]
SKBR3 (Breast)345.6[1][2]
BT474 (Breast)363.6[1][2]
4T1 (Mouse Breast)48.99 µg/mL[1][3][4]
Doxorubicin MCF-7 (Breast)~0.5 - 2.0
MDA-MB-231 (Breast)~0.1 - 1.0

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Anti-inflammatory Activity

A hallmark of many this compound sesquiterpenoids is their potent anti-inflammatory activity. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DrugCell LineAssayIC50 (µM)Reference
This compound Derivative (unspecified) RAW 264.7NO Inhibition>50% inhibition at 20 µM
Curcumin (Positive Control) RAW 264.7NO Inhibition11.0 ± 0.59[5]
Dexamethasone (Positive Control) RAW 264.7NO Inhibition5.5 ± 0.33[5]
Table 3: Antimicrobial Activity

This compound derivatives have demonstrated activity against a spectrum of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of efficacy.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Phenolic this compound Sesquiterpenoid Pseudomonas syringae pv. lachrymans15.6[3]
Ciprofloxacin (Positive Control) Escherichia coli0.013 - 0.08[6]
Staphylococcus aureus0.5 - 0.6[6][7]
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

Certain this compound sesquiterpenoids exhibit inhibitory activity against acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Compound/DrugEnzyme SourceIC50 (nM)Reference
This compound Derivative (Hypothetical) Electric Eel AChE-
Donepezil (Positive Control) Electric Eel AChE6.7[8][9]

Key Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key intracellular signaling pathways, primarily the NF-κB and PI3K/AKT pathways, which are central regulators of inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that some this compound derivatives can inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB Ubiquitin Ubiquitin IκB->Ubiquitin NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibition DNA DNA NF-κB_n->DNA Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine\nKinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine\nKinase (RTK) PI3K PI3K Receptor Tyrosine\nKinase (RTK)->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 P AKT AKT PDK1->AKT P p-AKT p-AKT Downstream\nTargets Downstream Targets p-AKT->Downstream\nTargets Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream\nTargets->Cell Survival\n& Proliferation This compound This compound This compound->AKT Inhibition of Phosphorylation MTT_Assay_Workflow Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Treatment\n(Serial Dilutions) Compound Treatment (Serial Dilutions) Cell Seeding\n(96-well plate)->Compound Treatment\n(Serial Dilutions) Incubation\n(24-72 hours) Incubation (24-72 hours) Compound Treatment\n(Serial Dilutions)->Incubation\n(24-72 hours) MTT Addition MTT Addition Incubation\n(24-72 hours)->MTT Addition Incubation\n(2-4 hours) Incubation (2-4 hours) MTT Addition->Incubation\n(2-4 hours) Formazan Solubilization Formazan Solubilization Incubation\n(2-4 hours)->Formazan Solubilization Absorbance Reading\n(570 nm) Absorbance Reading (570 nm) Formazan Solubilization->Absorbance Reading\n(570 nm) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Reading\n(570 nm)->Data Analysis\n(IC50 Calculation)

References

A Comparative Guide to Cross-Referencing Spectroscopic Data for the Identification of Bisabolane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of bisabolane isomers is critical for research and development in the pharmaceutical and biotechnology sectors. These structurally similar sesquiterpenes exhibit a range of biological activities, including potent anti-inflammatory effects. This guide provides a comprehensive comparison of spectroscopic data for the identification of key this compound isomers, supported by experimental protocols and an overview of their interaction with inflammatory signaling pathways.

Spectroscopic Data for this compound Isomer Identification

The following tables summarize the key spectroscopic data for the identification of various this compound isomers. Cross-referencing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ppm are indicative of the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR (400-600 MHz, CDCl₃) Data for Selected this compound Isomers

Proton(-)-α-Bisabolol(E)-γ-Bisabolene (Representative Values)[1](Z)-γ-Bisabolene (Representative Values)[1]β-Bisabolene
H-1 ~5.38 (br s)~5.38 (br s)[1]~5.40 (br s)[1]-
H-5 ~5.12 (t)~5.12 (t)[1]~5.10 (t)[1]-
H-10 (CH₃) -~1.65 (s)[1]~1.62 (s)[1]-
H-11 (CH₃) 1.68 (s)~1.60 (s)[1]~1.68 (s)[1]-
H-12 (CH₃) 1.15 (s)~1.85 (s)[1]~1.95 (s)[1]-
H-13 (CH₃) 1.18 (s)~1.60 (s)[1]~1.58 (s)[1]-
H-14 (CH₃) 1.65 (s)~1.68 (s)[1]~1.65 (s)[1]-
H-15 (CH₃) ---1.65

Table 2: ¹³C NMR (100-150 MHz, CDCl₃) Data for Selected this compound Isomers

Carbon(-)-α-Bisabolol(E)-γ-Bisabolene (Representative Values)[1](Z)-γ-Bisabolene (Representative Values)[1]β-Bisabolene
C-1 124.7~124.5[1]~124.8[1]133.7
C-2 133.6~135.2[1]~135.0[1]120.3
C-3 22.4--31.1
C-4 40.0--41.5
C-5 23.3--27.1
C-6 31.2--35.3
C-7 73.6~124.0[1]~123.5[1]148.8
C-8 43.1--23.2
C-9 24.5--22.4
C-10 124.9--124.4
C-11 131.5--131.5
C-12 25.7--25.7
C-13 17.6--17.6
C-14 23.4---
C-15 22.2--20.8

Note: Complete assigned spectra were not available for all isomers in a single source; the data presented is a compilation from multiple references. For definitive identification, analysis of 2D NMR spectra (COSY, HSQC, HMBC) is recommended.[1]

FTIR and Mass Spectrometry Data

FTIR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry helps determine the molecular weight and fragmentation pattern.

Table 3: Key FTIR Absorption Bands and Mass Spectrometry Fragments for this compound Isomers

IsomerKey FTIR Bands (cm⁻¹)Key Mass Fragments (m/z)
(-)-α-Bisabolol 3400 (O-H stretch), 2970-2850 (C-H stretch), 1670 (C=C stretch), 1455, 1377 (C-H bend)[2][3]222 (M+), 204, 189, 161, 135, 121, 109, 95, 69, 43
(E)-γ-Bisabolene ~2960-2850 (C-H stretch), ~1670 (C=C stretch)204 (M+), 189, 161, 133, 119, 107, 93[4]
(Z)-γ-Bisabolene ~2960-2850 (C-H stretch), ~1670 (C=C stretch)204 (M+), 189, 161, 133, 119, 107, 93[5]
β-Bisabolene ~2960-2850 (C-H stretch), ~1650 (C=C stretch)[6]204 (M+), 189, 161, 133, 119, 107, 93, 69[7][8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9]

  • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[10][11]

  • The final sample height in the NMR tube should be between 4.0 and 5.0 cm.[9]

Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer manufacturer should be used. For HMBC, the long-range coupling delay should be optimized for values between 4 and 8 Hz.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dilute the sample containing this compound isomers in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]

  • Injector Temperature: 250 °C.[12]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.[12]

    • Final hold: 5 minutes at 240 °C.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Mass Range: m/z 40-350.[12]

  • Ion Source Temperature: 230 °C.[12]

  • Transfer Line Temperature: 280 °C.[12]

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

Several this compound-type sesquiterpenoids have demonstrated significant anti-inflammatory activity.[13] Their mechanism of action often involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15]

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[1][16]

This compound isomers have been shown to inhibit the activation of the NF-κB pathway.[13][14] This inhibitory effect can occur at various points in the pathway, including the suppression of IKK activation and the subsequent prevention of IκBα degradation. By inhibiting NF-κB activation, this compound isomers can effectively reduce the production of inflammatory mediators.

G Workflow for this compound Isomer Identification cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Identification cluster_3 Biological Activity Assessment start Essential Oil or Plant Extract purification Purification of this compound Isomers (e.g., Chromatography) start->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr gcms GC-MS Analysis purification->gcms ftir FTIR Spectroscopy purification->ftir cross_reference Cross-Reference Spectroscopic Data nmr->cross_reference gcms->cross_reference ftir->cross_reference database Compare with Spectral Databases cross_reference->database identification Isomer Identification database->identification bioassay In Vitro/In Vivo Bioassays identification->bioassay pathway Signaling Pathway Analysis bioassay->pathway

Caption: Workflow for the identification and characterization of this compound isomers.

G Inhibitory Effect of this compound Isomers on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS Pro-inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Transcription induces This compound This compound Isomers This compound->IKK inhibit

Caption: this compound isomers inhibit the NF-κB signaling pathway.

References

comparing the antimicrobial efficacy of bisabolane with commercial antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial efficacy of bisabolane and its derivatives reveals promising potential as a natural alternative to conventional antibiotics. Extensive experimental data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays, demonstrates significant activity against a broad spectrum of pathogenic bacteria and fungi.

This compound-type sesquiterpenoids, naturally occurring compounds found in various plants and fungi, have garnered increasing attention from the scientific community for their diverse biological activities. Among these, their antimicrobial properties stand out, positioning them as potential candidates in the fight against antibiotic resistance. This guide provides a detailed comparison of the antimicrobial efficacy of this compound derivatives with commercial antibiotics, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Efficacy: this compound vs. Commercial Antibiotics

The antimicrobial effectiveness of this compound derivatives has been evaluated against a range of microorganisms, with results often compared to standard commercial antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these comparisons.

This compound DerivativeMicroorganismThis compound MIC (µg/mL)Commercial AntibioticCommercial Antibiotic MIC (µg/mL)Reference
Aspergiterpenoid AStaphylococcus aureus>128Ciprofloxacin0.25 - 1.0[1]
Aspergiterpenoid AEscherichia coli64Ciprofloxacin0.015 - 0.12[1]
(R)-β-bisaboleneStaphylococcus aureus-Ciprofloxacin0.25 - 0.5[1]
Unspecified this compoundCandida albicans-Fluconazole0.25 - 4.0[2][3]
Unspecified this compoundEscherichia coli-Gentamicin0.5 - 2.0[4][5]

Note: Data is compiled from various sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of antimicrobial activity is predominantly conducted using standardized methods such as broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is added to each well. After incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the agent that inhibits the growth of the microorganism.

Detailed Protocol:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The this compound derivatives and commercial antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without antimicrobial agent) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at a temperature and duration suitable for the test microorganism (typically 35-37°C for 18-24 hours for bacteria and 28-35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Agar Disk Diffusion Method for Zone of Inhibition

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][9][10]

Principle: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate. A paper disk containing a known concentration of the antimicrobial agent is placed on the agar surface. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk.

Detailed Protocol:

  • Preparation of Inoculum: A bacterial or fungal suspension is prepared and adjusted to the 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the this compound derivative or commercial antibiotic are placed on the inoculated agar surface using sterile forceps.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial efficacy of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis start Start prep_this compound Prepare this compound Samples start->prep_this compound prep_antibiotics Prepare Commercial Antibiotic Controls start->prep_antibiotics prep_media Prepare Culture Media start->prep_media prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum mic_assay Broth Microdilution Assay (MIC) prep_this compound->mic_assay disk_assay Agar Disk Diffusion Assay (Zone of Inhibition) prep_this compound->disk_assay prep_antibiotics->mic_assay prep_antibiotics->disk_assay prep_media->mic_assay prep_media->disk_assay prep_inoculum->mic_assay prep_inoculum->disk_assay measure_mic Determine MIC Values mic_assay->measure_mic measure_zone Measure Zones of Inhibition disk_assay->measure_zone compare_data Compare this compound Efficacy with Commercial Antibiotics measure_mic->compare_data measure_zone->compare_data end End compare_data->end

Caption: Workflow for antimicrobial efficacy testing of this compound.

Mechanism of Action: Disrupting the Microbial Fortress

While the exact molecular targets are still under investigation, the prevailing hypothesis for the antimicrobial action of sesquiterpenes like this compound involves the disruption of microbial cell membranes.[11][12] This disruption can lead to increased membrane permeability, depolarization of the membrane potential, and ultimately, cell death.[13][14][15][16]

The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This interference with the primary defense barrier of the microorganism can inhibit essential cellular processes and lead to the leakage of intracellular components.

The following diagram illustrates the proposed mechanism of action.

mechanism_of_action cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound (Lipophilic Sesquiterpene) membrane Lipid Bilayer This compound->membrane Intercalation permeability Increased Membrane Permeability membrane->permeability depolarization Membrane Depolarization membrane->depolarization leakage Leakage of Cellular Contents permeability->leakage death Cell Death depolarization->death leakage->death

Caption: Proposed mechanism of this compound's antimicrobial action.

References

A Comparative Guide to Bisabolane and Farnesene as Biofuel Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sustainable and high-performing biofuels is paramount. Among the promising candidates are the sesquiterpenes bisabolane and farnesene, both of which can be produced microbially and upgraded to "drop-in" biofuels. This guide provides an objective comparison of their performance as biofuel feedstocks, supported by experimental data and detailed methodologies.

At a Glance: Key Fuel Properties

This compound, the hydrogenated form of bisabolene, and farnesane, the hydrogenated form of farnesene, exhibit distinct physicochemical properties that influence their suitability as diesel and jet fuel alternatives. A summary of these key properties is presented below.

PropertyThis compoundFarnesaneDiesel No. 2 (Typical)Jet A/A-1 (Typical)ASTM Standard
Cetane Number ~41-52~40-6040-55-D613
Density (g/mL at 15°C) ~0.810.769 - 0.8520.82 - 0.850.775 - 0.840D1298 / D4052
Kinematic Viscosity (mm²/s at 40°C) Not widely reported3.251.9 - 4.1< 8.0 (at -20°C)D445
Freezing Point (°C) <-75~-52-40 to -15≤ -47D2386 / D5972
Lower Heating Value (MJ/kg) Not widely reported43.3 - 44~42.9~42.8D4809 / D240

Production Pathways: A Tale of Two Terpenes

Both bisabolene and farnesene are sesquiterpenes derived from the isoprenoid biosynthetic pathway. In engineered microorganisms such as E. coli and Saccharomyces cerevisiae, the production of these biofuel precursors typically leverages the mevalonate (MVA) pathway.[1][2] This pathway converts acetyl-CoA, a central metabolite, into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

Farnesyl pyrophosphate (FPP) synthase then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP).[2][3] From this critical branch point, specific terpene synthases dictate the final product. A bisabolene synthase converts FPP to bisabolene, while a farnesene synthase yields farnesene.[1][3] Subsequent hydrogenation of the unsaturated bisabolene or farnesene produces the saturated alkanes, this compound and farnesane, respectively, which are suitable for use as biofuels.[2][4]

G Biosynthetic Pathways of Bisabolene and Farnesene AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Bisabolene_Synthase Bisabolene Synthase FPP->Bisabolene_Synthase Farnesene_Synthase Farnesene Synthase FPP->Farnesene_Synthase Bisabolene Bisabolene Bisabolene_Synthase->Bisabolene Farnesene Farnesene Farnesene_Synthase->Farnesene Hydrogenation1 Hydrogenation Bisabolene->Hydrogenation1 Hydrogenation2 Hydrogenation Farnesene->Hydrogenation2 This compound This compound (Biofuel) Hydrogenation1->this compound Farnesane Farnesane (Biofuel) Hydrogenation2->Farnesane

Caption: Simplified biosynthetic pathways for this compound and farnesene.

Performance Deep Dive: this compound vs. Farnesene

Cetane Number: Ignition Quality

The cetane number is a critical measure of a diesel fuel's ignition quality. This compound has a reported derived cetane number (DCN) of approximately 41.9, which is within the typical range for standard diesel fuel (40-55). Farnesane, on the other hand, boasts a higher cetane number, often cited as being around 60, suggesting potentially better ignition quality.[5]

Cold Flow Properties: Freezing Point

Excellent cold flow properties are crucial for jet fuels and for diesel fuels in colder climates. This compound exhibits an exceptionally low cloud point of -78°C, significantly better than conventional diesel's -35°C and commercial biodiesel's -3°C.[6] Farnesane also has a very low freezing point, around -52°C, making both strong candidates for applications requiring good cold-weather performance.[5] The branched and cyclic structure of this compound contributes to its superior cold flow properties.[7][8]

Energy Density: Power and Range

The energy content of a fuel determines the power output and range of a vehicle. Farnesane has a gravimetric net heat of combustion (NHOC) of approximately 44 MJ/kg, which is comparable to or slightly higher than conventional diesel fuel.[5] While specific data for this compound's heat of combustion is less available, as a C15 hydrocarbon, it is expected to have a similar high energy density.

Experimental Protocols

Accurate and standardized evaluation of biofuel properties is essential. The following outlines the methodologies for determining the key parameters discussed.

G Experimental Workflow for Biofuel Evaluation Sample Biofuel Sample (this compound/Farnesane) Cetane Cetane Number (ASTM D613) Sample->Cetane Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity Freezing Freezing Point (ASTM D2386) Sample->Freezing Combustion Heat of Combustion (ASTM D4809) Sample->Combustion GCMS Compositional Analysis (GC-MS) Sample->GCMS NMR Structural Elucidation (NMR) Sample->NMR Data Data Analysis & Comparison Cetane->Data Viscosity->Data Freezing->Data Combustion->Data GCMS->Data NMR->Data

Caption: A typical experimental workflow for evaluating biofuel properties.

Determination of Cetane Number (ASTM D613)

This standard test method utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[4][9][10][11] The ignition delay of the test fuel is measured and compared to reference fuels with known cetane numbers to determine the cetane number of the sample.[4] This method requires a relatively large sample volume (around 500 mL) and is a time-consuming process.[7][12]

Determination of Kinematic Viscosity (ASTM D445)

This method specifies the procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time it takes for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[1][2][13][14][15] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.[1]

Determination of Freezing Point of Aviation Fuels (ASTM D2386)

This test method determines the temperature at which solid hydrocarbon crystals may form in aviation fuels.[16][17][18][19][20] The fuel sample is cooled while being stirred and observed for the formation of crystals. The temperature at which the last crystal disappears upon warming is recorded as the freezing point.[20]

Determination of Heat of Combustion of Liquid Hydrocarbon Fuels (ASTM D4809)

This precision method uses a bomb calorimeter to determine the heat of combustion of hydrocarbon fuels, and is particularly suited for aviation turbine fuels.[3][21][22][23][24] A known mass of the fuel is combusted in a constant-volume bomb with excess oxygen, and the temperature change of the surrounding water is measured to calculate the heat of combustion.[3]

Compositional and Structural Analysis (GC-MS and NMR)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying the components of a biofuel sample. The sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column, followed by detection and identification using a mass spectrometer.[25][26][27][28][29]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of the biofuel molecules.[30][31][32][33][34] 1D and 2D NMR experiments can confirm the identity and purity of the this compound or farnesane.

Conclusion

Both this compound and farnesene present compelling cases as next-generation biofuel feedstocks. Farnesane currently has a more extensive body of published data on its fuel properties and has achieved ASTM certification for use in jet fuel blends.[35] Its high cetane number is a significant advantage for diesel applications. This compound, with its exceptional cold flow properties, shows great promise as a diesel and potentially jet fuel, particularly in cold climates.[6][7]

The choice between these two molecules may ultimately depend on the specific application, target fuel specifications, and the efficiency and economics of their respective microbial production platforms. Further research, particularly direct comparative studies under identical conditions, will be crucial for a definitive evaluation. The detailed experimental protocols provided here offer a standardized framework for such future investigations.

References

A Head-to-Head Comparison of Bisabolane Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for efficient extraction of bisabolane, a sesquiterpene of significant interest in the pharmaceutical and cosmetic industries for its anti-inflammatory, anti-irritant, and antimicrobial properties, researchers are faced with a variety of extraction methodologies. The choice of technique profoundly impacts the yield, purity, and overall economic and environmental viability of the process. This guide provides a comprehensive, data-driven comparison of common and emerging this compound extraction techniques, offering detailed experimental protocols and visual workflows to inform laboratory and industrial practices.

Quantitative Comparison of Extraction Techniques

The efficiency of different this compound extraction methods can be evaluated based on several key metrics, including extraction yield, the concentration of α-bisabolol in the extract (purity), extraction time, and solvent consumption. The following table summarizes quantitative data from studies on the extraction of α-bisabolol from Eremanthus erythropappus (Candeia wood) and Matricaria chamomilla (Chamomile), two primary natural sources of this compound.

Extraction TechniquePlant SourceExtraction Yield (%)α-Bisabolol Purity (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Hydrodistillation Eremanthus erythropappus~1.0~60-703-4 hoursWaterWell-established, no organic solventsLong extraction time, high energy consumption, potential thermal degradation
Soxhlet Extraction Eremanthus erythropappus2.4 - 5.545.3 (n-hexane)6 hoursHigh (e.g., 150 mL per 10g)High yieldTime-consuming, large solvent volume, potential thermal degradation
Pressurized Liquid Extraction (PLE) Eremanthus erythropappus1.68 - 2.9564.2 (n-hexane)20 minutesLow (e.g., 25 mL per 10g)Fast, low solvent use, high yieldRequires specialized equipment, high pressure
Ultrasound-Assisted Extraction (UAE) Eremanthus erythropappusUp to 83% of Soxhlet yieldHigh (e.g., 8.90 g/kg wood)7 minutesVery LowVery fast, reduced solvent and energy usePotential for localized heating, equipment cost
Supercritical CO₂ Extraction (SFE) Eremanthus erythropappus0.76 - 2.6Up to 13 mg/g raw material1.5 - 2 hoursCO₂ (recyclable)"Green" solvent, high purity, tunable selectivityHigh initial investment, complex operation
Microwave-Assisted Hydrodistillation (MAHD) Matricaria chamomilla~0.442.3 (α-bisabolol oxide A)30 minutesWaterFast, energy efficientPotential for localized overheating, equipment cost

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are protocols for the key techniques discussed.

Hydrodistillation

This traditional method is widely used for extracting essential oils.

Materials and Equipment:

  • Dried and milled plant material (e.g., Candeia wood)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Place a known quantity of the plant material into a round-bottom flask.

  • Add distilled water to the flask, ensuring the material is fully submerged.

  • Assemble the Clevenger apparatus and begin heating the flask.

  • Continue distillation for a specified period (e.g., 3 hours), collecting the condensed essential oil and water.

  • Separate the essential oil from the aqueous layer using a separatory funnel.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Analyze the yield and composition using Gas Chromatography-Mass Spectrometry (GC-MS).

Soxhlet Extraction

A classic method for continuous solid-liquid extraction.

Materials and Equipment:

  • Dried and milled plant material

  • Soxhlet apparatus (thimble, extraction chamber, condenser)

  • Round-bottom flask

  • Heating mantle

  • Organic solvent (e.g., n-hexane, ethanol)

  • Rotary evaporator

Procedure:

  • Place a known amount of the plant material in a cellulose thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask with the chosen solvent.

  • Assemble the Soxhlet apparatus and heat the flask.

  • Allow the extraction to proceed for a set duration (e.g., 6 hours), with the solvent continuously cycling through the plant material.

  • After extraction, concentrate the extract by removing the solvent using a rotary evaporator.

  • Determine the yield and analyze the extract's composition.

Pressurized Liquid Extraction (PLE)

A modern technique utilizing elevated temperature and pressure to enhance extraction efficiency.

Materials and Equipment:

  • PLE system

  • Extraction cells

  • Dried and milled plant material

  • Organic solvent (e.g., n-hexane, ethanol)

  • Collection vials

Procedure:

  • Pack a known quantity of the plant material into an extraction cell.

  • Load the cell into the PLE system.

  • Set the extraction parameters: solvent, temperature (e.g., 60°C), pressure (e.g., 10 MPa), and extraction time (e.g., 20 minutes).[1]

  • Initiate the extraction sequence. The system will automatically heat and pressurize the cell, followed by a static extraction and flushing of the extract into a collection vial.[1]

  • Analyze the collected extract for yield and this compound content.

Ultrasound-Assisted Extraction (UAE)

This method employs ultrasonic waves to accelerate the extraction process.

Materials and Equipment:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker, flask)

  • Dried and milled plant material

  • Organic solvent (e.g., n-hexane)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of the plant material in the extraction vessel.

  • Add a specific volume of the solvent.

  • Submerge the vessel in an ultrasonic bath or insert the probe of a sonicator.

  • Apply ultrasonic waves at a set frequency and power for a short duration (e.g., 7 minutes).[2]

  • After sonication, separate the extract from the solid material by filtration.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Analyze the final extract for yield and purity.

Supercritical CO₂ Extraction (SFE)

A "green" technology that uses supercritical carbon dioxide as the extraction solvent.

Materials and Equipment:

  • Supercritical fluid extraction system

  • Extraction vessel

  • CO₂ cylinder

  • Co-solvent pump (optional)

  • Separator vessels

Procedure:

  • Load the ground plant material into the extraction vessel.

  • Set the extraction parameters: pressure (e.g., 10-20 MPa) and temperature (e.g., 40-60°C).[3]

  • Pump CO₂ into the system, bringing it to a supercritical state.

  • Allow the supercritical CO₂ to pass through the plant material, dissolving the this compound.

  • The extract-laden CO₂ is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collect the extract and analyze its properties.

Visualizing the Extraction Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.

Hydrodistillation_Workflow plant Plant Material flask Add Water & Heat plant->flask clevenger Clevenger Apparatus (Distillation) flask->clevenger condenser Condensation clevenger->condenser separator Separation (Essential Oil & Water) condenser->separator drying Drying (Anhydrous Na₂SO₄) separator->drying analysis GC-MS Analysis drying->analysis

Hydrodistillation Workflow

Soxhlet_Extraction_Workflow plant Plant Material in Thimble soxhlet Soxhlet Apparatus (Continuous Extraction) plant->soxhlet rotovap Rotary Evaporator (Solvent Removal) soxhlet->rotovap solvent_flask Solvent Flask (Heating) solvent_flask->soxhlet extract Crude Extract rotovap->extract analysis Analysis extract->analysis

Soxhlet Extraction Workflow

PLE_Workflow plant Plant Material cell Pack Extraction Cell plant->cell ple_system PLE System (High T & P) cell->ple_system collection Extract Collection ple_system->collection analysis Analysis collection->analysis

Pressurized Liquid Extraction Workflow

UAE_Workflow plant Plant Material & Solvent sonication Ultrasonication plant->sonication filtration Filtration sonication->filtration rotovap Rotary Evaporator filtration->rotovap extract Final Extract rotovap->extract analysis Analysis extract->analysis

Ultrasound-Assisted Extraction Workflow

SFE_Workflow plant Plant Material vessel Load Extraction Vessel plant->vessel sfe_system SFE System (Supercritical CO₂) vessel->sfe_system separator Separator (Pressure/Temp Change) sfe_system->separator collection Extract Collection separator->collection analysis Analysis collection->analysis

Supercritical CO₂ Extraction Workflow

References

Therapeutic Potential of Bisabolane in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer potential of bisabolane and its derivatives based on available preclinical data. The information is intended to assist researchers in evaluating its therapeutic promise and designing future studies.

Comparative Analysis of this compound Isomers and Derivatives

This compound, a class of sesquiterpenes, has demonstrated notable anti-proliferative and apoptosis-inducing activities across various cancer cell lines. The two most studied isomers, β-bisabolene and (E)-γ-bisabolene, have shown efficacy in both in vitro and in vivo models.

In Vitro Cytotoxicity

The cytotoxic effects of this compound isomers have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values from key studies are summarized below. For comparative purposes, data for standard chemotherapeutic agents are also included where available.

Table 1: Comparative In Vitro Cytotoxicity of this compound Isomers and Standard Chemotherapeutics

CompoundCell LineCancer TypeIC50 / CC50Reference
β-Bisabolene MCF-7Human Breast Cancer66.91 µg/mL[1]
MDA-MB-231Human Breast Cancer98.39 µg/mL[1]
SKBR3Human Breast Cancer70.62 µg/mL[1]
BT474Human Breast Cancer74.3 µg/mL[1]
4T1Murine Mammary Tumor48.99 µg/mL[1]
MG1361Murine Mammary Tumor65.49 µg/mL[1]
MCF-10ANon-tumorigenic Human Breast114.3 µg/mL[1]
Eph4Non-tumorigenic Murine Mammary>200 µg/mL[1]
(E)-γ-Bisabolene TE671Human Neuroblastoma8.2 µM (CC50)[2]
Ca9-22Human Oral Squamous CarcinomaInduces apoptosis[3]
SASHuman Oral Squamous CarcinomaInduces apoptosis[3]
New this compound Sesquiterpene *HL-60Human LeukemiaSpecific anticancer activity
Paclitaxel MCF-7Human Breast Cancer3.5 µM
MDA-MB-231Human Breast Cancer0.3 µM
SKBR3Human Breast Cancer4 µM
BT-474Human Breast Cancer19 nM
Doxorubicin MCF-7Human Breast CancerVaries
MDA-MB-231Human Breast CancerVaries
SK-BR-3Human Breast CancerVaries
Cisplatin MCF-7Human Breast CancerVaries
MDA-MB-231Human Breast CancerVaries
SK-BR-3Human Breast CancerVaries

*rel-(1S,4R,5S,6R)-4,5-diacetoxy-6-[(R)-5-hydroxy-1,5-dimethylhex-3-enyl]-3-methylcyclohex-2-enyl (Z)-2-methylbut-2-enoate

Note: Direct comparison of potency between (E)-γ-Bisabolene and β-Bisabolene is challenging due to the use of different cancer cell lines and concentration units (µM vs. µg/mL) in the cited studies. However, the data indicates that both isomers exhibit cytotoxic effects against cancerous cells, with β-bisabolene also showing selectivity for cancer cells over non-tumorigenic cell lines.[1]

In Vivo Efficacy

Preclinical in vivo studies have provided evidence for the anticancer activity of this compound.

Table 2: Summary of In Vivo Preclinical Studies

CompoundCancer ModelKey FindingsReference
β-Bisabolene 4T1 Murine Mammary Carcinoma37.5% reduction in tumor volume by endpoint. Increased cleaved caspase-3 and decreased Ki-67 staining in tumors.[1][4]
α-Bisabolol Derivative 5 Pancreatic Cancer XenograftInhibited xenograft tumor growth and reduced dissemination to peritoneal nodules.

Mechanism of Action: p53-Mediated Apoptosis

A significant body of evidence points to the induction of apoptosis via the p53 signaling pathway as a primary mechanism of this compound's anticancer activity. (E)-γ-bisabolene, in particular, has been shown to activate this pathway in human neuroblastoma and oral squamous carcinoma cells.[2][3]

The proposed mechanism involves the following key steps:

  • Induction of Reactive Oxygen Species (ROS): γ-Bisabolene treatment leads to an increase in intracellular ROS.

  • Activation of p53: The elevated ROS levels activate the tumor suppressor protein p53. This activation can be mediated by the downregulation of Casein Kinase 2α (CK2α), which is known to suppress p53 activity.[5][6]

  • Mitochondrial Disruption: Activated p53 upregulates the expression of pro-apoptotic genes such as PUMA and Bim.[5] This leads to a decrease in the mitochondrial membrane potential.[2]

  • Caspase Cascade Activation: The disruption of the mitochondrial membrane leads to the activation of the intrinsic apoptosis pathway, involving caspase-9 and the executioner caspase-3.[6] Evidence also suggests the involvement of the extrinsic pathway through caspase-8 activation.[6]

Bisabolane_p53_Pathway This compound γ-Bisabolene ROS ↑ Intracellular ROS This compound->ROS CK2a ↓ CK2α This compound->CK2a p53 ↑ p53 (activated) ROS->p53 CK2a->p53 (inhibition) PUMA_Bim ↑ PUMA, Bim p53->PUMA_Bim Casp8 ↑ Caspase-8 p53->Casp8 (extrinsic pathway) Mito Mitochondrial Membrane Potential (ΔΨm) ↓ PUMA_Bim->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by γ-bisabolene.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are protocols for key assays used in the evaluation of this compound's anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) into each well.[7]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure End End Measure->End

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Induce apoptosis in cells by treating them with the desired concentration of the test compound for a specific duration. Include a negative control (untreated cells).

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL).[10]

  • Incubation and Analysis:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[9]

    • Analyze the cells by flow cytometry as soon as possible.

  • Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Workflow Start Start Treat Treat cells with this compound Start->Treat Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

In Vivo 4T1 Murine Mammary Tumor Model

This syngeneic mouse model is commonly used to study breast cancer progression and metastasis.

  • Cell Implantation:

    • 4T1 murine mammary carcinoma cells are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.[11]

    • Female BALB/c mice are anesthetized, and the cells (e.g., 1 x 10⁵ cells) are injected into the mammary fat pad.[11][12]

  • Tumor Growth Monitoring:

    • Tumor growth is monitored by measuring the tumor dimensions with calipers every few days.[12] Tumor volume can be calculated using the formula: (length x width²)/2.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.[12]

    • The test compound (e.g., β-bisabolene) is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 1.12 g/kg twice weekly).[4] The control group receives the vehicle.

  • Endpoint Analysis:

    • At the end of the study, the mice are euthanized, and the primary tumors and metastatic organs (e.g., lungs, liver) are excised.

    • Tumor weight and volume are recorded.

    • Tissues can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[4]

Conclusion

The preclinical data presented in this guide highlight the potential of this compound, particularly its β and γ isomers, as a promising candidate for anticancer drug development. Its ability to induce p53-mediated apoptosis in a variety of cancer cell lines, coupled with demonstrated in vivo efficacy, provides a strong rationale for further investigation. Future research should focus on elucidating the detailed molecular targets, optimizing drug delivery, and conducting comprehensive toxicological studies to pave the way for potential clinical translation.

References

Comparative Docking Analysis of Bisabolane Derivatives with Key Therapeutic Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Binding Affinities of Bisabolane Derivatives with Enzymes Implicated in Viral Entry, Cancer, and Neurodegenerative Disease.

This guide presents a comparative in silico analysis of this compound derivatives, a class of sesquiterpenes with recognized therapeutic potential, against a panel of therapeutically relevant enzymes. This compound sesquiterpenoids, found in various medicinal plants, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This comparative guide summarizes the results of molecular docking studies to elucidate the binding affinities of these compounds, providing valuable insights for drug discovery and development.

The following sections detail the binding interactions of specific this compound derivatives with key protein targets, supported by quantitative data, detailed experimental protocols, and workflow visualizations to ensure clarity and reproducibility.

Comparative Docking Performance

Molecular docking simulations have been employed to predict the binding affinity of various this compound derivatives with the active sites of several key enzymes. The docking score, representing the estimated free energy of binding (in kcal/mol), provides a quantitative measure of the interaction, with lower scores indicating a more favorable binding affinity.

Table 1: Comparative Docking Scores of Bisabolene Isomers with Target Enzymes

LigandTarget ProteinPDB IDDocking Score (kcal/mol)
α-BisaboleneBcl-22O2F-7.8
β-BisaboleneACE21R42-8.1
γ-BisabolenePXR6S41-7.5

Note: The docking scores are compiled from in silico studies and serve as a basis for comparative purposes. Experimental validation is necessary to confirm these interactions.

The data suggests that β-bisabolene has a strong binding affinity for Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for the entry of viruses like SARS-CoV-2. α-Bisabolene demonstrates a favorable interaction with the anti-apoptotic protein Bcl-2, a significant target in cancer therapy. Additionally, γ-bisabolene shows potential for binding to the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.

Table 2: Experimentally Determined Enzyme Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC50 Value
Polychiral this compound 41Acetylcholinesterase (AChE)2.2 μM
Compound 54α-glucosidase4.5 μM
Compound 56α-glucosidase3.1 μM
Compound 12Neuraminidase (NA)24.0 μM

These experimentally determined inhibitory concentrations (IC50) further support the potential of this compound derivatives as enzyme inhibitors.[1][2][3] For instance, the low micromolar IC50 value of polychiral this compound 41 against acetylcholinesterase suggests its potential in the management of neurodegenerative diseases.[1][2]

Experimental Protocols

The following provides a representative methodology for the molecular docking studies cited in this guide.

Ligand and Protein Preparation

The three-dimensional structures of the bisabolene isomers (α-bisabolene, β-bisabolene, and γ-bisabolene) were sourced from the PubChem database. The crystal structures of the target proteins, including ACE2 (PDB ID: 1R42), PXR (PDB ID: 6S41), and Bcl-2 (PDB ID: 2O2F), were retrieved from the RCSB Protein Data Bank. Prior to docking, all non-essential molecules such as water, co-factors, and existing ligands were removed from the protein structures.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The prepared ligand and protein files were converted to the PDBQT format. A grid box was defined to encompass the active site of each target protein. The docking simulations were then executed with an exhaustiveness of 8. The binding pose with the lowest binding energy was selected as the most favorable interaction. In silico molecular docking analysis for other derivatives indicated that compounds may bind to active site residues, for example, via hydrogen bonds.[1][2]

Visualizations

To further elucidate the processes involved in these comparative studies, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (e.g., from PubChem) conversion Convert to PDBQT format ligand_prep->conversion protein_prep Protein Preparation (e.g., from PDB) protein_prep->conversion grid_box Define Grid Box (Encompass Active Site) conversion->grid_box autodock Run AutoDock Vina (Exhaustiveness = 8) grid_box->autodock select_pose Select Lowest Energy Pose autodock->select_pose analyze_interaction Analyze Binding Interactions select_pose->analyze_interaction

A generalized workflow for comparative molecular docking studies.

Bcl2_Pathway Apoptotic_Stimulus Apoptotic Stimulus Bax_Bak Bax/Bak Apoptotic_Stimulus->Bax_Bak activates Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits This compound α-Bisabolane Derivative This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified diagram of the Bcl-2 mediated apoptosis pathway.

References

The Safety Profile of Bisabolane: A Comparative Toxicological Assessment with Other Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safety and toxicity of bisabolane in comparison to other common terpenes, supported by experimental data and methodologies.

In the expanding landscape of natural compounds utilized in pharmaceuticals and consumer products, a thorough understanding of their safety and toxicity is paramount. This guide provides a comprehensive comparison of the toxicological profile of this compound, a sesquiterpene gaining interest for its potential therapeutic properties, with other widely used terpenes such as limonene, linalool, α-pinene, β-pinene, camphene, and γ-terpinene. This objective analysis, supported by quantitative data from preclinical studies, aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the application of these compounds.

Executive Summary of Comparative Toxicity

The overall toxicological assessment indicates that this compound exhibits a low acute toxicity profile, comparable to or in some cases more favorable than other common terpenes. While skin sensitization is a notable consideration for bisabolene and several other terpenes, it is generally not associated with genotoxic or significant systemic toxicity at typical exposure levels. The following tables summarize the key quantitative toxicity data for a direct comparison.

Data Presentation: Quantitative Toxicity Comparison

Table 1: Acute Toxicity Data for Selected Terpenes

TerpeneOral LD50 (rat, mg/kg)Dermal LD50 (rabbit/rat, mg/kg)
Bisabolene > 5,000[1][2]> 5,000[1][3]
Limonene ~ 4,400 - 5,300> 5,000
Linalool ~ 2,790~ 5,610
α-Pinene ~ 3,700[4]> 5,000
β-Pinene ~ 4,700[5]> 5,000
Camphene > 5,000[6][7]> 2,500[7][8]
γ-Terpinene ~ 3,650[5][6][9]> 5,000[6]

Table 2: Skin Sensitization and Mutagenicity

TerpeneSkin SensitizationMutagenicity (Ames Test)
Bisabolene Sensitizer[10][11][12]No data available
Limonene Sensitizer (primarily its oxidation products)Negative
Linalool Weak sensitizer (primarily its oxidation products)[13]Negative
α-Pinene SensitizerNegative
β-Pinene Sensitizer[14]Negative[15]
Camphene Potential sensitizer[15]Negative[15]
γ-Terpinene Not a sensitizer[6]No data available

Key Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies following international guidelines, ensuring the reliability and reproducibility of the results. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 401/423/425)
  • Principle: This test determines the median lethal dose (LD50) of a substance after a single oral administration.

  • Methodology: The test substance is administered by gavage to fasted rodents (typically rats) in graduated doses. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. A necropsy of all animals is performed at the end of the study. The LD50 is calculated statistically. The OECD has moved towards alternative methods like the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) to reduce the number of animals used.[16][17][18][19][20]

  • Application: This protocol was used to determine the oral LD50 values for the terpenes listed in Table 1.

Acute Dermal Toxicity (OECD 402)
  • Principle: This study assesses the toxicity of a substance following a single, prolonged dermal application.

  • Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of rodents (typically rats or rabbits) and covered with a semi-occlusive dressing for 24 hours.[21][22][23] Animals are observed for 14 days for signs of toxicity and mortality.[21][22] The dermal LD50 is then determined.

  • Application: This method was employed to establish the dermal LD50 values presented in Table 1.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test & Buehler Test; OECD 429 - Local Lymph Node Assay)
  • Principle: These tests are designed to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Methodology (Guinea Pig Tests): In the Guinea Pig Maximization Test (GPMT), the test substance is initially administered intradermally with an adjuvant to enhance the immune response, followed by a topical application. In the Buehler test, repeated topical applications are used without an adjuvant. After an induction period, a challenge patch is applied to assess the skin reaction.[1][24][25][26][27][28]

  • Methodology (Local Lymph Node Assay - LLNA): This method measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance to the ear. The concentration of the substance required to produce a three-fold increase in cell proliferation (EC3) is determined.[20][23][29]

  • Application: These protocols were used to evaluate the skin sensitization potential of the terpenes listed in Table 2.

Bacterial Reverse Mutation Test (OECD 471 - Ames Test)
  • Principle: This in vitro assay is used to detect gene mutations induced by a chemical.

  • Methodology: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix).[2][30][31][32] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own amino acids and thus grow on a minimal medium.[2] The number of revertant colonies is counted.

  • Application: This test was used to assess the mutagenic potential of the terpenes in Table 2.

Visualization of Cellular Pathways and Experimental Workflows

To further elucidate the biological interactions and experimental processes, the following diagrams are provided.

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Ames Test (OECD 471) Ames Test (OECD 471) Hazard Identification Hazard Identification Ames Test (OECD 471)->Hazard Identification Acute Oral Toxicity (OECD 401/423/425) Acute Oral Toxicity (OECD 401/423/425) Acute Oral Toxicity (OECD 401/423/425)->Hazard Identification Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402)->Hazard Identification Skin Sensitization (OECD 406/429) Skin Sensitization (OECD 406/429) Skin Sensitization (OECD 406/429)->Hazard Identification Repeated Dose Toxicity (OECD 407/408) Repeated Dose Toxicity (OECD 407/408) Repeated Dose Toxicity (OECD 407/408)->Hazard Identification Test Substance Test Substance Test Substance->Ames Test (OECD 471) Mutagenicity Test Substance->Acute Oral Toxicity (OECD 401/423/425) Oral LD50 Test Substance->Acute Dermal Toxicity (OECD 402) Dermal LD50 Test Substance->Skin Sensitization (OECD 406/429) Sensitization Test Substance->Repeated Dose Toxicity (OECD 407/408) Systemic Effects Risk Assessment Risk Assessment Hazard Identification->Risk Assessment

Fig 1. General workflow for toxicological assessment of a test substance.

Terpene_Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6) activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) activates transcription Terpenes (e.g., this compound) Terpenes (e.g., this compound) Terpenes (e.g., this compound)->IKK inhibits Terpenes (e.g., this compound)->Nrf2 promotes dissociation

Fig 2. Modulation of inflammatory signaling pathways by terpenes.

Discussion of Toxicological Profiles

This compound (Bisabolene Isomers)
Limonene

Limonene is one of the most well-studied terpenes. It exhibits low acute oral toxicity, with an LD50 in rats typically between 4,400 and 5,300 mg/kg. It is not considered to be genotoxic. The primary toxicological concern with limonene is skin sensitization, which is mainly attributed to its oxidation products that form upon exposure to air. Pure limonene has a much lower sensitizing potential.

Linalool

Linalool also has a low acute toxicity profile, with an oral LD50 in rats of approximately 2,790 mg/kg and a dermal LD50 in rabbits of about 5,610 mg/kg. Similar to limonene, linalool itself is a weak skin sensitizer, but its oxidation products are more potent allergens.[13] It is not considered mutagenic.

Pinenes (α and β)

Both α-pinene and β-pinene have low acute oral toxicity. For α-pinene, the oral LD50 in rats is around 3,700 mg/kg.[4] β-pinene has an oral LD50 in rats of approximately 4,700 mg/kg.[5] Both isomers are recognized as skin sensitizers.[14] Inhalation toxicity studies on α-pinene have shown effects on the liver and urinary system in rodents at high concentrations. Neither α-pinene nor β-pinene are considered to be genotoxic.[15]

Camphene

Camphene shows very low acute oral toxicity, with an LD50 in rats greater than 5,000 mg/kg.[6][7] The dermal LD50 in rabbits is reported to be greater than 2,500 mg/kg.[7][8] While some sources indicate no irritant effect, others suggest it may be a skin sensitizer.[15] It is not mutagenic in the Ames test.[15]

γ-Terpinene

γ-Terpinene has an oral LD50 in rats of approximately 3,650 mg/kg.[5][6][9] It is not considered to be a skin sensitizer.[6] There is a lack of readily available data on its mutagenic potential from standardized assays.

Mechanistic Insights into Terpene Bioactivity and Toxicity

Many of the observed biological effects of terpenes, including their anti-inflammatory properties and potential for cytotoxicity at high concentrations, are linked to their interaction with key cellular signaling pathways.

  • Anti-inflammatory Pathways: Several terpenes, likely including this compound, exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[33][34][35] They can inhibit the activation of IKK (IκB kinase), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes like TNF-α and IL-6.[33]

  • Antioxidant Response: Terpenes have also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2)-ARE (antioxidant response element) pathway.[24][25][27][31][36] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or interaction with xenobiotics like terpenes can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

  • Cytotoxicity Mechanisms: At high concentrations, the cytotoxic effects of some terpenes are thought to be mediated through the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.[14][37]

Conclusion

For drug development professionals and researchers, this comparative analysis suggests that this compound can be considered a relatively safe compound for further investigation, particularly for topical and oral applications, provided that its skin sensitization potential is carefully considered in formulation and final product safety assessments. As with any active ingredient, a thorough, product-specific risk assessment is essential.

References

A Comparative Guide to the Validation of Analytical Methods for Bisabolane Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of bisabolane, a sesquiterpene of significant interest for its potential therapeutic properties, in biological matrices. Accurate and reliable quantification of this compound is crucial for pharmacokinetic, toxicokinetic, and efficacy studies in drug development. This document outlines key performance characteristics of various analytical techniques, details experimental protocols, and presents visual workflows to aid in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and selectivity.

The following table summarizes the performance characteristics of different analytical approaches for the analysis of terpenes, including this compound, collated from various studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99[1]>0.99[2]
Limit of Detection (LOD) ~0.25 µg/mL[1]Can be in the low ng/mL to pg/mL range depending on the analyte and matrix.
Limit of Quantification (LOQ) ~0.75 µg/mL[1]Can be in the low ng/mL range.[2]
Accuracy (% Recovery) 95.0 – 105.7%[1]85 - 115% is a generally accepted range.[3][4]
Precision (%RSD) < 10%[1]< 15% is a generally accepted range.[3][4]
Selectivity High (based on mass spectra and retention time)[1]Very High (based on precursor/product ion transitions)[2][5]
Sample Throughput ModerateHigh, especially with online SPE.[6]
Matrix Effects Can be significant, especially with complex matrices.Can be significant but can be mitigated with appropriate sample preparation and internal standards.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation: Extraction of this compound from Biological Matrices

The choice of extraction method is critical and depends on the biological matrix.

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum:

This technique is suitable for extracting this compound from liquid matrices like plasma or serum.

  • Protocol:

    • To 100 µL of plasma or serum, add an internal standard.

    • Add 500 µL of an organic solvent (e.g., hexane or methyl tert-butyl ether).[7][8]

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument.

b) Tissue Homogenization and Extraction:

For solid tissues, homogenization is required to release the analyte.

  • Protocol:

    • Accurately weigh a portion of the tissue sample (e.g., 100 mg).

    • Add a suitable volume of homogenization solvent (e.g., a mixture of water and methanol) and an internal standard.[9]

    • Homogenize the tissue using a mechanical or ultrasonic homogenizer until a uniform consistency is achieved.[9]

    • Proceed with either LLE or Solid-Phase Extraction (SPE) for further cleanup and concentration.

c) Solid-Phase Extraction (SPE) for Cleaner Extracts:

SPE can provide cleaner extracts compared to LLE, which is particularly important for sensitive LC-MS/MS analysis.[2]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample or tissue homogenate supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

Analytical Methods

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[10][11][12]

  • Operating Conditions:

    • GC System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.[1]

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][13]

    • Inlet Temperature: 250 °C.[1]

    • Injection Volume: 1 µL.[1]

    • Split Ratio: 15:1.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[1] This program should be optimized based on the specific this compound isomer and matrix.

    • MS Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Scan Range: 40-500 amu.[1]

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices.[2][8]

  • Operating Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[5]

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: Methanol or acetonitrile.[8]

    • Flow Rate: 0.20 mL/min.[8]

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

    • MS/MS System: A triple quadrupole mass spectrometer.[2][8]

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

Mandatory Visualizations

The following diagrams illustrate the general workflows for sample preparation and analysis.

Sample Preparation Workflow cluster_0 Sample Collection cluster_1 Extraction cluster_2 Analysis BiologicalMatrix Biological Matrix (Plasma, Serum, Tissue) Homogenization Tissue Homogenization (for solid samples) BiologicalMatrix->Homogenization if tissue LLE Liquid-Liquid Extraction BiologicalMatrix->LLE SPE Solid-Phase Extraction BiologicalMatrix->SPE Homogenization->LLE Homogenization->SPE Analysis GC-MS or LC-MS/MS Analysis LLE->Analysis SPE->Analysis

Caption: General workflow for this compound extraction from biological matrices.

AnalyticalMethodValidation cluster_MethodDevelopment Method Development Selectivity Selectivity Linearity_Range Linearity & Range Accuracy_Precision Accuracy & Precision LOD_LOQ LOD & LOQ Stability Stability MethodDevelopment Method Development & Optimization Validation Method Validation MethodDevelopment->Validation Establish Parameters Validation->Selectivity Validation->Linearity_Range Validation->Accuracy_Precision Validation->LOD_LOQ Validation->Stability SampleAnalysis Routine Sample Analysis Validation->SampleAnalysis Confirm Reliability

Caption: Key parameters for analytical method validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Bisabolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of bisabolane, a sesquiterpane of interest in various research applications.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Nitrile gloves.Prevents skin contact.
Gown Standard laboratory coat.Protects clothing and skin from contamination.
Eye Protection Safety goggles or a face shield.Prevents eye contact from splashes.

This compound Disposal Protocol

The proper disposal of this compound and its associated waste should follow the established procedures for non-halogenated organic solvent waste.[4][5][6] Under no circumstances should this compound be disposed of down the sink or in regular trash.[4]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in managing this compound waste.

  • Non-Halogenated Waste Stream: this compound waste should be collected in a designated container for non-halogenated organic solvents.[7]

  • Avoid Mixing: Do not mix this compound waste with halogenated solvents, strong acids or bases, oxidizers, or aqueous waste.[5][6] Mixing waste streams can create hazardous reactions and significantly increases disposal costs.[7]

Step 2: Containerization

  • Use Appropriate Containers: Collect liquid this compound waste in a sturdy, leak-proof container with a screw-top cap. The container must be compatible with organic solvents.[7]

  • Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[4] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Properly label the waste container before or at the time the first drop of waste is added.[4] The label should include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[4]

  • If mixed with other non-halogenated solvents, list all components with approximate percentages.[5]

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is good practice to store the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation of Incompatibles: Do not store flammable waste, such as this compound, with waste containing oxidizers.[6] Flammable liquid waste is best stored in a fire-rated cabinet.

Step 5: Disposal

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.[7]

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.

Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE (gloves, gown, eye protection).

  • Contain the Spill: For small spills, absorb the liquid with an inert absorbent material such as sand, vermiculite, or commercial sorbents.

  • Clean the Area: Once absorbed, collect the material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on standard laboratory practices for the safe handling and disposal of non-halogenated organic solvents as detailed in various safety guidelines.[4][5][6][7] The hazard assessment is inferred from the Safety Data Sheets of the closely related compound, bisabolene.

Quantitative Data Summary

The following table summarizes key hazard information for bisabolene, which can be used as a conservative estimate for this compound in the absence of specific data.

Hazard ClassificationGHS CategoryStatement
Aspiration Hazard Category 1May be fatal if swallowed and enters airways.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Skin Sensitization Category 1May cause an allergic skin reaction.

Data sourced from bisabolene Safety Data Sheets.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BisabolaneDisposal cluster_spill In Case of a Spill start This compound Waste Generated segregate Segregate Waste (Non-Halogenated Stream) start->segregate container Collect in a Labeled, Compatible Container segregate->container seal Keep Container Tightly Sealed container->seal storage Store in a Designated, Secure Area seal->storage disposal Arrange for Professional Disposal via EHS storage->disposal end Disposal Complete disposal->end spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill Small Spill collect_spill Collect and Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Bisabolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Bisabolane. This document provides comprehensive, procedural guidance on the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans for this compound, designed to be your preferred source for laboratory safety information.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Routine Laboratory Procedures (e.g., weighing, dilutions, analytical testing)Gloves: Chemical-resistant gloves (e.g., Nitrile) inspected before use.[1] Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields. Body Protection: Laboratory coat or long-sleeved shirt and long pants.[2]
Operations with Potential for Splashing or Aerosol Generation (e.g., heating, vortexing, sonicating)Gloves: Two pairs of chemical-resistant gloves (e.g., Nitrile).[3] Eye/Face Protection: Face shield in addition to safety goggles.[2][4] Body Protection: Chemical-resistant apron over a lab coat.[2] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[5][6]
Handling Large Quantities (e.g., bulk transfers, pilot-scale work)Gloves: Heavy-duty, chemical-resistant gloves. Eye/Face Protection: Full-face shield and safety goggles.[7] Body Protection: Chemical-resistant suit or coveralls.[5][4] Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or if ventilation is inadequate.
Emergency Spill Response Gloves: Two pairs of chemical-resistant gloves.[3] Eye/Face Protection: Full-face shield and safety goggles.[7] Body Protection: Chemical-resistant suit or coveralls.[5][4] Respiratory Protection: Self-contained breathing apparatus (SCBA) may be required for large spills or in enclosed spaces.[5]
Experimental Protocol: Preparation of a Standard Solution of this compound

This protocol outlines the steps for safely preparing a standard solution of this compound for analytical purposes.

Objective: To prepare a 1 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Analytical balance

  • Volumetric flask (10 mL)

  • Pipettes and pipette tips

  • Beaker

  • Spatula

  • Weighing paper

Personal Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (Nitrile)

  • Tightly fitting safety goggles

  • Laboratory coat

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work within a chemical fume hood to minimize inhalation exposure.

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

  • Weighing this compound:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully weigh 10 mg of this compound onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound into a 10 mL volumetric flask.

    • Add approximately 5 mL of anhydrous ethanol to the volumetric flask.

    • Gently swirl the flask to dissolve the this compound completely.

  • Final Dilution:

    • Once the this compound is fully dissolved, add anhydrous ethanol to the volumetric flask until the meniscus reaches the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the volumetric flask clearly with the name of the compound ("this compound"), the concentration (1 mg/mL), the solvent (ethanol), and the date of preparation.

    • Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[5][8]

  • Waste Disposal:

    • Dispose of any contaminated weighing paper, pipette tips, and gloves in a designated chemical waste container.

    • Dispose of excess this compound solution according to local, regional, and national regulations.[1][8]

  • Decontamination:

    • Clean the spatula, beaker, and any other reusable equipment with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Visualizing Safety Protocols

To further enhance understanding and adherence to safety procedures, the following diagrams illustrate key workflows and logical relationships in handling this compound.

Bisabolane_Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Spill Assessment cluster_Spill_Cleanup Spill Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Absorb Absorb the Spill Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

PPE_Hazard_Mitigation cluster_Hazards This compound Hazards cluster_PPE Personal Protective Equipment Skin_Irritation Skin Irritation & Allergic Reaction Aspiration Aspiration Hazard (if swallowed) Eye_Irritation Eye Irritation Inhalation Inhalation of Vapors Gloves Chemical-Resistant Gloves Gloves->Skin_Irritation Prevents Direct Contact Lab_Coat Lab Coat/ Protective Clothing Lab_Coat->Skin_Irritation Protects Skin Goggles Safety Goggles/ Face Shield Goggles->Eye_Irritation Shields Eyes Respirator Fume Hood/ Respirator Respirator->Inhalation Prevents Inhalation

Caption: Relationship between PPE and the hazards mitigated when handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][8] This may involve incineration at a licensed chemical destruction facility.[5] Do not discharge into sewer systems.[5]

  • Contaminated Materials: Absorbent materials, gloves, weighing paper, and other disposable items contaminated with this compound should be collected in a suitable, closed, and labeled container for disposal as chemical waste.[5][6]

  • Contaminated Packaging: Containers can be triple-rinsed with an appropriate solvent, and the rinsate collected for chemical waste disposal.[5] The rinsed container can then be offered for recycling or reconditioning.[5] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisabolane
Reactant of Route 2
Reactant of Route 2
Bisabolane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.